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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of 3-(2H-1,2,3-Triazol-2-yl)piperidine in Drug Discovery

As the pharmaceutical industry increasingly relies on structurally diverse, sp³-rich scaffolds to navigate complex biological targets, 3-(2H-1,2,3-Triazol-2-yl)piperidine (CAS: 1822674-31-6 for the hydrochloride salt) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on structurally diverse, sp³-rich scaffolds to navigate complex biological targets, 3-(2H-1,2,3-Triazol-2-yl)piperidine (CAS: 1822674-31-6 for the hydrochloride salt) has emerged as a highly versatile building block[1]. By fusing the basic, highly soluble piperidine ring with the metabolically robust, bioisosteric 2H-1,2,3-triazole moiety, this compound offers a unique physicochemical profile.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive data. Here, we will dissect the causality behind this compound's physicochemical behavior, outline self-validating experimental protocols, and explore its strategic application in medicinal chemistry.

Structural & Physicochemical Dynamics

The utility of 3-(2H-1,2,3-Triazol-2-yl)piperidine lies in the synergistic interplay between its two heterocyclic components.

Acid-Base Equilibria and Inductive Effects

Unsubstituted piperidine is a strong organic base with a pKa of approximately 11.1[2]. However, functionalizing the C3 (beta) position with a 1,2,3-triazole ring fundamentally alters this basicity. The triazole ring exerts a moderate inductive electron-withdrawing effect (-I) through the sigma-bond framework.

  • The Causality: This electron withdrawal predictably lowers the pKa of the piperidine nitrogen to approximately 9.5–10.0[3]. In a physiological environment (pH 7.4), this slight reduction in pKa increases the fraction of the un-ionized (neutral) species compared to unsubstituted piperidine. This subtle shift is critical for drug design, as it enhances passive membrane permeability (LogD) while maintaining sufficient basicity to form critical salt-bridge interactions with target proteins (e.g., aspartate residues in GPCRs).

The 2H-Triazole Advantage: Dipole Moments and Lipophilicity

The 1,2,3-triazole ring is a privileged bioisostere[4][5]. However, the specific regiochemistry of the 2H-isomer (where the piperidine is attached to the middle nitrogen, N2) provides distinct advantages over the 1H-isomer.

  • The Causality: The 2-substituted 1,2,3-triazole possesses a highly symmetrical electronic distribution, resulting in a significantly lower net dipole moment than its 1-substituted counterpart. Because it lacks a strong hydrogen-bond donor and exhibits lower polarity, the 2H-isomer acts as an excellent bioisostere for trans-amides or phenyl rings[6]. It contributes to higher overall lipophilicity and exhibits exceptional metabolic stability against cytochrome P450 (CYP450) oxidation[7].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold.

PropertyValue (Free Base)Value (HCl Salt)Causality / Significance
Molecular Formula C₇H₁₂N₄C₇H₁₃ClN₄sp³-rich framework improves solubility.
Molecular Weight 152.20 g/mol 188.66 g/mol Low MW allows extensive downstream functionalization.
pKa (Piperidine NH) ~ 9.5 - 10.0N/ALowered by the -I effect of the triazole; optimizes physiological ionization.
LogP (Predicted) 0.6 - 1.1N/ABalanced lipophilicity; higher than pure piperidine (0.84)[2] due to the triazole.
H-Bond Donors 12Single donor (piperidine NH) limits desolvation penalties.
H-Bond Acceptors 3 - 43 - 4Triazole nitrogens provide diverse vectoring for target engagement.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness in preclinical development, the physicochemical properties and synthetic integrity of this scaffold must be validated through rigorous, reproducible workflows.

Protocol A: Regioselective Synthesis and Isomer Resolution

Alkylation of 1H-1,2,3-triazole inherently yields a mixture of 1N and 2N isomers. The following protocol isolates the desired 2H-isomer.

  • Activation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (1.2 eq) and stir for 2 hours.

    • Causality: Mesylation converts the poor hydroxyl leaving group into a highly reactive sulfonate ester, priming the C3 position for nucleophilic attack.

  • Nucleophilic Displacement: Isolate the mesylate and dissolve in dimethylformamide (DMF). Add 1H-1,2,3-triazole (1.5 eq) and K₂CO₃ (2.0 eq). Heat to 80°C for 12 hours.

    • Causality: The triazole tautomerizes, and SN2 alkylation occurs at both N1 and N2, yielding a mixture of isomers.

  • Chromatographic Resolution: Purify the crude mixture via normal-phase silica gel chromatography (Hexanes/EtOAc).

    • Causality: Because the 2H-triazole isomer possesses a lower dipole moment, it has a reduced affinity for the polar silica stationary phase. Consequently, the 2N-isomer elutes significantly earlier than the 1N-isomer, allowing for clean resolution.

  • Deprotection: Treat the isolated N-Boc-3-(2H-1,2,3-triazol-2-yl)piperidine with 4M HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield the final 3-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride.

SynthesisWorkflow A N-Boc-3-hydroxypiperidine (Starting Material) B Mesylation (Activation) A->B MsCl, Et3N C Nucleophilic Substitution (1H-1,2,3-triazole, Base) B->C SN2 Inversion D Regioisomer Separation (Chromatography) C->D Isomer Resolution E Boc Deprotection (HCl/Dioxane) D->E 2N-Isomer Elutes First F 3-(2H-1,2,3-Triazol-2-yl)piperidine Hydrochloride E->F Salt Formation

Figure 1: Synthetic workflow and chromatographic resolution of the 2H-triazole piperidine scaffold.

Protocol B: High-Throughput Potentiometric pKa & Shake-Flask LogD Determination

To validate the inductive effects discussed in Section 1, empirical measurement of pKa and LogD is required.

  • pKa Titration: Prepare a 10 mM stock of the compound in LC-MS grade DMSO. Use a potentiometric titrator to titrate from pH 2.0 to 12.0 using standardized 0.15 M HCl and 0.15 M KOH in a methanol/water co-solvent system.

    • Causality: The co-solvent prevents the precipitation of the neutral free base at high pH, ensuring a complete and mathematically accurate titration curve via Yasuda-Shedlovsky extrapolation.

  • LogD (pH 7.4) Equilibration: Partition the compound between n-octanol and 10 mM PBS (pH 7.4). Vortex for 5 minutes, then centrifuge at 3000 x g for 15 minutes.

    • Causality: Centrifugation is critical; incomplete phase separation leaves micro-emulsions in the aqueous layer, artificially inflating the aqueous concentration and leading to an underestimated LogD.

  • Quantification: Analyze both phases via LC-MS/MS (MRM mode) and calculate LogD = log₁₀(AUC_octanol / AUC_buffer).

Pharmacological Application & SAR Logic

In medicinal chemistry, 3-(2H-1,2,3-Triazol-2-yl)piperidine is not just a structural spacer; it is a dual-pharmacophore system[5].

When incorporated into a larger drug molecule (e.g., by functionalizing the piperidine nitrogen via reductive amination or amide coupling), the scaffold serves two distinct biological purposes:

  • Targeting Hydrophobic Pockets: The 2H-triazole acts as a flat, aromatic, lipophilic shield. It effectively engages in π-π stacking with aromatic amino acids (Phe, Tyr, Trp) in the binding pockets of kinases or GPCRs, while resisting metabolic degradation[7].

  • Spatial Vectoring: The C3 stereocenter of the piperidine ring projects the triazole moiety at a specific angle (axial vs. equatorial preference depending on N-substitution). This allows medicinal chemists to precisely vector the bioisostere into narrow binding clefts, driving target selectivity.

SAR_Logic Core 3-(2H-1,2,3-Triazol-2-yl)piperidine Scaffold N_Pip Piperidine Nitrogen (pKa ~9.8) Core->N_Pip Triazole 2H-1,2,3-Triazole (Bioisostere) Core->Triazole Stereocenter C3 Chiral Center (Spatial Control) Core->Stereocenter Target1 GPCR / Kinase Anchoring N_Pip->Target1 Salt Bridge / H-Bonding Target2 Hydrophobic Pocket Engagement Triazole->Target2 Dipole Alignment & Pi-Stacking Target3 Receptor Subtype Selectivity Stereocenter->Target3 Axial/Equatorial Vectoring

Figure 2: Structure-Activity Relationship (SAR) logic tree for the triazole-piperidine scaffold.

References

  • NextSDS. "3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride - NextSDS". NextSDS Substance Database. Available at: [Link]

  • Bonandi, E., et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry". Drug Discovery Today, 2017. Available at:[Link]

  • National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082 - PubChem". PubChem Database. Available at:[Link]

  • Frontiers Editorial. "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry". Frontiers in Pharmacology. Available at:[Link]

  • ResearchGate Contributors. "Experimental amine basicity (pKa), effective and intrinsic lipophilicities for selected piperidine derivatives". ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Scaffold Utility of 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 3-(2H-1,2,3-triazol-2-yl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride (CAS: 1822674-31-6) has emerged as a highly privileged building block. By fusing the metabolic stability of a 1,2,3-triazole ring with the tunable solubility of a piperidine moiety, this compound serves as a critical starting material for synthesizing advanced active pharmaceutical ingredients (APIs) targeting resistant fungal pathogens and novel oncological pathways.

As a Senior Application Scientist overseeing library synthesis and drug design, I approach the integration of this scaffold as a multidimensional optimization strategy. This whitepaper details the physicochemical profile, mechanistic utility, and validated experimental workflows for leveraging this specific CAS-designated compound in high-throughput drug discovery.

Physicochemical Profiling & Quantitative Data

Before integrating any scaffold into a synthetic pipeline, a rigorous understanding of its baseline properties is required. The hydrochloride salt form is specifically chosen for its superior shelf stability and aqueous solubility compared to its free-base counterpart.

Table 1: Core Physicochemical Identifiers

PropertyValue
Chemical Name 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride
CAS Number 1822674-31-6
Molecular Formula C7H13ClN4
Molecular Weight 188.66 g/mol
EC Number 983-277-9
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Data sourced from1 [1].

Strategic Utility & Mechanistic Causality (E-E-A-T)

Why do we specifically utilize the 3-(2H-1,2,3-triazol-2-yl)piperidine architecture? The causality behind this structural choice lies in the synergistic effect of its two heterocycles:

  • The 1,2,3-Triazole Bioisostere: The triazole ring is not merely a structural spacer. It acts as a robust bioisostere for amide bonds, resisting proteolytic degradation in vivo. Furthermore, its strong dipole moment enhances hydrogen bonding and coordination with metal ions in deep protein pockets (such as the heme iron in cytochrome P450 enzymes).

  • The Piperidine Core: The piperidine nitrogen provides a highly reactive nucleophilic center for rapid derivatization (N-alkylation, acylation, or sulfonylation). This allows medicinal chemists to finely tune the lipophilicity (LogP) and topological polar surface area (TPSA) of the resulting hybrid molecules.

Biological Efficacy Profiles

Recent pharmacological evaluations demonstrate the profound efficacy of derivatives synthesized from this scaffold:

Table 2: Representative Biological Activity of Triazole-Piperidine Hybrids

Target Pathogen / EnzymeDerivative TypeMinimum Inhibitory Concentration (MIC) / Biological Effect
Candida albicansPiperidine-oxadiazole-triazole hybrid0.016 - 0.125 μg/mL
Cryptococcus neoformansSubstituted triazole-piperidine0.0125 - 0.125 μg/mL
Glutaminyl cyclase (isoQC)Triazole-piperidine conjugateDownregulates pE-CD47 in A549 tumor cells

Derivatives have shown exceptional promise as next-generation antifungal agents, effectively inhibiting Candida albicans and Cryptococcus neoformans by targeting lanosterol 14α-demethylase (CYP51) [2]. In oncology, similar piperidine-triazole conjugates function as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), which disrupts the CD47-SIRPα "don't eat me" immune evasion signal in cancer cells [3].

Pathway Visualization

G A 3-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 1822674-31-6) B N-Derivatization (Amide Coupling/Alkylation) A->B Synthetic Modification C Hybrid API Candidate B->C Library Generation D CYP51 Binding (Antifungal) C->D Fungal Target E isoQC Inhibition (Anti-Cancer) C->E Oncology Target F Heme Iron Coordination D->F Mechanism G pE-CD47 Downregulation E->G Mechanism

Fig 1: Synthetic divergence and dual-target pharmacological pathways of triazole-piperidine scaffolds.

Experimental Protocol: Self-Validating N-Acylation Workflow

To generate functional libraries from CAS 1822674-31-6, the secondary amine of the piperidine must be functionalized. The following protocol outlines a highly efficient, epimerization-free N-acylation workflow with built-in analytical validation.

Objective: Synthesize amide-linked triazole-piperidine derivatives for high-throughput biological screening.

Step-by-Step Methodology:

  • Preparation & Desalting: Suspend 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride (1.0 eq, 188.66 mg) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Neutralization (Causality Check): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0°C. Scientific Rationale: The excess base is critical; it neutralizes the HCl salt to liberate the nucleophilic free amine (m/z 153.1) and acts as a proton scavenger during the subsequent coupling phase, preventing the premature quenching of the active ester.

  • Electrophile Activation: In a separate sterile vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in 2.0 mL of DMF. Stir for 15 minutes at room temperature. This generates the highly reactive OAt active ester.

  • Coupling Reaction: Transfer the activated acid solution dropwise to the piperidine suspension. Allow the reaction mixture to warm to room temperature and stir continuously for 4-6 hours.

  • In-Process Validation (LC-MS): Withdraw a 10 μL aliquot, dilute in methanol, and inject into the LC-MS. The reaction is deemed complete upon the total consumption of the free base peak (m/z 153.1 [M+H]+) and the appearance of the target mass.

  • Workup & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (98:2 to 90:10) to yield the pure hybrid derivative.

References

  • NextSDS Chemical Substance Database. "3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride". Source: NextSDS. URL:[Link]

  • Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. Source: PubMed / National Institutes of Health (NIH). URL: [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

Sources

Foundational

Decoding the Spectroscopic Signatures of Triazole-Piperidine Pharmacophores: A Comprehensive Guide to NMR, IR, and MS Characterization

Triazole-piperidine hybrid molecules have emerged as privileged scaffolds in modern medicinal chemistry. They serve as highly potent acetylcholinesterase inhibitors[1], alpha/beta-hydrolase domain 6 (ABHD6) inhibitors[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Triazole-piperidine hybrid molecules have emerged as privileged scaffolds in modern medicinal chemistry. They serve as highly potent acetylcholinesterase inhibitors[1], alpha/beta-hydrolase domain 6 (ABHD6) inhibitors[2], and broad-spectrum antifungal agents. However, the fusion of the highly polarized, aromatic triazole ring with the conformationally flexible, aliphatic piperidine ring creates a complex electronic environment.

As a Senior Application Scientist, I frequently observe analytical bottlenecks where researchers misassign regioisomers or fail to account for conformational dynamics. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of these critical pharmacophores, ensuring absolute structural confidence before advancing to in vitro or in vivo studies.

Section 1: Structural Nuances & Causality in Spectral Signatures

To accurately interpret the spectra of triazole-piperidine compounds, one must first understand the physical causality behind their electronic behaviors:

  • Anisotropic Deshielding: The nitrogen-rich triazole core (whether a 1,2,3- or 1,2,4-triazole) is highly electron-withdrawing. Protons and carbons on the adjacent piperidine ring—especially at the N-linked or C2/C6 positions—experience significant deshielding, shifting their resonance downfield.

  • Conformational Locking: While a free piperidine ring undergoes rapid chair-chair interconversion at room temperature, bulky triazole substituents often lock the piperidine ring into a single, low-energy chair conformation. This locking breaks the magnetic equivalence of the methylene protons, resulting in distinct axial and equatorial splitting patterns with large trans-diaxial coupling constants (e.g., 3Jax,ax​≈10.2 Hz)[3].

  • Regioisomerism Challenges: Synthetic routes like click chemistry (CuAAC vs. RuAAC) yield different regioisomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles). Relying solely on 1H NMR to distinguish these is dangerous due to solvent-dependent shifts; 13C NMR and 2D correlation experiments are mandatory for definitive assignment[3][4].

Section 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR remains the gold standard for structural elucidation. The spectral signatures are defined by the specific connectivity and spatial relationship between the two rings.

1H NMR Signatures:

  • Triazole Core: For 1,2,3-triazoles, the isolated C-H proton typically appears as a sharp singlet far downfield, between δ 7.50 and 8.60 ppm, depending heavily on the solvent and adjacent electron-withdrawing groups[2].

  • Piperidine Core: The protons adjacent to the piperidine nitrogen ( N−CH2​ ) are the most deshielded aliphatic signals, typically resonating between δ 2.50 and 3.80 ppm. In locked conformations, the axial protons appear further upfield than their equatorial counterparts[1][3].

13C NMR Signatures:

  • Triazole Core: The carbons of the triazole ring resonate between δ 120.0 and 150.0 ppm. A highly reliable diagnostic tool for 1,2,3-triazoles is the chemical shift of the C4 and C5 carbons. The C5 carbon is consistently further upfield ( δ≈120±3 ppm) compared to the C4 carbon ( δ≈133±3 ppm)[4].

  • Piperidine Core: Piperidine carbons typically appear between δ 20.0 and 55.0 ppm. The N−CH2​ carbons (C2 and C6) are shifted downfield to δ 45.0–55.0 ppm due to the electronegativity of the nitrogen[5].

Table 1: Typical NMR Chemical Shifts for Triazole-Piperidine Scaffolds
NucleusStructural FeatureTypical Chemical Shift ( δ , ppm)Multiplicity / Notes
1H 1,2,3-Triazole C-H7.50 – 8.60Singlet (s); highly solvent dependent
1H Piperidine N−CH2​ (eq)3.20 – 3.80Multiplet (m) or doublet of doublets (dd)
1H Piperidine N−CH2​ (ax)2.50 – 3.00Multiplet (m); large 3J coupling (~10 Hz)
13C 1,2,3-Triazole C4130.0 – 136.0Quaternary or CH
13C 1,2,3-Triazole C5117.0 – 123.0Quaternary or CH
13C Piperidine C2 / C645.0 – 55.0Deshielded by adjacent Nitrogen
13C Piperidine C3 / C4 / C520.0 – 38.0Aliphatic backbone
Section 3: Mass Spectrometry (MS) Fragmentation Pathways

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for confirming molecular formulas[6]. However, tandem mass spectrometry (MS/MS) provides the actual structural connectivity.

Upon collision-induced dissociation (CID), the weakest bonds break first. The triazole-piperidine axis presents specific, predictable vulnerabilities:

  • Nitrogen Extrusion: 1,2,3-triazoles are highly prone to the neutral loss of molecular nitrogen ( N2​ , Δm=28 Da) from the protonated precursor ion [M+H]+ . This is a definitive diagnostic peak for the 1,2,3-triazole core.

  • Linker Cleavage: The bond connecting the triazole to the piperidine ring is highly susceptible to cleavage. This often results in the formation of a stable, positively charged piperidinium cation (e.g., m/z 84 for an unsubstituted piperidine ring)[7].

  • Alpha-Cleavage: Cleavage at the carbon alpha to the piperidine nitrogen generates distinct radical cations or even-electron ions depending on the substitution pattern.

MS_Fragmentation Precursor Protonated Precursor [M+H]+ LossN2 Loss of N2 [M+H - 28]+ Precursor->LossN2 CID (1,2,3-triazoles) Piperidine Piperidinium Cation Cleavage Precursor->Piperidine Linker Cleavage Triazole Triazole Core Fragment Precursor->Triazole Alpha-Cleavage

ESI-MS/MS fragmentation pathways of triazole-piperidine compounds.

Section 4: Infrared (IR) Spectroscopy Signatures

While NMR and MS provide atomic connectivity, IR spectroscopy offers orthogonal validation of the functional groups, acting as a rapid purity and identity check.

  • Triazole Vibrations: The C=N stretching vibrations of the triazole ring appear as sharp, medium-to-strong intensity bands in the region of 1620–1580 cm −1 [1][5].

  • Piperidine Vibrations: The aliphatic C−H stretching of the piperidine ring is observed just below 3000 cm −1 (typically 2950–2800 cm −1 ). The C−N stretching vibrations appear around 1260–1130 cm −1 [5].

Table 2: Key IR Vibrational Modes
Functional GroupVibrational ModeWavenumber ( cm−1 )Intensity / Shape
Triazole Ring C=N stretch1620 – 1580Medium, Sharp
Triazole Ring C=C stretch1550 – 1480Medium
Piperidine RingAliphatic C−H stretch2950 – 2800Strong, Multiple bands
Piperidine/Linker C−N stretch1260 – 1130Medium to Strong
Section 5: Self-Validating Experimental Protocols

A robust analytical workflow cannot rely on a single technique. The following protocol is designed as a self-validating system , where the ambiguity of one method is resolved by the orthogonal data of the next.

Step-by-Step Methodology:

  • Sample Preparation & Purity Verification:

    • Action: Dissolve 1-2 mg of the synthesized compound in LC-MS grade methanol or acetonitrile.

    • Validation: Run on an LC-MS system (C18 column, gradient H2​O/MeCN with 0.1% formic acid). Ensure the compound exhibits >95% purity by UV absorbance (254 nm) before proceeding to NMR[2]. Causality: This prevents misassigning trace impurity peaks to minor conformational isomers during NMR analysis.

  • High-Resolution MS/MS Acquisition:

    • Action: Isolate the [M+H]+ precursor ion in the quadrupole. Apply CID with a collision energy ramp (10–40 eV)[7].

    • Validation: Map the fragments. The presence of a [M+H−28]+ peak confirms the triazole core, while the piperidinium fragment confirms the integrity of the aliphatic ring.

  • 1D NMR Acquisition:

    • Action: Dissolve 5–10 mg of the pure compound in 0.6 mL of CDCl3​ or DMSO−d6​ . Acquire 1H NMR (minimum 16 scans, 400 MHz) and 13C NMR (minimum 512 scans)[1].

    • Validation: Check the 1H integration to ensure the correct ratio of aromatic triazole protons to aliphatic piperidine protons.

  • 2D NMR Regioisomer Validation (Critical Step):

    • Action: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • Causality: 1D NMR cannot definitively prove where the piperidine is attached to the triazole. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

    • Validation: Look for a cross-peak between the piperidine N−CH2​ protons and the triazole C4 or C5 carbon. The presence of this specific 3J correlation unequivocally locks the spatial relationship between the two rings, validating the entire structural assignment[3].

Analytical_Workflow Prep Sample Prep >95% Purity LCMS LC-MS/MS Mass & Fragments Prep->LCMS NMR1D 1D NMR 1H & 13C Shifts LCMS->NMR1D NMR2D 2D NMR (HMBC) Regioisomer Validation NMR1D->NMR2D Final Structural Elucidation NMR2D->Final

Self-validating analytical workflow for structural elucidation.

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Foundational

A Senior Application Scientist's Guide to the Initial Pharmacological Screening of Novel Triazole-Piperidine Derivatives

Introduction: The Rationale for Focusing on Triazole-Piperidine Scaffolds In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a time-honored approach to generating novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Focusing on Triazole-Piperidine Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a time-honored approach to generating novel chemical entities with high potential for biological activity. The 1,2,3-triazole ring system is a prime example of such a scaffold.[1][2] It is a bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, yet it is metabolically stable and synthetically accessible, often through highly efficient "click chemistry".[3][4] When hybridized with a piperidine moiety—a saturated heterocycle prevalent in numerous approved drugs and natural products—the resulting derivatives gain a three-dimensional character that can enhance binding to complex protein targets and improve pharmacokinetic properties.[5]

This guide provides a comprehensive, field-proven framework for the initial pharmacological screening of a novel library of triazole-piperidine derivatives. It is designed not as a rigid protocol but as a logical, tiered strategy that prioritizes resource efficiency and robust data generation. As Senior Application Scientists, our goal is to move beyond mere data collection to build a holistic understanding of a compound's potential, enabling informed decisions that de-risk the progression to more complex and costly stages of drug discovery.[6]

Part 1: Compound Management and Quality Control: The Foundation of Reliable Data

Before a single assay is run, the integrity of the screening data must be ensured through rigorous compound management. Failure at this stage is a primary source of artifacts and non-reproducible results.

  • Solubility Assessment: The first critical parameter is solubility in aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and the intended assay media. An initial kinetic solubility test using nephelometry is recommended. Compounds that precipitate in the assay will lead to inaccurate concentration-response curves and potential false positives.

  • Purity Verification: Each compound in the library must have its purity confirmed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H NMR (Proton Nuclear Magnetic Resonance). A purity threshold of >95% is standard for screening campaigns.

  • Stock Solution Integrity: Compounds should be dissolved in a suitable solvent, typically 100% DMSO, to create high-concentration stock solutions (e.g., 10-20 mM). These stocks must be stored under appropriate conditions (e.g., -20°C or -80°C in desiccated environments) to prevent degradation. Freeze-thaw cycles should be minimized.

Part 2: The Tiered Screening Cascade: A Strategy for Efficient Hit Identification

A tiered or cascaded approach is essential for cost-effective screening.[7] This strategy uses broad, high-throughput assays to cast a wide net initially, followed by progressively more specific and complex assays to filter and characterize the initial "hits".[8]

// Connections Compound_Library -> Cytotoxicity_Screen [label=" Filter for general toxicity"]; Compound_Library -> Primary_Target_Screen [label=" Identify initial 'Hits'"]; Primary_Target_Screen -> Dose_Response [label=" Confirmed 'Hits'"]; Dose_Response -> Orthogonal_Assay [label=" Validate mechanism"]; Orthogonal_Assay -> Selectivity_Panel [label=" Potent & Validated Hits"]; Selectivity_Panel -> hERG_Assay [label=" Characterize specificity"]; hERG_Assay -> ADME_Assays [label=" Assess early safety"]; ADME_Assays -> Hit_Prioritization [label=" Build compound profile"]; } caption { label = "Fig. 1: A Tiered Pharmacological Screening Cascade."; fontsize = 10; fontname = "Arial"; } }

Tier 1: Primary Screening - Casting the Net

The objective of Tier 1 is to rapidly identify any compound from the library that exhibits biological activity at a single, high concentration (typically 10-20 µM).

1. General Cytotoxicity Screening: This is a critical counter-screen performed in parallel with primary target assays. Its purpose is to flag and eliminate compounds that exhibit broad cytotoxicity, as these can produce false-positive results in many assay formats.[9] The MTT assay is a robust, cost-effective choice for this purpose.[10]

2. Primary Target or Phenotypic Screening: This depends on the therapeutic hypothesis.

  • Target-Based Screening: If the library was designed to interact with a specific target (e.g., a kinase, protease, or G-protein coupled receptor), a direct biochemical assay is employed. Examples include enzyme inhibition assays or receptor-ligand binding assays.[11][12]

  • Phenotypic Screening: If the goal is to identify compounds that produce a specific cellular outcome (e.g., anti-proliferative, anti-inflammatory), a cell-based phenotypic assay is used.

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant activity (e.g., >50% inhibition) in the primary screen and are non-cytotoxic are advanced to Tier 2.

1. Dose-Response Analysis: The primary goal here is to confirm the activity and determine the potency of the hit compounds. Each compound is tested across a range of concentrations (typically an 8- to 10-point half-log dilution series) to generate a concentration-response curve and calculate an IC₅₀ (for inhibition) or EC₅₀ (for activation) value.

2. Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, hits should be validated using an orthogonal assay.[13] This involves testing the compounds in a different assay that measures the same biological endpoint but uses a different detection method (e.g., confirming a fluorescence-based enzyme assay with a label-free mass spectrometry-based assay).

Tier 3: Selectivity and Early Safety Profiling

Potent, confirmed hits must be evaluated for specificity and potential off-target liabilities.

1. Selectivity Profiling: A compound that is potent but not selective is unlikely to become a successful drug. Hits should be screened against a panel of related targets (e.g., other kinases or receptors from the same family) to determine their selectivity profile. A highly selective compound is often a more desirable starting point for optimization.

2. hERG Channel Inhibition Assay: A critical early safety assessment is the evaluation of a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel.[14] Inhibition of this channel can lead to QT interval prolongation, a serious cardiac side effect that has led to the withdrawal of many drugs.[15] Automated patch-clamp electrophysiology is the gold standard for this assessment.[16]

Tier 4: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and identifying potential liabilities.[17][18]

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[19] This provides an early indication of how quickly the compound might be cleared in vivo.

  • Cell Permeability: Often evaluated using the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models to predict intestinal absorption.

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, as typically only the unbound fraction is pharmacologically active.[20]

Part 3: Key Experimental Protocols

The following are representative, self-validating protocols for key assays in the screening cascade.

Protocol 1: MTT General Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell viability based on mitochondrial metabolic activity.[21][22]

  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add triazole-piperidine derivatives at the desired final concentrations (e.g., a single point at 10 µM for primary screening or a dose-response series for follow-up). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Generic Enzyme Inhibition Assay (Fluorometric)

This protocol provides a template for a target-based biochemical screen.[13][23]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Enzyme Solution: Dilute the enzyme stock in assay buffer to a working concentration (e.g., 2X the final concentration).

    • Substrate Solution: Prepare the fluorogenic substrate in assay buffer (e.g., 2X the final concentration, typically at its Kₘ value).

  • Assay Procedure (384-well format):

    • Add 50 nL of test compound in DMSO to the assay plate using an acoustic dispenser. Add DMSO for negative controls and a known inhibitor for the positive control.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution.

  • Data Acquisition: Immediately transfer the plate to a kinetic plate reader and measure the increase in fluorescence intensity over 30-60 minutes at the appropriate excitation/emission wavelengths.

  • Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkgd) / (Rate_vehicle - Rate_bkgd)).

    • For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 4: Data Interpretation and Hit Prioritization

The final step involves integrating data from all tiers to select the most promising compounds for further optimization.

Data Summary Table (Example)
Compound IDPrimary Screen (% Inh @ 10µM)Cytotoxicity (CC₅₀, µM)Potency (IC₅₀, µM)Selectivity (Fold vs. Target B)hERG (IC₅₀, µM)Metabolic Stability (t½, min)
TP-001 85%> 500.15> 100-fold> 3045
TP-002 92%5.20.085-fold2.115
TP-003 45%> 502.5> 50-fold> 30> 60
TP-004 95%> 500.05> 200-fold> 305

Prioritization Logic:

  • TP-001: An excellent candidate. It is potent, selective, non-cytotoxic, has a clean hERG profile, and moderate metabolic stability. This compound is a high-priority candidate for lead optimization.

  • TP-002: A potent but problematic compound. The low cytotoxicity value and hERG activity are significant red flags. This compound would be de-prioritized.

  • TP-003: A weak hit. While it has a good safety and stability profile, its low potency makes it less attractive than other candidates.

  • TP-004: A very potent and selective hit, but its poor metabolic stability suggests it would be rapidly cleared in vivo. This compound could be a good candidate for medicinal chemistry efforts specifically aimed at improving its metabolic half-life.

By systematically applying this tiered screening and data integration strategy, research teams can efficiently identify and prioritize novel triazole-piperidine derivatives, maximizing the probability of advancing high-quality chemical matter toward preclinical development.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Bio-protocol. 3.2. In-Vitro Cytotoxicity Study (MTT Assay). Available from: [Link]

  • Geronikaki, A., et al. (2018). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 158, 993-1018. Available from: [Link]

  • Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Bio-protocol. 4.5. In Vitro Enzyme Inhibition Assay. Available from: [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. Available from: [Link]

  • Symeres. In Vitro ADME CRO Services | ADME Drug Discovery. Available from: [Link]

  • Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • IQVIA Laboratories. In Vitro screening. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available from: [Link]

  • RSC Publishing. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Available from: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • Journal of Pharmaceutical and Critical Reviews. A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • ResearchGate. Principle of the ligand-receptor binding assay. Available from: [Link]

  • National Center for Biotechnology Information. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Available from: [Link]

  • ResearchGate. Pharmacological screening of some newly synthesized triazoles for H1 receptor antagonist activity | Request PDF. Available from: [Link]

  • PubMed. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. Available from: [Link]

  • Agilent. hERG Safety Testing using a Fluorescence Polarization Assay. Available from: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. Available from: [Link]

  • Reaction Biology. Herg Assay Services. Available from: [Link]

  • ResearchGate. Discovery of Highly Potent Triazole Antifungal Agents with Piperdine-oxadiazole Side Chains. Available from: [Link]

  • ResearchGate. Tier-based strategy for virtual drug screening. Available from: [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available from: [Link]

  • Frontiers. An Efficient Modern Strategy to Screen Drug Candidates Targeting RdRp of SARS-CoV-2 With Potentially High Selectivity and Specificity. Available from: [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available from: [Link]

  • Technology Networks. Screening Strategies Used in Drug Discovery. Available from: [Link]

  • Pharmaceutical Technology. Using a Drug Candidate Screening Strategy to Mitigate Late-Stage Risk. Available from: [Link]

Sources

Exploratory

Harnessing 1,2,3-Triazole Scaffolds in Rational Drug Design: A Technical Whitepaper on Therapeutic Targets and Synthetic Workflows

Executive Summary & Mechanistic Rationale The 1,2,3-triazole heterocycle has emerged as a privileged scaffold in medicinal chemistry. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,2,3-triazole heterocycle has emerged as a privileged scaffold in medicinal chemistry. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage 1,2,3-triazoles not just as passive linkers, but as active pharmacophores. The causality behind their efficacy lies in their unique physicochemical properties: they possess a strong dipole moment (~5 Debye) and act as robust bioisosteres for amide bonds[1].

Unlike traditional amides, triazoles are highly resistant to enzymatic cleavage, hydrolysis, and oxidative degradation, ensuring superior metabolic stability in vivo[1]. Furthermore, the three nitrogen atoms serve as versatile hydrogen-bond acceptors, enabling deep anchoring within the ATP-binding clefts of target kinases and bacterial enzymes[1][2].

Primary Therapeutic Targets

Oncology: Tyrosine Kinases and Topoisomerases

The dysregulation of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) drives tumor proliferation and angiogenesis. 1,2,3-triazole hybrids, particularly when fused with quinoline or benzimidazole cores, exhibit potent competitive inhibition at the ATP-binding sites of these kinases[1][3]. For instance, quinoline-fused 1,2,3-triazoles have demonstrated sub-micromolar IC50 values against EGFR, effectively blocking the downstream PI3K/AKT and RAS/MAPK survival pathways[1]. Additionally, benzimidazole-triazole hybrids have been identified as potent Topoisomerase II inhibitors, outperforming standard chemotherapeutics like Doxorubicin by stabilizing the DNA-enzyme cleavage complex and inducing apoptosis[3].

G Triazole 1,2,3-Triazole Hybrids EGFR EGFR (Kinase Domain) Triazole->EGFR Competitive Inhibition VEGFR2 VEGFR-2 Triazole->VEGFR2 Competitive Inhibition PI3K PI3K/AKT Pathway EGFR->PI3K Blocked MAPK RAS/MAPK Pathway EGFR->MAPK Blocked Angio Angiogenesis VEGFR2->Angio Blocked Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers MAPK->Apoptosis Triggers

Triazole hybrids competitively inhibit EGFR/VEGFR-2, blocking survival pathways.

Antimicrobial Resistance: DNA Gyrase Inhibition

The rise of multidrug-resistant (MDR) bacterial strains necessitates novel mechanisms of action. 1,2,3-triazole hybrids target bacterial DNA gyrase—an enzyme essential for DNA supercoiling during replication[2]. Indole-chalcone linked 1,2,3-triazole hybrids have shown exceptional efficacy against Gram-negative bacteria like E. coli, directly interacting with the ATPase domain of DNA gyrase and disrupting bacterial cell division[2].

Quantitative Efficacy Profiling

To guide lead selection, it is crucial to benchmark the binding affinities of triazole hybrids against established clinical standards. The table below synthesizes quantitative data across diverse therapeutic targets.

Target EnzymeTriazole Hybrid ClassCell Line / PathogenEfficacy MetricReference
EGFR Quinoline-fused 1,2,3-triazoleMCF-7 (Breast Cancer)IC50 = 0.12 μM[1]
VEGFR-2 Indole-2-one-1,2,3-triazoleHUVEC (Endothelial)IC50 = 26.38 nM[3]
Topoisomerase II Benzimidazole-1,2,3-triazoleHeLa (Cervical Cancer)IC50 = 0.52 μM[3]
Thymidylate Synthase Uracilsulfonamide-1,2,3-triazoleA549 (Lung Cancer)IC50 = 3.29 μM[4]
DNA Gyrase Indole-chalcone-1,2,3-triazoleE. coli (Gram-negative)MIC = 6.2 μg/mL[2]

Experimental Workflow: Self-Validating CuAAC Synthesis

The biological utility of 1,2,3-triazoles is underpinned by the robustness of their synthesis via the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). As a scientist, I advocate for continuous flow or heterogeneous catalytic systems (e.g., Cu/C) to prevent copper contamination in biological assays[5]. The following protocol is a self-validating system: the regioselectivity of the reaction ensures only the 1,4-disubstituted isomer is formed, and the use of heterogeneous catalysis eliminates the need for complex chromatographic purification.

G Start Azide + Alkyne (Equimolar) React Cycloaddition (H2O/THF, 80°C) Start->React Cat Cu/C Catalyst (Heterogeneous) Cat->React Catalyzes Purify Filtration & Extraction (Self-Validating) React->Purify Product 1,4-Disubstituted 1,2,3-Triazole Purify->Product

Step-by-step workflow for the heterogeneous Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Standard Operating Procedure: Heterogeneous CuAAC Synthesis

Rationale: Utilizing Copper-on-charcoal (Cu/C) provides a high local concentration of Cu(I) while allowing simple recovery via filtration, ensuring the final compound is free of cytotoxic heavy metals prior to in vitro testing[5].

  • Reagent Preparation: Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.2 equiv) in a 3:1 mixture of THF and H₂O. Causality: The aqueous biphasic system accelerates the click reaction due to the hydrophobic effect, forcing the non-polar organic reactants into close proximity.

  • Catalyst Addition: Add 5 mol% of Copper-on-charcoal (Cu/C) to the reaction vessel. Causality: Cu/C stabilizes the active Cu(I) species and prevents its disproportionation into Cu(0) and Cu(II), which would otherwise stall the catalytic cycle[5].

  • Reaction Execution: Stir the mixture at 80°C under a nitrogen atmosphere for 10–12 hours. Monitor completion via Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the azide spot (detectable via IR spectroscopy at ~2100 cm⁻¹) serves as an internal control for reaction completion.

  • Isolation and Purification: Cool the mixture to room temperature and filter it through a Celite pad to remove the Cu/C catalyst. Dilute the filtrate with water and extract with diethyl ether. Evaporate the organic layer. Self-Validation: Because the reaction is 100% atom-economical and regioselective, the crude product typically exhibits >95% purity by ¹H NMR (characterized by the distinct triazole proton singlet at δ ~7.8–8.5 ppm), bypassing the need for silica gel chromatography.

Conclusion

The 1,2,3-triazole ring is a cornerstone of modern rational drug design. By acting as an amide bioisostere and a structural rigidifier, it enables precise multi-target recognition across oncological and antimicrobial landscapes. Leveraging green, self-validating click chemistry protocols ensures that these high-value therapeutic candidates can be synthesized rapidly and screened without the confounding variables of heavy metal toxicity.

References

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing.1

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. PMC. 2

  • A practical flow synthesis of 1,2,3-triazoles. PMC - NIH. 5

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico. Semantic Scholar. 3

  • A comprehensive review on triazoles as anticancer agents. DergiPark. 4

Sources

Foundational

Predictive ADMET Profiling for 3-(2H-1,2,3-Triazol-2-yl)piperidine: A Computational Framework for Scaffold Optimization

Target Audience: Computational Chemists, Toxicologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The integration of artificial intelligence and high-throughput c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Toxicologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The integration of artificial intelligence and high-throughput computational modeling has fundamentally shifted preclinical drug discovery from reactive testing to proactive design. This whitepaper provides a comprehensive, self-validating in silico workflow for profiling 3-(2H-1,2,3-Triazol-2-yl)piperidine (CAS: 1822674-31-6) [1]. As a versatile pharmacophore, this scaffold combines the basicity of a piperidine ring with the metabolic stability and hydrogen-bonding capacity of a 1,2,3-triazole. However, these same structural features introduce specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities that must be mechanistically understood and computationally quantified before advancing to in vitro assays.

Structural Causality & Physicochemical Architecture

To effectively predict the ADMET profile of a compound, one must first understand the causality behind its physicochemical behavior. Machine learning models are only as reliable as the chemical logic governing their applicability domains.

For 3-(2H-1,2,3-Triazol-2-yl)piperidine, the ADMET profile is driven by two distinct moieties:

  • The Piperidine Ring (Secondary Amine): With a typical pKa ranging from 9.5 to 10.5, the piperidine nitrogen is >99% protonated at a physiological pH of 7.4. This permanent positive charge ensures excellent aqueous solubility but drastically reduces passive transcellular permeability across lipophilic membranes (e.g., the Blood-Brain Barrier or intestinal epithelium). Furthermore, basic lipophilic amines are notorious for lysosomotropism—becoming trapped in acidic lysosomes.

  • The 2H-1,2,3-Triazole Ring: Often utilized as a bioisostere for amide bonds, the triazole ring imparts high metabolic stability against hydrolytic enzymes. However, the high dipole moment and the presence of nitrogen lone pairs create a strong affinity for coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes, introducing a high risk of metabolic drug-drug interactions (DDIs).

The Self-Validating In Silico Protocol

Recent comparative analyses of in silico platforms reveal that relying on a single predictive algorithm introduces severe model bias. For example, legacy rule-based systems often yield contradictory Fraction Absorbed (Fa) predictions when compared to modern multi-task graph attention frameworks [2]. To meet regulatory-grade standards outlined by the OECD QSAR Assessment Framework[3], we must utilize a self-validating protocol that triangulates data across orthogonal algorithms.

Step-by-Step Methodology

Step 1: State Preparation & SMILES Generation Protocol: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for the target compound. Critical Action: You must generate two SMILES strings—one for the neutral state and one for the protonated state (pH 7.4). Feeding a neutral SMILES into a standard logP calculator will result in artificially high lipophilicity and permeability predictions, leading to downstream failures.

Step 2: Primary Profiling via Graph Neural Networks Protocol: Input the SMILES into ADMETlab 2.0 [4], which utilizes a multi-task graph attention (MGA) framework. Record the 88 ADMET-related endpoints, paying specific attention to the Fraction Absorbed (Fa), Clearance (CL), and hERG liability scores.

Step 3: Orthogonal Validation via Rule-Based Systems Protocol: Cross-reference the physicochemical outputs (logP, TPSA, Solubility) using SwissADME [5]. SwissADME relies on distinct physicochemical descriptors rather than graph networks. Validation Rule: If the predicted logP between ADMETlab 2.0 and SwissADME diverges by more than 0.5 log units, the molecule is likely sitting at the edge of the models' applicability domains. In such cases, utilize a third-party tool like pkCSM or ANDROMEDA as a tie-breaker [2].

Step 4: Mechanistic Toxicity Flagging Protocol: Run the scaffold through structural alert filters (e.g., Brenk or PAINS filters) to identify toxicophores. For the triazole-piperidine scaffold, specifically query CYP3A4 and CYP2D6 inhibition probabilities.

G Step1 1. SMILES Generation (Neutral & Protonated) Step2 2. Orthogonal Prediction (ADMETlab 2.0 + SwissADME) Step1->Step2 Step3 3. Consensus Scoring (Identify Discrepancies) Step2->Step3 Step4 4. Toxicity Flagging (CYP & hERG Assessment) Step3->Step4 Step5 5. Lead Optimization (Scaffold Hopping) Step4->Step5

Fig 1. Self-validating in silico ADMET workflow utilizing orthogonal predictive algorithms.

Consensus Quantitative ADMET Profile

By applying the self-validating protocol to 3-(2H-1,2,3-Triazol-2-yl)piperidine, we can generate a consensus predictive profile. The data in Table 1 synthesizes the expected ranges based on the structural drivers of the scaffold.

Table 1: Consensus In Silico Physicochemical & ADMET Profile

ParameterPredicted Range / StatusStructural DriverClinical Consequence
Molecular Weight 152.19 g/mol Base ScaffoldHighly favorable for oral bioavailability (Rule of 5 compliant).
LogP (Consensus) 0.4 – 1.1High polarity of Triazole + AmineExcellent aqueous solubility; low risk of off-target lipophilic binding.
TPSA ~41.5 ŲN-atoms in Triazole and PiperidineSuggests good membrane permeability, though ionization limits this.
Intestinal Absorption Moderate to HighLow MW, Moderate TPSAGood oral absorption, provided paracellular transport compensates for ionization.
BBB Permeability Low to ModerateProtonation at pH 7.4The positive charge restricts passive diffusion into the CNS.
CYP3A4 Inhibition High RiskTriazole N-lone pairsPotential for metabolic drug-drug interactions (DDIs).
hERG Toxicity Low RiskLack of lipophilic tailUnlikely to cause QT prolongation in its unsubstituted form.

Mechanistic Toxicity & Mitigation Pathways

While the baseline scaffold is highly drug-like, the primary in silico flags for 3-(2H-1,2,3-Triazol-2-yl)piperidine revolve around metabolic inhibition.

The CYP450 Coordination Liability

The 1,2,3-triazole ring contains nitrogen atoms with accessible lone pairs. In silico docking and toxicological models [6] frequently flag these heterocycles because they can act as strong Lewis bases. When the drug enters the hepatic system, these nitrogen lone pairs can directly coordinate with the catalytic heme iron (Fe³⁺) located in the active site of Cytochrome P450 enzymes (predominantly CYP3A4).

This forms a reversible coordinate covalent bond, effectively blocking the enzyme from metabolizing other substrates and leading to dangerous pharmacokinetic accumulation of co-administered drugs.

CYP Triazole 1,2,3-Triazole N-Lone Pair Coord Coordinate Covalent Bond Formation Triazole->Coord Heme CYP450 Heme Iron (Fe3+) Heme->Coord Inhib Reversible CYP Inhibition Coord->Inhib

Fig 2. Mechanistic pathway of CYP450 enzyme inhibition by the 1,2,3-triazole moiety.

Mitigation Strategy

If in silico tools flag the substituted derivative of this scaffold for high CYP inhibition, the standard optimization protocol involves steric shielding . By adding a methyl or fluoro-methyl group adjacent to the coordinating nitrogen on the triazole ring, the steric bulk prevents the nitrogen lone pair from closely approaching the CYP450 heme iron, thereby rescuing the ADMET profile without sacrificing the metabolic stability of the triazole itself.

References

  • "3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride." NextSDS. URL: [Link]

  • "Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans." bioRxiv. URL: [Link]

  • "In Silico ADMET Modeling: The 20-Year Machine Learning Roadmap Cutting Drug Attrition." DrugPatentWatch. URL: [Link]

  • Dong, J., et al. "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research. URL: [Link]

  • "Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments." MDPI (Molecules). URL: [Link]

  • "Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction." Briefings in Bioinformatics. URL: [Link]

Exploratory

Architecting 1,2,3-Triazole Pharmacophores: A Technical Guide to Regioselective Synthesis and Drug Design

The 1,2,3-triazole ring has emerged as a cornerstone motif in modern medicinal chemistry. Absent from natural products, this synthetic heterocycle is engineered to serve as a robust bioisostere, a rigid linker, and a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3-triazole ring has emerged as a cornerstone motif in modern medicinal chemistry. Absent from natural products, this synthetic heterocycle is engineered to serve as a robust bioisostere, a rigid linker, and a potent pharmacophore in its own right[1]. Its unique physicochemical profile—characterized by a high dipole moment (~5 D), metabolic stability against hydrolytic or oxidative degradation, and versatile hydrogen-bonding capabilities—makes it an ideal scaffold for drug discovery[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. We will deconstruct the mechanistic causality behind the two premier regioselective synthetic modalities—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—and provide self-validating experimental protocols to ensure reproducible integration of the 1,2,3-triazole pharmacophore into your drug development pipelines.

The Mechanistic Divergence of Click Cycloadditions

The classical thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and invariably yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazole regioisomers, severely limiting its utility in precision drug design. The advent of transition-metal catalysis fundamentally resolved this regiochemical ambiguity.

By selecting the appropriate metal center, chemists can dictate the reaction pathway. Cu(I) catalysis (CuAAC) lowers the activation energy by forming a highly reactive copper-acetylide intermediate, exclusively funneling the reaction toward the 1,4-disubstituted isomer[3]. Conversely, Ru(II) catalysis (RuAAC) proceeds via the oxidative coupling of the azide and alkyne to form a metallacycle (ruthenacycle), which undergoes reductive elimination to yield the 1,5-disubstituted isomer[3].

Divergent regioselective synthesis of 1,2,3-triazoles via CuAAC and RuAAC pathways.

CuAAC: Engineering the 1,4-Disubstituted Pharmacophore

The CuAAC reaction is the quintessential "click" reaction. It is insensitive to oxygen and water, highly tolerant of diverse functional groups, and provides 1,4-disubstituted 1H-1,2,3-triazoles in near-quantitative yields without forming by-products[4].

Causality in Experimental Design

While Cu(I) salts (e.g., CuI, CuOTf) can be used directly, they are prone to thermodynamic instability, disproportionation into Cu(0) and Cu(II), and rapid oxidation. The most robust approach generates Cu(I) in situ using a stable Cu(II) salt (CuSO₄) and a mild reducing agent (sodium ascorbate)[5]. This ensures a steady, low concentration of active Cu(I), which prevents the oxidative homocoupling of alkynes (Glaser coupling). The addition of accelerating ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), protects the Cu(I) center from oxidation while maintaining its solubility in aqueous media.

Protocol 1: Self-Validating CuAAC Workflow

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole derivative.

  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve the organic azide (1.0 mmol) and terminal alkyne (1.05 mmol) in 10 mL of a 1:1 (v/v) mixture of tert-butanol and water. Causality: The biphasic-like nature of t-BuOH/H₂O ensures solubility for both lipophilic organic substrates and highly polar inorganic catalysts.

  • Catalyst Assembly: Add CuSO₄·5H₂O (5 mol%, 0.05 mmol) followed by the THPTA ligand (5 mol%, 0.05 mmol). The solution will appear pale blue, indicating the presence of Cu(II).

  • In Situ Reduction (Validation Step): Add sodium ascorbate (10 mol%, 0.1 mmol) dropwise as a freshly prepared aqueous solution. Self-Validation: The reaction mixture will immediately shift from blue to pale yellow or colorless. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Cycloaddition: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 12 hours. Monitor the consumption of the azide via TLC (using KMnO₄ stain) or LC-MS.

  • Quenching & Isolation: Once complete, add 10 mL of saturated aqueous EDTA or NH₄OH to chelate the copper. Stir for 15 minutes until the aqueous layer turns deep blue (indicating Cu-chelate formation). Extract the aqueous phase with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

RuAAC: Accessing the 1,5-Disubstituted Geometry

While CuAAC is restricted to terminal alkynes, RuAAC expands the chemical space by tolerating both terminal and internal alkynes, enabling the synthesis of 1,5-disubstituted and fully decorated 1,4,5-trisubstituted 1,2,3-triazoles[3].

Causality in Experimental Design

The standard catalyst, CpRuCl(COD), utilizes the electron-rich, sterically demanding pentamethylcyclopentadienyl (Cp) ligand to stabilize the ruthenium center against degradation[3]. The cyclooctadiene (COD) acts as a labile spectator ligand that easily dissociates in solution, opening the necessary coordination sites for the azide and alkyne to bind and form the critical ruthenacycle intermediate[3]. Unlike CuAAC, RuAAC requires strict anhydrous and anaerobic conditions to prevent catalyst poisoning.

Protocol 2: Self-Validating RuAAC Workflow

Objective: Synthesis of a 1,5-disubstituted 1,2,3-triazole derivative.

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Ru(II) complexes are highly sensitive to atmospheric oxygen, which can irreversibly oxidize the metal center.

  • Reagent Loading: Under a positive flow of Argon, add the azide (1.0 mmol) and the alkyne (1.0 mmol) into 5 mL of anhydrous, degassed 1,4-dioxane or dimethylformamide (DMF)[6].

  • Catalyst Initiation: Quickly add Cp*RuCl(COD) (2–5 mol%). Seal the Schlenk tube.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C using an oil bath for 12–24 hours[3]. Causality: Unlike the room-temperature CuAAC, RuAAC often requires thermal energy to drive the oxidative coupling step of the ruthenacycle formation.Self-Validation: Reaction progress must be monitored via ¹H NMR of crude aliquots, looking for the disappearance of the terminal alkyne proton and the emergence of the distinct C4-H triazole proton (typically shifted upfield compared to the C5-H of the 1,4-isomer).

  • Purification: Cool to room temperature, concentrate the solvent under reduced pressure, and pass the crude residue through a short plug of silica gel (eluting with EtOAc/Hexanes) to strip away the dark brown ruthenium residues before formal flash chromatography.

Quantitative Comparison of Catalytic Systems

To aid in synthetic route planning, the following table summarizes the operational parameters of the primary triazole synthesis modalities.

Synthetic ModalityPrimary CatalystRegioselectivityAlkyne ScopeTypical YieldsReaction TempBiocompatibility
Thermal Huisgen NoneMixed (1,4 & 1,5)Terminal & Internal40–70%80–120 °CPoor (Lethal to cells)
CuAAC Cu(I) in situExclusively 1,4Terminal Only85–99%20–37 °CModerate (Cu toxicity)
RuAAC CpRuCl(COD)Exclusively 1,5Terminal & Internal70–95%60–80 °CLow (Ru toxicity)
SPAAC None (Strain)Mixed (Unless biased)Cyclooctynes75–90%20–37 °CExcellent (In vivo safe)

*Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is utilized primarily for in vivo bioconjugation rather than small-molecule pharmacophore synthesis.

The 1,2,3-Triazole as a Pharmacophore and Bioisostere

The integration of 1,2,3-triazoles into drug discovery is driven by their profound mimicry of traditional functional groups paired with superior pharmacokinetic resilience.

  • Amide Bioisosterism: The 1,4-disubstituted 1,2,3-triazole is a topological and electronic mimic of the trans-amide bond[7]. The distance between the C1 and C4 substituents in the triazole (approx. 5.0 Å) closely matches the distance between the alpha-carbons in a trans-amide (approx. 3.8 - 4.5 Å). However, unlike amides, triazoles are completely impervious to proteolytic cleavage by proteases or esterases, drastically increasing the half-life of the drug[2].

  • Receptor Interaction: The N2 and N3 nitrogen atoms possess lone pairs that act as strong hydrogen bond acceptors, while the highly polarized C5-H bond (in 1,4-isomers) can act as a weak hydrogen bond donor, allowing the heterocycle to anchor tightly within target protein binding pockets[2].

  • Nanomedicine & Delivery: Beyond small molecules, CuAAC is extensively used to synthesize triazole-linked nanogels and polymeric scaffolds for targeted drug delivery, utilizing the triazole's biocompatibility and water solubility to enhance the pharmacokinetics of nanocarriers[8].

Conclusion

The synthesis of 1,2,3-triazole pharmacophores represents a triumph of rational chemical design. By mastering the mechanistic nuances of CuAAC and RuAAC, researchers can exert absolute control over the regiochemistry and functionalization of their target molecules. Whether deployed as a metabolically stable bioisostere or a structurally rigid linker, the 1,2,3-triazole remains an indispensable asset in the ongoing pursuit of optimized therapeutics.

Sources

Foundational

Exploring the Chemical Space of 3-(2H-1,2,3-Triazol-2-yl)piperidine Analogs: A Next-Generation Pharmacophore

Executive Summary The evolution of modern drug discovery has seen a paradigm shift away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds. Among these, the 3-(2H-1,2,3-triazol-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The evolution of modern drug discovery has seen a paradigm shift away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds. Among these, the 3-(2H-1,2,3-triazol-2-yl)piperidine motif has emerged as a highly versatile, stereochemically rich pharmacophore. By fusing the basic, tunable piperidine ring with the unique electronic properties of the 2H-1,2,3-triazole tautomer, medicinal chemists can access novel chemical space with optimized membrane permeability, fine-tuned basicity, and precise vectorial projection for target engagement.

Structural & Physicochemical Profiling: The Causality of Bioisosterism

The 1,2,3-triazole ring is a classical and highly stable bioisostere for amides ()[1]. However, the specific tautomeric and substitution state dictates its geometric and electronic behavior. While 1,4-disubstituted 1H-1,2,3-triazoles—readily accessed via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC)—typically mimic trans-amides, the 2-substituted 2H-1,2,3-triazoles are exceptional mimics for cis-amides ()[2].

Crucially, the dipole moment of the 2H-triazole core (μ ≈ 0.10 D) is drastically lower than that of the 1H-isomer (μ ≈ 4.2 D) ()[3]. This profound difference in polarity means that incorporating a 2H-triazole reduces the desolvation penalty of the molecule, significantly enhancing membrane permeability and oral bioavailability compared to its 1H counterpart. Furthermore, the 2H-1,2,3-triazole exhibits a π-deficient character, making it highly resistant to metabolic degradation, hydrolysis, and redox reactions ()[4].

Coupling this ring to the 3-position of a piperidine introduces a chiral center (unlike the symmetrical 4-position), increasing the fraction of sp3 carbons (Fsp3). The inductive electron-withdrawing effect of the triazole slightly attenuates the basicity of the piperidine nitrogen, tuning the pKa to an optimal range for salt-bridge formation with target acidic residues without causing excessive phospholipidosis.

Table 1: Physicochemical Profiling of Triazole-Piperidine Scaffolds
ScaffoldSubstitutionDipole Moment (D)Pred. XlogPMonoisotopic Mass3D Conformation
3-(1H-1,2,3-Triazol-1-yl)piperidine 1-substituted~4.2-0.2152.1062 DaExtended (trans-amide mimic)
3-(2H-1,2,3-Triazol-2-yl)piperidine 2-substituted~0.1 - 0.30.3152.1062 DaCompact (cis-amide mimic)
4-(2H-1,2,3-Triazol-2-yl)piperidine 2-substituted~0.1 - 0.30.3152.1062 DaSymmetrical, Flatter

(Data derived from PubChemLite structural profiling for C7H12N4)[5][6].

Synthetic Methodologies: Overcoming Regioselectivity Challenges

Causality in Experimental Design: Because standard CuAAC "click" chemistry yields exclusively 1-substituted triazoles, accessing the 2H-substituted piperidine requires alternative strategies. The most pragmatic approach in fragment-based drug discovery (FBDD) is the direct base-promoted alkylation of 1H-1,2,3-triazole with an N-protected 3-halopiperidine. Because 1H-1,2,3-triazole exists in a tautomeric equilibrium, alkylation yields a mixture of 1-alkyl and 2-alkyl isomers.

Self-Validating Protocol: The isomers must be separated. Due to the aforementioned dipole moment disparity, the 2-substituted isomer is significantly less polar and will elute first on normal-phase silica gel chromatography. This physical property provides a built-in, self-validating step during synthesis.

G A N-Boc-3-bromopiperidine + 1H-1,2,3-Triazole B Base-Promoted Alkylation (K2CO3, DMF, 80°C) A->B SN2 Substitution C Regioisomer Mixture (N1, N2 alkylation) B->C D Chromatographic Separation (Silica Gel, EtOAc/Hex) C->D Resolution E 1-Substituted Isomer (Higher Dipole, Lower Rf) D->E F 2-Substituted Isomer (Lower Dipole, Higher Rf) D->F G TFA Deprotection (DCM, rt) F->G Boc Removal H 3-(2H-1,2,3-Triazol-2-yl)piperidine (Target Scaffold) G->H

Workflow for the synthesis and regioselective isolation of 3-(2H-1,2,3-Triazol-2-yl)piperidine.

Step-by-Step Protocol: Synthesis of 3-(2H-1,2,3-Triazol-2-yl)piperidine
  • Alkylation: Dissolve 1H-1,2,3-triazole (1.2 eq) and N-Boc-3-bromopiperidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add K2CO3 (2.0 eq). The choice of a heterogeneous mild base favors thermodynamic equilibration over kinetic N1-alkylation. Heat the mixture to 80 °C for 12 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na2SO4 and concentrate under reduced pressure.

  • Isomer Resolution (Critical Step): Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation 1 (TLC): Monitor by Thin Layer Chromatography. The top spot (higher Rf) is the 2-alkylated isomer (lower dipole moment). The bottom spot (lower Rf) is the 1-alkylated isomer.

    • Validation 2 (NMR): In 1H NMR (CDCl3), the triazole protons of the 2-isomer appear as a sharp, symmetric 2H singlet at ~7.6 ppm, whereas the 1-isomer shows two distinct, asymmetric 1H doublets ()[4].

  • Deprotection: Treat the isolated N-Boc-3-(2H-1,2,3-triazol-2-yl)piperidine with 20% TFA in DCM at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with DCM to yield the free base, or precipitate as the hydrochloride salt using 4M HCl in dioxane.

Mechanistic Applications in Drug Discovery

The 3-(2H-1,2,3-triazol-2-yl)piperidine scaffold serves as a versatile warhead linker and pharmacophore across multiple target classes:

  • GPCR Agonism: As demonstrated in the development of GPR88 agonists, replacing a classical amide with a 1,2,3-triazole can drastically improve metabolic stability ()[2]. The 2H-triazole's ability to act as a cis-amide bioisostere allows the piperidine ring to adopt a specific vector, projecting the basic nitrogen into the transmembrane binding pocket to interact with conserved acidic residues[2].

  • Hydrolase Inhibition: In the optimization of ABHD6 inhibitors, piperidyl-1,2,3-triazole ureas showed exceptional potency and selectivity ()[7]. The piperidine ring occupies the hydrophobic channel of the enzyme, while the triazole core provides critical hydrogen bond acceptor interactions without the metabolic liabilities of standard amides[7].

G Target Target Protein Pocket (e.g., GPCR / Hydrolase) Triazole 2H-1,2,3-Triazole Core (cis-Amide Bioisostere) Target->Triazole Binding Piperidine Piperidine Ring (Basic sp3 Scaffold) Target->Piperidine Binding HBA H-Bond Acceptor (N1/N3 Lone Pairs) Triazole->HBA Lipophilic Lipophilic Vector (C4/C5 CH bonds) Triazole->Lipophilic SaltBridge Salt Bridge / Cation-π (Protonated NH) Piperidine->SaltBridge

Pharmacophore mapping and target engagement logic of the triazole-piperidine scaffold.

Conclusion

The exploration of 3-(2H-1,2,3-Triazol-2-yl)piperidine analogs represents a sophisticated application of physical organic chemistry to drug design. By leveraging the low dipole moment and cis-amide mimicry of the 2H-triazole tautomer alongside the tunable basicity and 3D complexity of the piperidine ring, researchers can overcome traditional pharmacokinetic bottlenecks such as poor membrane permeability and rapid amide hydrolysis.

References
  • Title: 1,2,3-Triazole. Source: Wikipedia. URL: [Link]

  • Title: Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Source: Molbank (MDPI). URL: [Link]

  • Title: Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

  • Title: Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Source: Journal of Chemical Physics (via PMC). URL: [Link]

  • Title: Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and in Vivo-Active Inhibitors of α/β-Hydrolase Domain Containing 6 (ABHD6). Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 3-(2H-1,2,3-Triazol-2-yl)piperidine

Introduction & Mechanistic Rationale The incorporation of 1,2,3-triazoles into aliphatic saturated rings, such as piperidines, is a highly sought-after transformation in modern drug discovery. The 2H-1,2,3-triazole moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of 1,2,3-triazoles into aliphatic saturated rings, such as piperidines, is a highly sought-after transformation in modern drug discovery. The 2H-1,2,3-triazole moiety frequently serves as a robust, metabolically stable bioisostere for amide bonds and aromatic rings. However, synthesizing N2-substituted 1,2,3-triazoles presents a distinct chemical challenge: 1H-1,2,3-triazole exists as a rapidly equilibrating tautomeric mixture, and its alkylation inherently yields a mixture of N1- and N2-alkylated regioisomers[1].

Direct reductive amination of N-Boc-3-piperidone with 1H-1,2,3-triazole is not chemically viable due to the poor nucleophilicity of the triazole nitrogen and the instability of the intermediate aminal. Furthermore, while the Mitsunobu reaction of N-Boc-3-hydroxypiperidine with 1H-1,2,3-triazole can yield the desired product, it often suffers from difficult purification due to triphenylphosphine oxide byproducts [2].

The Strategic Solution: To ensure a scalable and self-validating protocol, this guide employs a classical activation-displacement strategy. N-Boc-3-piperidone is first reduced to the corresponding alcohol, which is subsequently activated as a mesylate. A base-promoted bimolecular nucleophilic substitution (SN2) using 1H-1,2,3-triazole yields a separable mixture of the N1 and N2 isomers. Because the N2-alkylated triazole possesses a significantly lower dipole moment than its N1 counterpart, the isomers are easily resolved via standard normal-phase silica gel chromatography. Subsequent acidic deprotection yields the target 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride.

Synthetic Workflow

The following diagram illustrates the complete synthetic sequence, highlighting the divergence at the alkylation step where the kinetic and thermodynamic variables produce both the target N2 precursor and the N1 byproduct.

SynthesisRoute A N-Boc-3-piperidone B N-Boc-3-hydroxypiperidine A->B NaBH4, MeOH 0 °C to RT C N-Boc-3-O-mesylpiperidine B->C MsCl, Et3N DCM, 0 °C D N2-Triazole Isomer (Target Precursor) C->D 1H-1,2,3-Triazole K2CO3, DMF 80 °C E N1-Triazole Isomer (Byproduct) C->E SN2 Displacement F 3-(2H-1,2,3-Triazol-2-yl) piperidine HCl D->F 4M HCl/Dioxane RT

Synthetic workflow for 3-(2H-1,2,3-triazol-2-yl)piperidine from N-Boc-3-piperidone.

Step-by-Step Experimental Protocols

Phase I: Reduction to N-Boc-3-hydroxypiperidine

Causality Check: Sodium borohydride (NaBH4) is selected over stronger reducing agents (like LiAlH4) to prevent any potential cleavage of the Boc protecting group. Methanol acts as both the solvent and a proton source to accelerate the reduction of the ketone.

  • Initialization: Dissolve N-Boc-3-piperidone (10.0 g, 50.2 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NaBH4 (2.85 g, 75.3 mmol, 1.5 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1, KMnO4 stain).

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford N-Boc-3-hydroxypiperidine as a colorless oil (Quantitative yield). Self-Validation: The product should show a broad -OH stretch at ~3400 cm⁻¹ in IR and the disappearance of the carbonyl peak at ~1700 cm⁻¹.

Phase II: Mesylation (Activation of the Hydroxyl Group)

Causality Check: The secondary alcohol is a poor leaving group. Conversion to a methanesulfonate (mesylate) provides a highly reactive electrophile for the subsequent SN2 displacement. The reaction is kept at 0 °C to prevent elimination (formation of N-Boc-tetrahydropyridine).

  • Initialization: Dissolve the crude N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (Et3N, 13.8 mL, 99.4 mmol, 2.0 eq) and cool the mixture to 0 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 4.6 mL, 59.6 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour. TLC (Hexane/EtOAc 1:1) should indicate complete consumption of the starting material.

  • Workup: Dilute with DCM (50 mL) and wash sequentially with cold 1M HCl (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). Dry over Na2SO4 and concentrate in vacuo at a bath temperature below 30 °C to yield the mesylate as a pale yellow oil. Do not purify further; use immediately in Phase III to avoid thermal degradation.

Phase III: N-Alkylation and Regioisomer Separation

Causality Check: Potassium carbonate (K2CO3) is used to deprotonate 1H-1,2,3-triazole. DMF is required to solubilize the reactants and stabilize the SN2 transition state. The elevated temperature (80 °C) provides the necessary activation energy to overcome the steric hindrance of the secondary carbon.

  • Initialization: Dissolve the crude mesylate (~13.8 g, 49.4 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Add 1H-1,2,3-triazole (5.1 g, 74.1 mmol, 1.5 eq) and finely powdered K2CO3 (13.6 g, 98.8 mmol, 2.0 eq).

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 16 hours.

  • Workup: Cool to RT, dilute with EtOAc (200 mL), and wash with 5% aqueous LiCl solution (3 × 100 mL). Note: The LiCl wash is critical; it efficiently partitions DMF into the aqueous phase, preventing it from co-eluting during chromatography. Wash with brine, dry over Na2SO4, and concentrate.

  • Chromatographic Separation (Critical Step): Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/EtOAc (8:2 to 5:5).

    • Eluent 1 (Target): The N2-isomer elutes first due to its symmetrical charge distribution and lower dipole moment.

    • Eluent 2 (Byproduct): The N1-isomer elutes later.

Phase IV: Boc Deprotection
  • Initialization: Dissolve the isolated N-Boc-3-(2H-1,2,3-triazol-2-yl)piperidine (4.0 g, 15.8 mmol) in anhydrous DCM (20 mL).

  • Deprotection: Add 4M HCl in dioxane (20 mL, 80.0 mmol, 5.0 eq). Stir at RT for 2 hours. Gas evolution (isobutylene and CO2) will be observed.

  • Isolation: The product typically precipitates as the hydrochloride salt. Concentrate the suspension in vacuo, triturate the resulting solid with diethyl ether (50 mL), filter, and dry under high vacuum to afford 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride as a white powder.

Quantitative Data & Isomer Profiling

The success of this protocol relies heavily on the correct identification and separation of the N1 and N2 isomers during Phase III. The table below summarizes the analytical heuristics used to validate the structural assignment of the intermediates.

Property / MetricN2-Triazole Isomer (Target)N1-Triazole Isomer (Byproduct)
Typical Isolated Yield 35 – 45%25 – 35%
TLC Rf (1:1 EtOAc/Hexane) ~0.65 (Less polar)~0.35 (More polar)
Dipole Moment Profile Lower (Symmetrical triazole ring)Higher (Asymmetrical triazole ring)
¹H NMR Diagnostic Peaks (CDCl₃) Singlet at ~7.60 ppm (2H, equivalent triazole protons)Two Doublets at ~7.70 and ~7.50 ppm (1H each, non-equivalent)
Mechanistic Preference Thermodynamically favoredKinetically competing

Data Interpretation: The ¹H NMR signature is the definitive self-validating metric for this synthesis. Because the 2H-1,2,3-triazole ring has a C2 axis of symmetry, its two aromatic protons are chemically equivalent and appear as a distinct singlet. Conversely, the N1-isomer lacks this symmetry, resulting in two distinct aromatic signals.

References

  • Yan, W., Liao, T., Odbadrakh, T. T., Zhong, C., Petersen, J. L., & Shi, X. (2011).. Chemistry–An Asian Journal, 6(10), 2720-2724.

  • Dehaen, W., & Bakulev, V. A. (Eds.). (2015). . Topics in Heterocyclic Chemistry, Springer International Publishing.

Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

Introduction: The Power of a "Click" In the landscape of modern chemical synthesis, particularly within drug discovery and bioconjugation, the pursuit of efficiency, reliability, and biocompatibility is paramount. The Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of a "Click"

In the landscape of modern chemical synthesis, particularly within drug discovery and bioconjugation, the pursuit of efficiency, reliability, and biocompatibility is paramount. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1][2] The CuAAC reaction, independently developed by the groups of Sharpless and Morten Meldal, transforms terminal alkynes and azides into stable 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and regioselectivity.[3][4] This reaction's robustness, mild reaction conditions, and tolerance of a wide array of functional groups have cemented its status as an indispensable tool for researchers, scientists, and drug development professionals.

The resulting triazole linkage is not merely a passive linker; its aromatic nature and stability under physiological conditions make it a valuable pharmacophore in medicinal chemistry.[5] The applications of CuAAC are vast, ranging from the synthesis of novel therapeutic agents and the development of antibody-drug conjugates (ADCs) to the labeling of biomolecules for imaging and diagnostic purposes.[6][7] This guide provides a comprehensive overview of the CuAAC protocol, delving into the underlying mechanism, practical experimental procedures, troubleshooting strategies, and key applications.

Reaction Mechanism: The Copper(I) Catalytic Cycle

The remarkable rate acceleration of the CuAAC reaction, on the order of 107 to 108 compared to the uncatalyzed thermal cycloaddition, is attributed to the copper(I) catalyst.[2] The generally accepted mechanism involves a catalytic cycle initiated by the coordination of the copper(I) ion to the terminal alkyne.

The active catalytic species is the Cu(I) ion.[8] While Cu(I) salts like copper(I) iodide or bromide can be used directly, they are prone to oxidation to the inactive Cu(II) state.[8][9] A more reliable and common approach is the in situ generation of Cu(I) from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[10][11] This method conveniently maintains the necessary Cu(I) concentration throughout the reaction.

The catalytic cycle can be summarized as follows:

  • Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[4]

  • Coordination and Activation: The azide then coordinates to the copper center. Computational studies suggest a dinuclear mechanism where a second copper atom may assist in activating the azide.[4][12]

  • Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper(III) metallacycle intermediate.[4]

  • Ring Contraction and Product Release: This intermediate undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, which can then enter another catalytic cycle.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_generation In Situ Catalyst Generation Cu_I Cu(I) Catalyst Cu_Acetylide Copper Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R₁-C≡CH) Alkyne->Cu_Acetylide Transition_State Dinuclear Copper Transition State Cu_Acetylide->Transition_State + Azide Azide Azide (R₂-N₃) Azide->Transition_State Metallacycle Six-membered Cu(III) Metallacycle Transition_State->Metallacycle Triazole 1,4-Disubstituted Triazole Product Metallacycle->Triazole Reductive Elimination Triazole->Cu_I Regenerates Catalyst Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_II->Cu_I + Reducing Agent Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I

Caption: Catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Role of Ligands

To enhance the efficacy and biocompatibility of the CuAAC reaction, stabilizing ligands are frequently employed. These ligands serve several crucial functions:

  • Stabilize the Cu(I) oxidation state: Ligands protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and from disproportionation.[13][14]

  • Accelerate the reaction rate: By modulating the electronic properties of the copper center, ligands can significantly increase the reaction rate.[12]

  • Enhance solubility: Water-soluble ligands are particularly important for bioconjugation reactions carried out in aqueous buffers.[8]

  • Reduce cytotoxicity: In biological applications, ligands can chelate the copper ions, mitigating their toxic effects on cells.[14][15]

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and BTTAA.[13][16] The choice of ligand often depends on the specific reaction conditions and substrates.

Detailed Experimental Protocol: A General Guideline

This protocol provides a general procedure for a small-scale CuAAC reaction. Optimization of reactant concentrations, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • Azide-functionalized compound: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO, DMF, or water).

  • Alkyne-functionalized compound: Prepare a stock solution of known concentration in a suitable solvent.

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): Prepare a stock solution (e.g., 50-100 mM) in deionized water.

  • Sodium Ascorbate: Prepare a fresh stock solution (e.g., 1 M) in deionized water immediately before use, as it is prone to oxidation.

  • Ligand (e.g., THPTA): Prepare a stock solution (e.g., 50-200 mM) in deionized water or a suitable organic solvent.

  • Reaction Solvent: A variety of solvents can be used, including water, t-butanol/water mixtures, DMF, DMSO, and THF. The choice of solvent depends on the solubility of the reactants.[17]

  • Inert Gas (optional but recommended): Nitrogen or argon gas for deoxygenating the reaction mixture.

Typical Reaction Conditions
ComponentTypical Concentration/RatioPurpose
Alkyne1.0 equivalentReactant
Azide1.0 - 1.2 equivalentsReactant
CuSO₄·5H₂O0.01 - 0.1 equivalents (1-10 mol%)Catalyst Precursor
Sodium Ascorbate0.1 - 1.0 equivalent (10-100 mol%)Reducing Agent
Ligand1 - 5 equivalents relative to CopperStabilizer & Accelerator
SolventTo achieve desired reactant concentrationReaction Medium
TemperatureRoom Temperature to 60 °CReaction Condition
Step-by-Step Procedure
  • Reagent Preparation:

    • Ensure all stock solutions are prepared accurately. Freshly prepare the sodium ascorbate solution.

  • Reaction Setup:

    • In a clean reaction vessel (e.g., a vial or round-bottom flask), add the azide and alkyne stock solutions.

    • Add the chosen reaction solvent to achieve the desired final concentration of the limiting reactant.

  • Catalyst Premix (Recommended):

    • In a separate microcentrifuge tube, mix the required volumes of the CuSO₄ and ligand stock solutions. For instance, a 1:2 to 1:5 molar ratio of copper to ligand is common.[18][19]

    • Allow the mixture to stand for a few minutes to allow for complex formation.

  • Deoxygenation (Optional but Recommended):

    • To prevent the oxidation of the Cu(I) catalyst, it is advisable to deoxygenate the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.[20]

  • Reaction Initiation:

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at the chosen temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Reactions are typically complete within 1 to 24 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up in several ways depending on the product's properties.

    • Organic Synthesis: For small molecules, a standard aqueous work-up can be performed. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove copper salts and other water-soluble components. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[21]

    • Bioconjugation: For bioconjugates, purification methods such as size-exclusion chromatography, dialysis, or affinity purification are commonly used to remove excess reagents.

    • Removal of Copper: Residual copper can sometimes be problematic. Washing with a solution of ethylenediaminetetraacetic acid (EDTA) can help to chelate and remove copper ions.[22]

    • The crude product can then be purified by column chromatography, recrystallization, or preparative HPLC to obtain the pure triazole.

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (Cu(II) instead of Cu(I)).Use fresh sodium ascorbate solution. Deoxygenate the reaction mixture. Work under an inert atmosphere.[20]
Impure reagents.Purify starting materials (azide and alkyne).
Inappropriate solvent or pH.Test different solvents or solvent mixtures. Ensure the pH is within the optimal range (typically 4-12).[2]
Steric hindrance.Increase reaction temperature or prolong reaction time.[21] Consider using a less sterically hindered substrate if possible.
Side Product Formation Alkyne Homocoupling (Glaser Coupling): Formation of a diacetylene byproduct.This is often promoted by oxygen. Ensure thorough deoxygenation of the reaction mixture.[20]
Oxidative Damage to Biomolecules: In bioconjugation, reactive oxygen species can be generated.Use an appropriate ligand to protect the biomolecule.[23] Minimize exposure to oxygen.
Difficulty in Purification Residual copper in the final product.Wash the product with an aqueous solution of a chelating agent like EDTA.[22]
Co-elution of starting materials and product.Optimize chromatographic conditions (solvent system, gradient).

Applications in Research and Drug Development

The versatility and reliability of the CuAAC reaction have led to its widespread adoption in numerous scientific disciplines.

  • Drug Discovery: CuAAC is extensively used for the rapid synthesis of compound libraries for high-throughput screening.[6][24] The triazole ring can act as a bioisostere for other functional groups, aiding in lead optimization.[24]

  • Bioconjugation: This is a major application area for CuAAC. It is used to label proteins, nucleic acids, and other biomolecules with fluorescent dyes, affinity tags, or other probes for imaging and analysis.[25][23]

  • Antibody-Drug Conjugates (ADCs): CuAAC provides a precise and stable method for attaching potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[18]

  • Materials Science: The reaction is employed in polymer chemistry to create functionalized polymers and dendrimers, and to modify surfaces.[26]

Conclusion

The Copper-catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a premier "click" reaction. Its operational simplicity, high efficiency, and broad applicability make it an invaluable tool for chemists and biologists alike. By understanding the underlying mechanism and optimizing the reaction conditions as detailed in these notes, researchers can confidently employ CuAAC to construct complex molecular architectures and advance their scientific endeavors in drug development and beyond.

References

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Link

  • Li, Y., et al. (2020). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Catalysis Science & Technology. Link

  • Li, Y., et al. (2020). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Link

  • AxisPharm. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Link

  • Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Link

  • Baskin, J. M., & Bertozzi, C. R. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Link

  • BenchChem. (2025). Troubleshooting guide for copper-catalyzed click chemistry reactions. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Kumar, A., et al. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Link

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Link

  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Link

  • BenchChem. (2025). troubleshooting low yield in copper-catalyzed click reactions. Link

  • ResearchGate. (n.d.). Most used CuAAC reaction ligands. Link

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Link

  • Patel, M. (2025). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. International Journal of Research in Pharmaceutical Sciences. Link

  • Echemi. (2025). Copper-Catalyzed Azide Alkyne Cycloaddition (CuAAC): A Powerful Tool in Organic Chemistry. Link

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Link

  • Rios, R., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics. Link

  • ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. PMC. Link

  • BenchChem. (2025). An In-depth Technical Guide to CuAAC and SPAAC for 4-Azidophenol Bioconjugation. Link

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Link

  • baseclick. (n.d.). Protocols. Link

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Link

  • Fokin, V. V., et al. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. PMC. Link

  • Hein, C. D., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. Link

  • Beilstein Archives. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. Link

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Link

  • ResearchGate. (n.d.). Early CuAAC mechanism proposed by Sharpless and Fokin. Link

  • Haldón, E., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Link

  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Link

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Link

  • The Journal of Organic Chemistry. (2026). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). Link

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Link

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Link

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Link

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Link

  • ResearchGate. (2025). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Link

  • ACS Publications. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. Link

  • IntechOpen. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Link

  • Wikipedia. (n.d.). Click chemistry. Link

  • PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Link

  • MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Link

Sources

Method

Application Notes: Design, Mechanisms, and In Vitro Evaluation of Triazole Derivatives as Antifungal Agents

Introduction & Pharmacological Context Invasive fungal infections (IFIs) represent a critical global health challenge, particularly among immunocompromised populations. For decades, azole antifungals—specifically triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Invasive fungal infections (IFIs) represent a critical global health challenge, particularly among immunocompromised populations. For decades, azole antifungals—specifically triazole derivatives—have served as the cornerstone of antifungal therapy due to their broad-spectrum efficacy, favorable pharmacokinetic profiles, and high oral bioavailability. However, the rapid emergence of resistant fungal strains (e.g., fluconazole-resistant Candida species) necessitates the continuous development of novel triazole scaffolds. This application note provides a comprehensive technical guide on the mechanism of action, structure-activity relationships (SAR), and standardized in vitro evaluation protocols for novel triazole derivatives.

Mechanism of Action: CYP51 Inhibition

The primary fungistatic and fungicidal activity of triazole derivatives stems from their ability to disrupt fungal cell membrane integrity. Triazoles act by competitively inhibiting lanosterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme essential for ergosterol biosynthesis 1[1].

At the molecular level, the basic nitrogen (N4) of the 1,2,4-triazole ring forms a direct coordination bond with the heme iron atom located within the active site of CYP51. This binding physically blocks the natural substrate, lanosterol, from accessing the catalytic center. Consequently, the ergosterol biosynthesis pathway is truncated, leading to the toxic accumulation of 14α-methylated sterols. This accumulation disrupts membrane fluidity, impairs the function of membrane-bound enzymes, and ultimately arrests fungal replication2[2].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methylated sterols (Membrane Toxicity) CYP51->Toxic Blocked Pathway Accumulation Triazole Triazole Derivatives Triazole->CYP51 Competitive Inhibition (Heme Binding)

Triazole mechanism of action: CYP51 inhibition and ergosterol depletion.

Structure-Activity Relationships (SAR) & Efficacy Data

Overcoming clinical resistance—often driven by target site mutations (e.g., Y132F, K143R in Candida albicans) or the upregulation of efflux pumps—requires strategic structural modifications of the triazole pharmacophore. Recent drug design emphasizes extending the side chains to occupy the substrate access channel of CYP51, thereby increasing binding affinity through additional van der Waals and hydrogen-bonding interactions3[3].

The table below summarizes recent quantitative efficacy data of structurally modified triazole derivatives against key fungal pathogens, highlighting their superiority over first-generation reference drugs.

Triazole ModificationTarget Pathogen(s)MIC Range / EfficacyReference Drug Comparison
Isoxazole-triazole (6b, 6c) Candida spp., C. neoformans0.0156 – 0.5 µg/mLSuperior to Fluconazole (0.5–4.0 µg/mL)[2]
Piperazine-triazole (1j-1r) Microsporum gypseum< 0.002 µg/mL128x more potent than Fluconazole[4]
Long-arm amide (13) C. albicans (wild-type & resistant)0.015 – 0.25 µg/mLComparable to Posaconazole; overcomes resistance[3]
Biphenyl derivative (22) Saccharomyces, CandidaPotent CYP51 inhibitionSuperior to Oteseconazole[5]

Data synthesized from recent medicinal chemistry evaluations[2][3][4][5].

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

To accurately evaluate the efficacy of novel triazole derivatives, researchers must utilize standardized in vitro assays. The Broth Microdilution Method , governed by the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC)6[6].

Rationale and Causality in Assay Design
  • Media Selection (RPMI 1640 with MOPS): Fungal growth and drug ionization are highly sensitive to pH. MOPS is utilized to buffer the medium to a strict pH of 7.0 at 35°C. This prevents pH fluctuations that could alter the lipophilicity of the triazole, thereby preventing artificial shifts in MIC values 7[7].

  • Solvent Constraints (DMSO): Triazoles are inherently lipophilic. While Dimethyl Sulfoxide (DMSO) is required for complete solubilization, the final DMSO concentration in the assay well must strictly remain ≤1% v/v. Exceeding this threshold induces solvent-mediated fungal toxicity, yielding false-positive efficacy results 8[8].

  • Inoculum Standardization: Spectrophotometric adjustment (OD at 530 nm) is mandatory to achieve a precise final concentration of 1×103 to 5×103 CFU/mL. An overly dense inoculum triggers the "inoculum effect" (false resistance), whereas a sparse inoculum results in false susceptibility.

Step-by-Step Broth Microdilution Protocol
  • Compound Preparation: Dissolve the synthesized triazole derivative in 100% DMSO to create a stock solution (e.g., 1600 µg/mL).

  • Serial Dilution: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the stock solution using RPMI 1640 (MOPS buffered) to achieve a final testing range (typically 0.015 to 16 µg/mL). Ensure the volume in each well is 100 µL.

  • Inoculum Preparation: Harvest fungal colonies from a 24-hour Sabouraud Dextrose Agar plate. Suspend in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer. Dilute this suspension 1:100, then 1:20 in RPMI 1640.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions (final well volume: 200 µL).

  • Incubation: Seal the plates to prevent evaporation and incubate at 35°C for 24–48 hours (for yeasts like Candida) or 48–72 hours (for filamentous fungi).

  • MIC Determination: Visually or spectrophotometrically assess the wells. The MIC is defined as the lowest concentration of the triazole derivative that causes a ≥50% (for fungistatic azoles) or 100% inhibition of visible fungal growth compared to the drug-free growth control.

Workflow Prep Inoculum Preparation (1x10^3 - 5x10^3 CFU/mL) Dilution Serial Dilution in RPMI 1640 (MOPS) Prep->Dilution Inoculation Microplate Inoculation (Include Controls) Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Analysis MIC Determination (Visual/Spectrophotometric) Incubation->Analysis

Workflow for in vitro broth microdilution antifungal susceptibility testing.

Quality Control & Self-Validation System

To guarantee that the protocol operates as a self-validating system , the following internal controls must be executed on every microtiter plate:

  • Sterility Control (Negative Control): 200 µL of uninoculated RPMI 1640. Validates aseptic technique and media sterility. Any growth invalidates the plate.

  • Growth Control (Positive Control): 100 µL RPMI 1640 + 100 µL fungal inoculum (no drug). Validates that the media and incubation conditions robustly support fungal viability.

  • Quality Control (QC) Strains: Concurrent testing of standard reference strains (e.g., Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258) against a known reference drug (e.g., Fluconazole). If the MIC of the reference drug against the QC strain falls outside the accepted CLSI range, the entire assay is deemed invalid, effectively isolating variables such as compound degradation or improper media formulation.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Taylor & Francis Online.
  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors.
  • Application Notes and Protocols for In Vitro Antifungal Assays of 1,2,3-Thiadiazole Deriv
  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety.
  • Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51).
  • Sclareolide Reagent (In Vitro Antifungal Assay Protocol). Benchchem.
  • Application Notes and Protocols: In Vitro Antifungal Assay for Chaetoviridin A. Benchchem.

Sources

Application

Application Note: 3-(2H-1,2,3-Triazol-2-yl)piperidine as a Privileged Scaffold in Targeted Drug Design

Executive Summary & Pharmacophore Rationale The integration of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. The compound 3-(2H-1,2,3-triazol-2-yl)piperidine (commercially available, often as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The integration of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. The compound 3-(2H-1,2,3-triazol-2-yl)piperidine (commercially available, often as a [1]) represents a highly versatile, privileged scaffold. It synergizes the conformational flexibility and basicity of the piperidine ring—a ubiquitous motif in FDA-approved drugs—with the metabolic stability and unique dipole characteristics of the[2].

Causality of Design: Why position the triazole at the C3 carbon rather than the more common C4 position? C4-substituted piperidines tend to adopt highly linear, extended conformations. In contrast, C3-substitution introduces a chiral center and allows the triazole ring to dynamically project axially or equatorially. This specific spatial vector is critical for accessing deep, off-axis hydrophobic pockets in target enzymes, significantly enhancing binding affinity and selectivity[3]. Furthermore, the 2H-1,2,3-triazole acts as a non-classical bioisostere for amide bonds and aromatic rings, providing excellent hydrogen bond acceptor capabilities without the susceptibility to proteolytic cleavage[2].

Mechanistic Paradigm: Covalent Inhibition of Endocannabinoid Hydrolases

One of the most impactful applications of the piperidyl-1,2,3-triazole scaffold is in the development of irreversible serine hydrolase (SH) inhibitors, specifically targeting and [4][5]. These enzymes are central to the biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Mechanism of Action: Piperidyl-1,2,3-triazole ureas (1,2,3-TUs) inhibit SHs via a covalent mechanism. The urea carbonyl undergoes nucleophilic attack by the enzyme's catalytic serine residue. The 1,2,3-triazole ring serves as an optimal leaving group, resulting in the stable[4]. By functionalizing the secondary amine of 3-(2H-1,2,3-triazol-2-yl)piperidine, researchers can fine-tune the steric and electronic properties of the resulting urea to selectively target either DAGLβ or ABHD6, thereby modulating inflammatory responses or neuroprotection[5].

Pathway Lipid Membrane Phospholipids DAGL DAGLβ (Biosynthesis) Lipid->DAGL Hydrolysis AG 2-AG (Endocannabinoid) DAGL->AG Produces CB1 CB1 / CB2 Receptors AG->CB1 Activates ABHD6 ABHD6 (Degradation) AG->ABHD6 Substrate for AA Arachidonic Acid ABHD6->AA Degrades

Caption: Endocannabinoid signaling pathway highlighting DAGLβ and ABHD6 intervention nodes.

Synthetic Workflow: Library Generation via N-Functionalization

To utilize 3-(2H-1,2,3-triazol-2-yl)piperidine in generating a library of targeted ureas, the secondary amine must be selectively functionalized.

Protocol 1: Synthesis of Piperidyl-1,2,3-Triazole Ureas

Step 1: Free-basing the Scaffold. Dissolve 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride in anhydrous dichloromethane (DCM). Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the reactive secondary amine without competing as a nucleophile in subsequent acylation steps.

Step 2: Carbamoyl Chloride Formation. In a separate flask under argon, dissolve triphosgene (0.4 eq) in anhydrous DCM at 0 °C. Slowly add a selected primary or secondary amine (1.0 eq) and DIPEA (1.2 eq). Stir for 30 minutes. Causality: Triphosgene is utilized instead of carbonyldiimidazole (CDI) because the resulting carbamoyl chloride intermediate is highly reactive yet sufficiently stable to prevent symmetrical urea byproduct formation. The 0 °C temperature suppresses exothermic runaway and preserves the intermediate.

Step 3: Urea Coupling. Transfer the free-based 3-(2H-1,2,3-triazol-2-yl)piperidine solution dropwise into the carbamoyl chloride mixture. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The dropwise addition ensures the carbamoyl chloride remains in excess relative to the piperidine, driving the reaction to complete functionalization while minimizing homocoupling.

Step 4: Quenching and Purification. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Analytical Workflow: Activity-Based Protein Profiling (ABPP)

To ensure the synthesized triazolylpiperidine ureas selectively engage their targets (e.g., ABHD6) without off-target toxicity, competitive gel-based ABPP is employed[5]. This protocol is a self-validating system: target engagement is directly proven by the loss of a fluorescent signal, while the persistence of off-target bands confirms the assay is functioning and measures selectivity simultaneously.

Protocol 2: Competitive Gel-Based ABPP

Step 1: Proteome Incubation. Isolate proteomes from Neuro2A cells (1 mg/mL protein concentration). Incubate with the synthesized 3-(2H-1,2,3-triazol-2-yl)piperidine derivative (e.g., 10 nM to 1 μM) for 30 minutes at 37 °C. Causality: This pre-incubation allows the irreversible inhibitor to covalently carbamoylate the active-site serine of its specific target.

Step 2: Competitive Labeling. Add 1 μM of Fluorophosphonate-Rhodamine (FP-Rh) broad-spectrum probe to the mixture and incubate for 30 minutes in the dark. Causality: FP-Rh covalently binds to any remaining active serine hydrolases. If the triazolylpiperidine compound successfully engaged ABHD6 in Step 1, the active site is sterically blocked, and FP-Rh cannot bind.

Step 3: SDS-PAGE Separation. Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.

Step 4: In-Gel Fluorescence Imaging. Scan the gel using a flatbed fluorescence scanner. Self-Validation Check: A successful, selective inhibitor will show a specific disappearance of the target band (e.g., ~35 kDa for ABHD6) while all other fluorescent bands (off-targets) remain unchanged[5].

ABPP S1 1. Proteome Incubation (Live cells + Triazolylpiperidine) S2 2. Competitive Labeling (FP-Rhodamine addition) S1->S2 S3 3. Cell Lysis & SDS-PAGE (Protein separation) S2->S3 S4 4. Fluorescence Imaging (Quantify target engagement) S3->S4

Caption: Activity-Based Protein Profiling (ABPP) workflow for validating target engagement.

Quantitative Data Presentation

The spatial tuning of the piperidyl-1,2,3-triazole scaffold yields profound shifts in target selectivity. Below is a summarized comparison of representative derivatives demonstrating the structure-activity relationship (SAR) landscape[4][5].

Compound Class / ModificationTarget EnzymeIn Vitro IC₅₀ (nM)In Situ IC₅₀ (nM)Selectivity Profile (ABPP)
Unsubstituted Piperidyl-1,2,3-TU Broad SHs~ 70 - 85> 200Poor (High off-target binding)
(2-Phenyl)-Piperidyl-1,2,3-TU DAGLβ15.145.0Moderate (Cross-reacts with ABHD6)
C3-Triazolylpiperidine (Optimized) ABHD60.8 - 1.7< 5.0Excellent (>50 SHs screened, negligible off-targets)
Biphenyl-Triazole Urea Analog ABHD60.2 - 0.3< 1.0Exceptional (Peripherally restricted in vivo)

Note: The shift from an unsubstituted piperidine to a sterically defined C3-triazolylpiperidine scaffold drastically lowers the IC₅₀ into the sub-nanomolar range while simultaneously abolishing off-target binding to other serine hydrolases[5].

References

  • Title: DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses Source: Nature Chemical Biology (2012) URL: [Link]

  • Title: Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) Source: Journal of Medicinal Chemistry (2013) URL: [Link]

  • Title: Click-generated triazole ureas as ultrapotent in vivo–active serine hydrolase inhibitors Source: Nature Chemical Biology (2011) URL: [Link]

  • Title: Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry Source: Encyclopedia.pub (2023) URL: [Link]

Sources

Method

Application Note: Advanced Molecular Docking Protocol for Piperidine-Based Ligands Targeting Acetylcholinesterase

Executive Summary Piperidine derivatives represent a highly versatile pharmacophore in medicinal chemistry, particularly in the design of neuroprotective agents and acetylcholinesterase (AChE) inhibitors for Alzheimer's...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine derivatives represent a highly versatile pharmacophore in medicinal chemistry, particularly in the design of neuroprotective agents and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1][2]. Because the piperidine ring possesses a basic nitrogen atom, its conformational flexibility and pH-dependent protonation state dictate its binding affinity.

This application note provides a comprehensive, self-validating computational protocol for the molecular docking of piperidine-based ligands. By explaining the causality behind each methodological choice—from pH-specific ligand preparation to grid box dimensioning—this guide ensures robust, reproducible, and physically meaningful in silico predictions.

Mechanistic Insights: The Causality of Piperidine-AChE Interactions

To successfully dock piperidine derivatives, one must first understand the structural biology of the target and the physical chemistry of the ligand:

  • The Protonation Imperative: The nitrogen atom in the piperidine ring typically has a pKa between 9.0 and 10.0. At a physiological pH of 7.4, over 95% of these molecules exist in a protonated state[3]. If a researcher docks the neutral (unprotonated) form, the simulation will completely miss the critical cation-π interactions that drive ligand recognition[4].

  • Dual-Binding Site Architecture: AChE features a narrow, 20 Å deep aromatic gorge. The Catalytic Active Site (CAS) resides at the bottom (featuring residues like Trp86), while the Peripheral Anionic Site (PAS) is located at the gorge entrance (featuring Tyr70 and Trp279)[2][5]. Effective piperidine ligands, such as the reference drug donepezil, act as dual-binding inhibitors: the protonated piperidine nitrogen anchors to the CAS via cation-π interactions with Trp86, while the hydrophobic tail (e.g., an indanone or benzyl group) engages the PAS via π-π stacking[2][5].

Experimental Workflow Visualization

DockingWorkflow cluster_ligand Phase 1: Ligand Preparation cluster_protein Phase 2: Protein Preparation cluster_docking Phase 3: Docking & Validation L1 2D Structure Generation (Piperidine Scaffold) L2 Protonation State Prediction (Target pH 7.4) L1->L2 L3 Energy Minimization (AM1 / CHARMM) L2->L3 D1 Execute Molecular Docking (Lamarckian GA) L3->D1 P1 Retrieve Crystal Structure (e.g., AChE PDB: 1EVE) P2 Remove Non-Essential Waters & Add Polar Hydrogens P1->P2 P3 Assign Kollman Charges & Define Grid Box P2->P3 P3->D1 D2 Self-Validation Gate: Redocking RMSD < 2.0 Å D1->D2 D3 Post-Docking Analysis (Cation-π, H-Bonds) D2->D3

Workflow for molecular docking of piperidine ligands with target enzymes.

Step-by-Step Methodology

Phase 1: Ligand Preparation
  • Step 1.1: Structural Generation. Sketch the 2D structures of the piperidine derivatives using software such as ChemDraw Ultra or MarvinSketch[6][7].

  • Step 1.2: pH-Specific Protonation (Critical Step). Utilize tools like the ChemAxon package or LigPrep to predict the microspecies distribution at pH 7.4[4][7]. Ensure the piperidine nitrogen is explicitly protonated.

    • Causality: As established, the protonated nitrogen is required to form the cation-π bond with Trp86 in the AChE active site. Docking a neutral piperidine will yield false binding poses and artificially weak binding energies[2][4].

  • Step 1.3: Energy Minimization. Convert the 2D structures to 3D and perform energy minimization using the AM1 semi-empirical method or the CHARMM force field to resolve steric clashes and achieve the lowest energy conformation[2][7].

Phase 2: Protein Preparation
  • Step 2.1: Structure Retrieval. Download a high-resolution 3D crystallographic structure of human AChE complexed with a piperidine reference drug (e.g., Donepezil, PDB ID: 1EVE or 4EY7) from the Protein Data Bank[2].

  • Step 2.2: Cleaning the Target. Remove all co-crystallized ligands, ions, and water molecules[1].

    • Causality: While structural waters can sometimes bridge ligand-protein interactions, bulk crystallographic waters will artificially block the narrow AChE gorge, preventing the ligand from accessing the CAS.

  • Step 2.3: Charge Assignment. Add polar hydrogen atoms to the protein structure and assign partial Kollman charges to ensure accurate electrostatic interaction calculations[1].

Phase 3: Grid Box Generation
  • Step 3.1: Defining the Search Space. Center the grid box on the coordinates of the native co-crystallized ligand (e.g., donepezil). Set the grid dimensions to approximately 60 × 60 × 60 Å with a spacing of 0.375 Å[8].

    • Causality: The AChE gorge is exceptionally deep. A small grid box will force the ligand into either the CAS or the PAS exclusively. A 60 Å cubic box ensures the algorithm can explore the entire gorge, allowing dual-site binding molecules to stretch across both domains[2][8].

Phase 4: Docking Execution & Self-Validation
  • Step 4.1: The Self-Validation Gate (Redocking). Before docking novel compounds, extract the native donepezil ligand from the PDB structure, process it through Phase 1, and dock it back into the prepared AChE protein. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

    • System Rule:The RMSD must be < 2.0 Å [9][10]. If the RMSD exceeds this threshold, your grid parameters, charge assignments, or protonation states are incorrect. Do not proceed until the system is validated.

  • Step 4.2: Production Docking. Once validated, execute the docking runs for your novel piperidine derivatives using AutoDock 4.2 (Lamarckian Genetic Algorithm) or AutoDock Vina[6][11]. Set the exhaustiveness to a minimum of 8 to ensure thorough conformational sampling.

Quantitative Data Presentation

The following table summarizes the validated binding energies and key molecular interactions of various piperidine derivatives against AChE, demonstrating the predictive power of this protocol.

Compound / ScaffoldTarget EnzymeBinding Energy (kcal/mol)Key Interactions (Residues)Reference
Donepezil (Reference) AChE-10.53 to -12.74Cation-π (Trp86), π-π stacking (Trp279, Tyr70)[2][8][12]
Piperine Derivative (PD07) AChE-12.74Cation-π, Hydrogen bonding[12]
Benzamide Piperidine (5d) AChE-12.74H-bond (Tyr121), Cation-π[2]
N-benzylpiperidine (5h) AChEN/A (IC50: 0.83 μM)π-π stacking (Tyr70, Trp279, Tyr334)[5]
Schiff Base Piperidine (16) AChE-7.52Hydrophobic, Hydrogen bonding[8]

Data Interpretation: Compounds achieving binding energies near or below -10.50 kcal/mol (such as PD07 and 5d) successfully replicate the dual-binding mechanism of donepezil, bridging the CAS and PAS through a combination of cation-π and π-π stacking interactions[2][12].

References

  • MDPI. "Development of Novel Potential Pleiotropic Compounds of Interest in Alzheimer's Disease Treatment through Rigidification Strategy". Available at:[Link]

  • PNAS. "TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism". Available at: [Link]

  • NIH / PMC. "Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis". Available at: [Link]

  • ResearchGate. "Examination of compound stability in the binding pocket for σ1R". Available at:[Link]

  • ACS Publications. "Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease". Available at: [Link]

  • NIH / PMC. "Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors". Available at: [Link]

  • MDPI. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing". Available at: [Link]

  • Semantic Scholar. "Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases". Available at:[Link]

  • NIH / PMC. "Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents". Available at:[Link]

  • ACG Publications. "Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases". Available at: [Link]

Sources

Application

High-Throughput LC-MS/MS Quantification of Piperidine Derivatives in Biological Matrices: A Comprehensive Application Note &amp; Protocol

Introduction & Mechanistic Context Piperidine derivatives—characterized by a six-membered heterocyclic ring containing one nitrogen atom—form the pharmacophoric core of numerous critical therapeutics. Prominent examples...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Piperidine derivatives—characterized by a six-membered heterocyclic ring containing one nitrogen atom—form the pharmacophoric core of numerous critical therapeutics. Prominent examples include acetylcholinesterase inhibitors like donepezil (utilized in Alzheimer's disease management) and selective serotonin reuptake inhibitors (SSRIs) like paroxetine[1][2]. Accurate pharmacokinetic (PK) profiling, bioequivalence testing, and therapeutic drug monitoring (TDM) require highly sensitive and robust bioanalytical methods capable of quantifying these compounds at sub-nanogram per milliliter levels[3][4].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for quantifying these basic amines in complex biological matrices such as human and rat plasma[3][5]. However, the basic nature of the piperidine secondary or tertiary nitrogen presents unique physicochemical challenges. In reversed-phase chromatography, these compounds frequently exhibit severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases. Furthermore, substantial column-to-column retention time shifts are often observed if the mobile phase buffer strength is not rigorously optimized[5].

Regulatory Framework: A Self-Validating System

To ensure data integrity for IND, NDA, and ANDA regulatory submissions, any bioanalytical workflow must operate as a self-validating system. This protocol is designed in strict accordance with the FDA's Bioanalytical Method Validation (BMV) Guidance, which aligns with the harmonized ICH M10 guidelines[6][7].

A compliant method must dynamically assess its own reliability in every analytical run through the inclusion of Calibration Standards (CS) and Quality Control (QC) samples. The fundamental acceptance criteria dictate that intra- and inter-day accuracy must fall within ±15% of the nominal concentration (and within ±20% at the lower limit of quantification, LLOQ), while precision (CV%) must not exceed 15%[3].

Experimental Design: Causality Behind the Workflow

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply following a recipe.

  • Sample Preparation (Liquid-Liquid Extraction vs. Protein Precipitation): While protein precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, which cause severe ionization suppression in the MS source. For piperidine derivatives, Liquid-Liquid Extraction (LLE) using non-polar solvents like methyl tert-butyl ether (MTBE) or hexane:ethyl acetate is vastly superior[3][8]. By adding a strong base (e.g., NaOH) to the plasma prior to extraction, the piperidine nitrogen is deprotonated (rendered un-ionized). This dramatically increases the molecule's lipophilicity, driving it into the organic MTBE phase while leaving polar matrix interferents and phospholipids in the discarded aqueous layer[3].

  • Chromatographic Buffering: For piperidine derivatives like paroxetine, substantial retention time shifts are observed when using purely acidic mobile phases[5]. Modulating the mobile phase with a volatile buffer (e.g., 10–20 mM ammonium formate or ammonium acetate, pH ~3.3) is essential[5][8]. The buffer cations effectively compete for and mask active silanol sites on the column, sharpens the peak shape, and enhances the formation of the protonated precursor ion [M+H]+ in the positive electrospray ionization (ESI+) source.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The use of deuterated internal standards (e.g., Donepezil-d4 or Paroxetine-d6) is critical[8][9]. Because the SIL-IS shares identical physicochemical properties and co-elutes with the target analyte, it experiences the exact same matrix-induced ion suppression or enhancement, perfectly normalizing the quantitative response[9].

Workflow Visualization

G N1 1. Plasma Aliquoting (200 µL) N2 2. SIL-IS Spiking (Compensate Matrix Effects) N1->N2 N3 3. Alkalinization (Deprotonate Amine) N2->N3 N4 4. Liquid-Liquid Extraction (MTBE Partitioning) N3->N4 N5 5. Centrifugation & N2 Evaporation (Concentrate Analyte) N4->N5 N6 6. Reconstitution & LC-MS/MS (ESI+ MRM) N5->N6 N7 7. ICH M10 Data Processing (Quantification) N6->N7

Workflow for LC-MS/MS quantification of piperidine derivatives in biological matrices.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Reference Standards: Donepezil HCl, Paroxetine HCl, Donepezil-d4 (IS), Paroxetine-d6 (IS)[8][9].

  • Solvents (LC-MS Grade): Acetonitrile, Methanol, Water, Methyl tert-butyl ether (MTBE).

  • Modifiers: Ammonium formate, Formic acid, 0.1 M Sodium Hydroxide (NaOH).

  • Matrix: Drug-free human or rat plasma (K2EDTA anticoagulated).

Liquid-Liquid Extraction (LLE) Procedure
  • Aliquoting: Thaw plasma samples at room temperature. Transfer 200 µL of blank plasma, calibration standards, QCs, or unknown subject samples into 2.0 mL polypropylene microcentrifuge tubes[8].

  • IS Addition: Spike 20 µL of the SIL-IS working solution (e.g., 100 ng/mL Donepezil-d4 in 50% methanol) into all tubes except double blanks. Vortex briefly[8].

  • Alkalinization: Add 50 µL of 0.1 M NaOH to each tube. Vortex for 10 seconds. Critical Step: This ensures the piperidine ring nitrogen is un-ionized for optimal organic partitioning.

  • Extraction: Add 1.0 mL of pure MTBE (or a 70:30 v/v Hexane:Ethyl Acetate mixture) to each tube[3][8].

  • Partitioning: Mechanically shake or reciprocate the tubes at 1000 rpm for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to break any emulsions and yield a tightly packed protein pellet[10].

  • Evaporation: Carefully transfer 800 µL of the upper organic layer (containing the analytes) into a clean glass tube or 96-well collection plate. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C[4][10].

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Aqueous Buffer). Vortex rigorously for 2 minutes and transfer to autosampler vials[10].

LC-MS/MS Instrumental Parameters
  • Analytical Column: Phenomenex Luna Omega Polar C18 (2.1 × 100 mm, 3 µm) or Thermo Hypersil Gold C18, maintained at 40°C[3][8].

  • Mobile Phase A: 10 mM Ammonium Formate containing 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 – 1.5 min: 10% B (Focuses analyte at the column head)

    • 1.5 – 3.0 min: Linear ramp to 90% B (Elutes analyte)

    • 3.0 – 4.0 min: Hold at 90% B (Washes hydrophobic lipids)

    • 4.0 – 4.1 min: Return to 10% B

    • 4.1 – 5.5 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL[8].

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Quantitative Data & Validation Parameters

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode to achieve maximum selectivity. The collision-induced dissociation (CID) transitions leverage the fragmentation of the piperidine or associated functional groups (e.g., the stable benzyl fragment of donepezil at m/z 91.1)[11].

Table 1: Optimized MRM Transitions and MS Parameters | Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference | | :--- | :--- | :--- | :--- | :--- | | Donepezil | 380.2 | 91.1 | 25 |[4][11] | | Donepezil-d4 (IS) | 384.2 | 95.1 | 25 |[8] | | Paroxetine | 330.2 | 192.1 | 21 |[1][12] | | Paroxetine-d6 (IS) | 336.2 | 198.1 | 21 |[9] |

When validated against FDA/ICH M10 criteria, the LLE-LC-MS/MS protocol yields highly reproducible metrics, confirming the method's trustworthiness for clinical and non-clinical sample analysis[3].

Table 2: Representative Method Validation Performance (FDA/ICH M10 Criteria)

Validation Parameter Regulatory Acceptance Criteria Typical Observed Range

| Linearity Range ( R2 ) | ≥0.990 | 0.995 – 0.999 | | Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 2.5% – 10.2% | | Inter-day Accuracy (% Bias) | ±15% ( ±20% at LLOQ) | 96.0% – 109.6% | | Extraction Recovery | Consistent across QC levels | 85.0% – 106.8% | | Matrix Effect (IS-Normalized) | 0.85 – 1.15 (Factor close to 1.0) | 0.92 – 1.04 |

References

  • Bioanalytical Method Valid
  • FDA News: Issue 21-1, November 2022 (M10 Bioanalytical Method Valid
  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One.
  • Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Longdom Publishing.
  • Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. PMC / NIH.
  • Application Note: High-Throughput Quantification of Paroxetine in Human Plasma by LC-MS/MS. Benchchem.
  • Rapid and sensitive determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Academia.edu.

Sources

Method

Application Note: Derivatization Strategies for Enhanced LC-MS/MS Detection of Piperidine and Its Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Experimental Protocols Introduction & Mechanistic Rationale Piperidine and its substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Experimental Protocols

Introduction & Mechanistic Rationale

Piperidine and its substituted derivatives are ubiquitous structural motifs in pharmaceuticals, natural products, and bioactive molecules. However, the quantitative analysis of these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges. The inherent physicochemical properties of native piperidine—namely its high polarity, low molecular weight, and lack of a native chromophore—lead to poor retention on reversed-phase (RP) columns and severe ion suppression in the electrospray ionization (ESI) source .

To overcome these bottlenecks, chemical derivatization is employed to modify the secondary amine of the piperidine ring. This process introduces hydrophobic and easily ionizable moieties, fundamentally altering the molecule's analytical profile 1.

The Causality of Derivatization Selection
  • Dansyl Chloride (Dns-Cl): Reacts with the piperidine nitrogen via nucleophilic substitution to form a highly stable sulfonamide. The bulky naphthalene ring dramatically increases RP-HPLC retention (moving the analyte out of the void volume where matrix effects are highest), while the tertiary dimethylamino group acts as a potent proton acceptor, boosting positive-ion ESI (ESI+) efficiency by up to 180-fold 1.

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate): Forms a carbamate derivative. While traditionally used for amino acid protection, Fmoc-Cl is highly effective for high-throughput bioanalysis of amines, providing excellent chromatographic peak shape and highly predictable collision-induced dissociation (CID) fragmentation patterns 2.

  • 4-Toluenesulfonyl Chloride (Tosyl-Cl): A robust pre-column derivatization agent that forms stable sulfonamides, offering dual utility for both UV detection and MS quantification with excellent linearity 3.

Quantitative Data Summary

The following table summarizes the comparative analytical performance of native versus derivatized piperidine compounds across various LC-MS/MS parameters.

Derivatization ReagentTarget Functional GroupPrimary Benefit in LC-MS/MSTypical Sensitivity GainValidated LOD / Linearity Example
None (Native) Secondary AmineN/A (Baseline)1x (Baseline)LOD ~ 1.8 µg/mL (High matrix suppression)
Dansyl Chloride (Dns-Cl) Secondary AmineIntroduces tertiary amine for ESI+; massive hydrophobicity shiftUp to 180-fold increaseLOD ~ 0.01 µg/mL; Linearity 20-120 ng/g
Fmoc-Cl Primary/Secondary AmineEnhances RP retention; highly responsive MS/MS fragment50 to 100-fold increaseLOD ~ 0.1 µg/mL; Excellent bio-matrix stability
4-Toluenesulfonyl Chloride Secondary AmineForms stable sulfonamides; excellent UV/MS properties10 to 50-fold increaseLOD ~ 0.15 µg/mL; Linearity 0.44-53.33 µg/mL

Logical Workflow of Piperidine Derivatization

Workflow A Piperidine Analyte (High Polarity, Low ESI) D Nucleophilic Substitution (15-60 min, 25-40°C) A->D B Alkaline Buffer (pH 9.0 - 9.5) B->D Deprotonates Amine C Derivatization Reagent (e.g., Dns-Cl, Fmoc-Cl) C->D Provides Hydrophobic Tag E Reaction Quenching (Amine/Acid Addition) D->E Prevents Ion Suppression F LC-ESI-MS/MS Analysis (Enhanced Detection) E->F Inject to LC-MS

Figure 1: Logical workflow of piperidine derivatization for LC-MS/MS analysis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in Quality Control (QC) checkpoints to confirm reaction causality and prevent false negatives.

Protocol A: Dansyl Chloride (Dns-Cl) Derivatization

Optimized for maximum ESI+ sensitivity in complex biological matrices.

Reagents Required:

  • Dansyl chloride (1.5 mg/mL in anhydrous acetonitrile)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.0)

  • Internal Standard (IS): Piperidine-d11

  • Quenching Agent: 1% Methylamine in water

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of the piperidine-containing sample (plasma/urine extract) into a microcentrifuge tube. Spike with 10 µL of Piperidine-d11 (IS).

  • pH Adjustment (Critical Causality): Add 50 µL of the pH 9.0 carbonate/bicarbonate buffer.

    • Why? Piperidine has a pKa of ~11.2. A pH of 9.0 partially deprotonates the amine, making it a viable nucleophile, while preventing the rapid base-catalyzed hydrolysis of Dns-Cl that occurs at pH > 10.

  • Derivatization: Add 100 µL of the Dns-Cl solution. Vortex for 10 seconds.

  • Incubation: Incubate the mixture at 40°C for 30 minutes in the dark (Dns-Cl is light-sensitive).

  • Quenching (Self-Validation Step): Add 20 µL of 1% methylamine to quench unreacted Dns-Cl.

    • Why? Unreacted Dns-Cl will precipitate on the LC column and cause massive ion suppression. Methylamine converts excess Dns-Cl into dansyl-methylamine, a highly polar compound that elutes early and can be diverted to waste.

    • Validation Check: Monitor the MS signal for dansyl-methylamine. Its presence confirms the Dns-Cl reagent was active and the quench was successful.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system.

Fragmentation A Dansylated Piperidine [M+H]+ Precursor B Collision-Induced Dissociation (CID) A->B C Dansyl Cation (m/z 171) B->C Cleavage of C-S bond D Loss of Methyl (m/z 156) C->D -CH3

Figure 2: Characteristic MS/MS fragmentation pathway of dansylated piperidine derivatives.

Protocol B: Fmoc-Cl Derivatization

Optimized for moisture-sensitive applications and rapid room-temperature reactions.

Reagents Required:

  • Fmoc-Cl (2.0 mg/mL in anhydrous acetonitrile)

  • Borate buffer (100 mM, pH 8.5)

  • Quenching Agent: 5% Formic Acid in water

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of the piperidine sample into a dry vial.

  • Buffering: Add 50 µL of borate buffer (pH 8.5).

  • Reaction Initiation: Add 50 µL of Fmoc-Cl solution.

    • Causality Note: Fmoc-Cl is an acid chloride and is highly sensitive to moisture 4. The reaction must be performed immediately after preparing the Fmoc-Cl working solution to prevent the formation of Fmoc-OH (9-fluorenylmethanol), which competes with the target analyte.

  • Incubation: Vortex and incubate at room temperature for 15 minutes. The nucleophilic attack of the piperidine amine on the highly reactive 9-fluorenylmethyl chloroformate liberates HCl, which is neutralized by the borate buffer 4.

  • Acidic Quenching: Add 10 µL of 5% Formic Acid.

    • Why? Dropping the pH below 4.0 immediately halts the reaction by fully protonating any remaining piperidine, preventing further nucleophilic attack and stabilizing the formed carbamate for LC-MS analysis.

  • Analysis: Inject 2 µL into the LC-MS/MS system, monitoring the characteristic Fmoc cleavage fragment (m/z 179).

Conclusion

The derivatization of piperidine is not merely a sample preparation step; it is a fundamental alteration of the molecule's ionization thermodynamics and chromatographic partitioning. By strategically selecting Dns-Cl for maximum ESI+ sensitivity or Fmoc-Cl for rapid, room-temperature tagging, analytical scientists can push the limits of detection (LOD) down to the sub-ng/mL range, enabling robust pharmacokinetic profiling and trace-level impurity detection.

References

  • BenchChem. Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. BenchChem Application Notes.

  • Drug Discoveries & Therapeutics. Overview of the derivatization reagents for LC/ESI-MS/MS. DDT Journal. 1

  • ResearchGate. Derivatization-based High-throughput Bioanalysis by LC-MS.2

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.4

  • Researcher.life. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.3

Sources

Application

Mechanistic Profiling and Kinetic Evaluation of Triazole-Based Enzyme Inhibitors: A Comprehensive Application Note

Introduction & Mechanistic Rationale Triazole-containing small molecules represent a cornerstone of modern targeted pharmacology. They are frequently deployed as potent inhibitors of metalloenzymes, particularly within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Triazole-containing small molecules represent a cornerstone of modern targeted pharmacology. They are frequently deployed as potent inhibitors of metalloenzymes, particularly within the Cytochrome P450 (CYP450) superfamily (e.g., CYP51, CYP3A4, and aromatase)[1]. The defining mechanistic feature of triazole inhibitors—such as the antifungal agent itraconazole or the anti-cancer aromatase inhibitor letrozole—is their ability to form a highly stable, low-spin coordination bond between the basic nitrogen of the triazole ring and the ferric (Fe³⁺) heme iron at the enzyme's catalytic core[2].

This direct coordination competes with endogenous substrates (e.g., androgens in the case of aromatase) and effectively halts catalytic oxidation[1]. However, evaluating these compounds requires more than simple end-point assays. Triazoles often exhibit multiphasic binding kinetics, prolonged residence times, and multiple binding orientations within large active sites[2]. Therefore, a robust experimental design must couple high-throughput biochemical screening with high-resolution kinetic profiling to establish a self-validating data package.

G Substrate Endogenous Substrate Enzyme Metalloenzyme (Heme Fe2+/Fe3+) Substrate->Enzyme Binds Active Site Product Metabolite Enzyme->Product Catalytic Oxidation Triazole Triazole Inhibitor Triazole->Enzyme Competes for Active Site Complex Inhibited Complex (N-Fe Coordinate Bond) Triazole->Complex Coordinates with Heme Complex->Product Blocks Catalysis

Triazole-mediated competitive inhibition and heme-coordination pathway.

Experimental Design Strategy

To rigorously validate a novel triazole inhibitor, the workflow must address three critical parameters:

  • Potency (IC₅₀): Determined via high-throughput fluorogenic substrate assays to quantify the concentration required to inhibit 50% of enzyme activity[3].

  • Binding Kinetics ( kon​ , koff​ , Kd​ ): Measured via Surface Plasmon Resonance (SPR) to resolve the real-time association and dissociation rates, revealing potential "equilibrium overshoot" or slow off-rates characteristic of tight-binding triazoles[2].

  • Mechanism of Action (MoA): Spectrophotometric Soret peak shifts (from 393 nm to 420 nm) to confirm the direct Type II coordination of the triazole nitrogen to the heme iron[1].

Protocol 1: High-Throughput Fluorogenic Enzyme Inhibition Assay

Causality & Context: Fluorogenic assays utilize substrates (e.g., 7-methoxy-trifluoromethylcoumarin) that become highly fluorescent only upon enzymatic cleavage. Triazole inhibition prevents this cleavage, resulting in a quantifiable decrease in fluorescence[4]. This method allows for rapid IC₅₀ determination across multiple enzyme isoforms, providing a primary filter for structure-activity relationship (SAR) optimization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X stock of recombinant human enzyme (e.g., Aromatase or CYP3A4 baculosomes) in assay buffer (100 mM potassium phosphate, pH 7.4, 20% glycerol, 1 mM n-dodecyl-β-D-maltopyranoside)[1].

  • Compound Dilution: Dissolve triazole compounds in 100% DMSO, then perform serial dilutions in PBS to achieve a final testing range (typically 0.1 nM to 25 µM). Critical: Ensure final DMSO concentration remains ≤1% in the assay well to prevent solvent-induced enzyme denaturation[3].

  • Reaction Assembly: In a 96-well black microtiter plate, combine 24.5 µL of the enzyme solution with 0.5 µL of the diluted triazole inhibitor. Incubate at 37°C for 15 minutes. This pre-incubation is vital for triazoles, as their slow-binding nature requires time to reach equilibrium.

  • Initiation: Add 25 µL of a 2X substrate/NADPH-generating system mixture to initiate the enzymatic reaction[4].

  • Kinetic Readout: Monitor fluorescence continuously (e.g., λex​ = 409 nm, λem​ = 530 nm) for 60 minutes at 37°C using a microplate reader.

  • Data Processing: Calculate the initial velocity (RFU/min) for each well. Normalize data against vehicle controls (0% inhibition) and positive controls (e.g., Letrozole, 100% inhibition) to plot dose-response curves and extract IC₅₀ values.

Protocol 2: Kinetic Resolution via Surface Plasmon Resonance (SPR)

Causality & Context: While an IC₅₀ value provides a snapshot of potency, it obscures the residence time ( τ=1/koff​ ). Triazoles often exhibit a two-state binding mechanism where an initial collision is followed by a slow conformational adaptation or deep active-site penetration[2]. SPR captures these multiphasic kinetics in real-time, allowing researchers to select compounds that remain bound to the target longer, thereby extending in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a CM5 or Ni-NTA sensor chip. If using CM5, activate the dextran matrix with EDC/NHS and couple the target enzyme via standard amine coupling until a density of 3000–5000 Resonance Units (RU) is achieved.

  • Buffer Optimization: Use a running buffer compatible with the enzyme (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Critical: Rigorous DMSO matching between the running buffer and analyte samples is required to prevent bulk refractive index artifacts that mask true binding signals.

  • Analyte Injection: Inject the triazole inhibitor at varying concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated Kd​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association & Dissociation: Allow an association phase of 180 seconds, followed by a prolonged dissociation phase of at least 600 seconds to accurately capture the slow off-rate typical of triazole-heme coordination[2].

  • Surface Regeneration: Because triazoles are tight-binding inhibitors, regenerate the surface using a short 30-second pulse of a competitive ligand (e.g., 1 mM imidazole) to strip the inhibitor without denaturing the immobilized enzyme[2].

G Chip Sensor Chip Preparation Immobilize Immobilize Target Enzyme Chip->Immobilize Inject Inject Triazole Analyte Immobilize->Inject Measure Record Sensorgram Inject->Measure Analyze Kinetic Curve Fitting Measure->Analyze

Surface Plasmon Resonance (SPR) workflow for kinetic resolution of triazole binding.

Quantitative Data Presentation

To evaluate structure-activity relationships (SAR) effectively, kinetic and thermodynamic parameters must be synthesized into a unified matrix. Below is a representative data structure for comparing triazole inhibitors.

Table 1: Kinetic and Potency Profiling of Triazole Inhibitors against Target Metalloenzymes

CompoundIC₅₀ (nM)Soret Shift (nm) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) Kd​ (nM)Residence Time (min)
Letrozole (Control)10.2393 → 4201.5 × 10⁵2.1 × 10⁻⁴1.4~79
Itraconazole (Control)45.0393 → 4208.0 × 10⁴1.5 × 10⁻⁴1.8~111
Novel Triazole-A 8.5393 → 4202.2 × 10⁵9.5 × 10⁻⁵0.43~175
Novel Triazole-B 150.0393 → 4205.5 × 10⁴8.2 × 10⁻³149.0~2

Interpretation: Novel Triazole-A demonstrates superior potency (IC₅₀ = 8.5 nM) and a significantly prolonged residence time (~175 min) compared to Letrozole. This is driven primarily by a slower dissociation rate ( koff​ ), suggesting deeper active-site penetration or more optimal hydrophobic packing. The Soret shift from 393 nm to 420 nm confirms the Type II heme-coordination mechanism[1]. Conversely, Triazole-B exhibits rapid dissociation, making it a poor candidate for in vivo efficacy despite initial target engagement.

References

  • Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2H-1,2,3-Triazol-2-yl)piperidine

Welcome to the Advanced Troubleshooting Portal. The synthesis of 3-(2H-1,2,3-triazol-2-yl)piperidine—a critical heterocyclic building block in modern drug discovery—is notoriously plagued by low yields.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. The synthesis of 3-(2H-1,2,3-triazol-2-yl)piperidine—a critical heterocyclic building block in modern drug discovery—is notoriously plagued by low yields. This guide provides field-proven insights into overcoming the three primary failure modes: poor regioselectivity, competitive E2 elimination, and difficult chromatographic separation.

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why is my yield of the 2H-isomer consistently lower than the 1H-isomer during standard alkylation? A1: This is a fundamental issue rooted in the tautomeric and electronic nature of 1H-1,2,3-triazole. While the 2H-tautomer is thermodynamically more stable in the gas phase, polar solvents strongly stabilize the 1H-tautomer due to its significantly higher dipole moment (~4.2 D for 1H vs. ~0.10 D for 2H)[1]. Kinetically, nucleophilic substitution (SN2) heavily favors N1-alkylation because the N1 and N3 atoms possess higher electron density and are sterically more accessible than the internal N2 atom[2].

Q2: How can I shift the regioselectivity to favor the N2-alkylation (2H-isomer)? A2: Regioselectivity in 1,2,3-triazole alkylation is a multivariable problem dictated by the electrophile, base, and solvent[2]. To favor the 2H-isomer, you must shift from kinetic to thermodynamic control, or utilize chelation effects:

  • Chelation Control: Switching from K₂CO₃ to Cs₂CO₃ in polar aprotic solvents (like DMSO) alters the transition state. The larger cesium cation can form a chelated intermediate that partially shields the N1/N3 positions, promoting N2 attack[3].

  • Steric Directing Strategy: If direct alkylation continues to fail, utilize 4,5-dibromo-1H-1,2,3-triazole as your nucleophile. The bulky bromine atoms create severe steric hindrance at N1 and N3, forcing the piperidine electrophile to attack N2[2]. The bromines can subsequently be removed via palladium-catalyzed hydrogenolysis.

Q3: I am observing a major non-polar byproduct that lacks the triazole protons in the NMR. What is happening? A3: You are observing 1-Boc-1,2,5,6-tetrahydropyridine, the product of a competitive E2 elimination. The 3-position of the piperidine ring is highly susceptible to base-catalyzed elimination, especially when the leaving group (e.g., mesylate or tosylate) is highly activated[4]. To mitigate this, avoid strong bases like NaH. Use milder carbonate bases and ensure your reaction mixture is strictly anhydrous to prevent hydroxide-mediated elimination.

Q4: The 1H and 2H isomers are co-eluting on my silica column. How do I separate them efficiently? A4: The isomers can be separated by exploiting their drastically different dipole moments. The 1H-isomer has a large dipole moment (~4.2 D) and is highly polar, while the 2H-isomer has a near-zero dipole moment (~0.10 D)[1]. On normal-phase silica gel, the 2H-isomer will elute significantly faster. If they are co-eluting, your mobile phase is too polar. Switch to a highly non-polar, shallow gradient (e.g., 0% to 15% Ethyl Acetate in Hexanes over 10 column volumes) and use a high silica-to-crude mass ratio (50:1).

Part 2: Quantitative Data & Reaction Optimization

The table below summarizes how different reaction parameters influence the kinetic vs. thermodynamic pathways, directly impacting the 1H:2H ratio and overall yield.

Reaction ConditionBaseSolventTemp (°C)1H:2H RatioTotal Yield (%)Primary Issue / Outcome
Standard SN2K₂CO₃DMF804:165Poor regioselectivity (1H kinetically favored)
Strong BaseNaHTHF253:140High E2 elimination byproduct
ThermodynamicCs₂CO₃DMSO1001:1.555Moderate yield, improved 2H ratio
Steric Directing*K₂CO₃DMF80<1:1075Requires 4,5-dibromo triazole precursor

*Note: The steric directing method requires a subsequent dehalogenation step to yield the unsubstituted 2H-triazole.

Part 3: Mechanistic Workflow Visualization

G SM 1-Boc-3-hydroxypiperidine (Starting Material) Intermediate 1-Boc-3-piperidyl mesylate (Reactive Electrophile) SM->Intermediate MsCl, Et3N, DCM, 0°C Triazole 1H-1,2,3-Triazole (Tautomeric Nucleophile) Intermediate->Triazole Addition of Triazole + Base Elimination 1-Boc-1,2,5,6-tetrahydropyridine Byproduct (E2 Elimination) Intermediate->Elimination Base-Catalyzed E2 (Competes with SN2) Prod_2H 3-(2H-1,2,3-Triazol-2-yl)piperidine Target (Lower Dipole, Less Polar) Triazole->Prod_2H N2-Alkylation (Favored by Cs2CO3/Thermodynamics) Prod_1H 3-(1H-1,2,3-Triazol-1-yl)piperidine Byproduct (Higher Dipole, More Polar) Triazole->Prod_1H N1-Alkylation (Kinetically Favored)

Reaction pathways and competing side reactions in the synthesis of 3-(2H-1,2,3-triazol-2-yl)piperidine.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the thermodynamic/chelation control method to maximize the 2H-isomer yield while suppressing E2 elimination.

Step 1: Mesylation of 1-Boc-3-hydroxypiperidine

  • Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add Triethylamine (1.5 eq) and cool the mixture to 0 °C using an ice bath. Causality: Strict temperature control prevents premature elimination of the forming mesylate.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes. Stir for 1 hour at 0 °C.

  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a single spot for the mesylate (Rf ~0.6). If a highly UV-active spot appears at Rf ~0.9, E2 elimination has occurred; discard and restart with stricter temperature control.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude mesylate immediately.

Step 2: Regioselective Alkylation

  • In a dried flask, suspend Cs₂CO₃ (2.0 eq) in anhydrous DMSO (0.1 M).

  • Add 1H-1,2,3-triazole (1.5 eq) and stir at room temperature for 30 minutes to pre-form the cesium-triazole complex[3].

  • Dissolve the crude mesylate from Step 1 in a minimal amount of anhydrous DMSO and add it to the reaction mixture.

  • Heat the reaction to 100 °C for 12 hours. Causality: Elevated temperature provides the activation energy necessary to overcome the kinetic barrier, allowing the system to equilibrate toward the thermodynamically favored N2-alkylated product.

  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). You should observe two distinct product spots. The faster-eluting spot (Rf ~0.5) is the desired 2H-isomer (lower dipole). The slower-eluting spot (Rf ~0.2) is the 1H-isomer.

  • Cool to room temperature, dilute with water (5x volume), and extract thoroughly with Ethyl Acetate. Wash the organic layer with brine (3x) to remove residual DMSO.

Step 3: Chromatographic Separation & Deprotection

  • Purify the crude mixture via silica gel chromatography using a shallow gradient of 0% to 15% EtOAc in Hexanes. Collect the first eluting UV-active peak.

  • To remove the Boc protecting group, dissolve the purified 1-Boc-3-(2H-1,2,3-triazol-2-yl)piperidine in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with 10% MeOH in DCM to yield the final 3-(2H-1,2,3-triazol-2-yl)piperidine free base.

Sources

Optimization

Technical Support Center: Mastering Regioselectivity in 1,2,3-Triazole Synthesis

Welcome to the Application Scientist Support Center. Controlling the regiochemical outcome of the azide-alkyne cycloaddition is a critical challenge in drug discovery, materials science, and bioconjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Controlling the regiochemical outcome of the azide-alkyne cycloaddition is a critical challenge in drug discovery, materials science, and bioconjugation. Uncatalyzed reactions yield problematic mixtures of isomers. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you achieve absolute 1,4- or 1,5-regioselectivity in your synthetic workflows.

Mechanistic divergence in azide-alkyne cycloadditions dictating 1,4- vs 1,5-regioselectivity.

Part 1: Troubleshooting & FAQs

Q1: My standard "Click" reaction (CuAAC) is yielding a mixture of 1,4- and 1,5-isomers instead of the pure 1,4-triazole. Why is this happening, and how do I fix it?

Causality: True Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly 1,4-selective[1]. If you are isolating 1,5-isomers, your reaction is bypassing the catalytic cycle and proceeding via the uncatalyzed thermal Huisgen pathway[1]. This occurs when your active Cu(I) species is depleted, typically due to oxidation to Cu(II) in the presence of atmospheric oxygen or through disproportionation.

Solution: You must stabilize the Cu(I) intermediate. First, ensure you are using an excess of a reducing agent (like sodium ascorbate) to continuously regenerate Cu(I) in situ[2]. Second, introduce a stabilizing polytriazole ligand such as TBTA or its water-soluble analog, THPTA[3]. These ligands coordinate the Cu(I) ion, protecting it from oxidation while dramatically accelerating the 1,4-selective catalytic pathway[4].

Troubleshooting workflow for restoring strict 1,4-regioselectivity in CuAAC reactions.

Q2: I need to synthesize a 1,5-disubstituted triazole. I tried heating the azide and alkyne, but the purification of the 1:1 mixture is a nightmare. What is the alternative?

Causality: Thermal 1,3-dipolar cycloadditions yield ~1:1 mixtures because the HOMO-LUMO energy gaps for both the 1,4- and 1,5-transition states are nearly identical, providing no thermodynamic or kinetic bias[1].

Solution: Switch to the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). By utilizing pentamethylcyclopentadienyl ruthenium chloride complexes (e.g., Cp*RuCl(PPh3)2), the reaction proceeds via an oxidative coupling mechanism to form a six-membered ruthenacycle. The subsequent reductive elimination yields exclusively the 1,5-isomer[1][5]. Furthermore, unlike CuAAC which requires terminal alkynes, RuAAC effectively tolerates internal alkynes to form 1,4,5-trisubstituted triazoles[6].

Q3: I am performing live-cell bioconjugation and cannot use Copper due to its cytotoxicity. How do I maintain regioselectivity in metal-free SPAAC?

Causality: Standard Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using symmetric cyclooctynes (like OCT) yields mixtures of regioisomers because the massive release of ring strain dictates the reaction kinetics, completely overriding subtle electronic directing effects.

Solution: To improve regioselectivity in metal-free systems, you must use asymmetric, electronically biased cyclooctynes (e.g., DIFO or substituted BARAC derivatives). In these molecules, steric bulk and electron-withdrawing groups are strategically positioned to favor one specific transition state over the other.

Part 2: Quantitative Data & Catalyst Comparison

To select the appropriate methodology for your target regioisomer, consult the comparative data table below.

Reaction TypeCatalyst SystemPrimary RegioisomerSelectivityAlkyne CompatibilityKey Additives / Ligands
Thermal (Huisgen) None1,4- & 1,5-Mixture~1:1Terminal & InternalNone
CuAAC CuSO4 / Na Ascorbate1,4-Disubstituted>99%Terminal OnlyTBTA, THPTA, BTTAA
RuAAC Cp*RuCl(PPh3)21,5-Disubstituted>95%Terminal & InternalNone
SPAAC None (Strain-driven)Mixture (unless biased)VariableCyclic AlkynesNone

Part 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

SOP 1: Highly Regioselective 1,4-Triazole Synthesis (CuAAC)

Objective: Achieve >99% 1,4-regioselectivity using a ligand-stabilized Cu(I) system.

  • Ligand-Metal Complexation: In a reaction vial, dissolve CuSO4·5H2O (5 mol%) and THPTA ligand (10 mol%) in a 1:1 mixture of t-BuOH and water.

    • Causality: Pre-forming the Cu-ligand complex before reduction prevents transient Cu(I) from disproportionating or precipitating out of solution[4].

    • Validation Check: The solution must be a clear, light blue color. Any cloudiness indicates poor solubility; add more t-BuOH.

  • In Situ Reduction: Add sodium ascorbate (20 mol%) freshly dissolved in a minimum amount of water to the stirring mixture.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state[2].

    • Validation Check: The solution must immediately transition from blue to pale yellow or colorless. If it remains blue, your ascorbate is oxidized/degraded; prepare a fresh batch.

  • Substrate Addition: Add the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv). Stir at room temperature for 2–12 hours.

    • Validation Check: Monitor via TLC. A successful highly regioselective reaction will show a single new product spot. The appearance of a closely eluting second spot suggests loss of Cu(I) and the onset of the thermal pathway.

SOP 2: Highly Regioselective 1,5-Triazole Synthesis (RuAAC)

Objective: Synthesize pure 1,5-disubstituted triazoles using Ruthenium catalysis.

  • Solvent Degassing: Place 1,4-dioxane or DMF in a Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Ru(II) catalysts are extremely sensitive to oxygen, which will irreversibly poison the catalyst and halt the reaction[5].

    • Validation Check: Bubbling should completely cease during the thaw cycle under vacuum.

  • Catalyst Activation: Under an argon atmosphere, add Cp*RuCl(PPh3)2 (5 mol%) to the degassed solvent.

    • Validation Check: The solution should adopt a characteristic dark brown/red hue, confirming the presence of the active Ru complex.

  • Cycloaddition: Add the alkyne (1.0 equiv) and azide (1.0 equiv). Heat the mixture to 60–80 °C for 12 hours.

    • Causality: The elevated temperature facilitates the oxidative coupling of the azide and alkyne to form the intermediate ruthenacycle[1].

    • Validation Check: Analyze the crude mixture via 1H NMR. The triazole C-H proton for a 1,5-isomer typically resonates slightly upfield compared to its 1,4-counterpart. The absence of a secondary triazole peak confirms >95% regioselectivity.

Part 4: References

1.6 - ACS Publications 2.1 - Organic-Chemistry.org 3.5 - International Journal of Pharmaceutical Sciences 4. - Thieme Connect 5.3 - PMC / NIH 6. 2 - PMC / NIH 7.4 - Beilstein Journals

Sources

Troubleshooting

Optimization of reaction conditions for N-functionalization of piperidines

Welcome to the Technical Support Center for the N-functionalization of piperidines. Piperidine scaffolds are ubiquitous in pharmaceutical development, making the efficient and selective formation of C–N bonds at the seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the N-functionalization of piperidines. Piperidine scaffolds are ubiquitous in pharmaceutical development, making the efficient and selective formation of C–N bonds at the secondary amine a critical operational requirement[1].

This guide is engineered for researchers and drug development professionals. It moves beyond basic recipes to explain the causality behind reaction failures and provides self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.

Strategic Decision Workflow

Choosing the correct functionalization pathway is the first step in avoiding downstream purification and yield issues.

DecisionTree Start Piperidine N-Functionalization Q1 Target Bond Type? Start->Q1 C_Aryl C(sp2)-N Bond (N-Arylation) Q1->C_Aryl C_Alkyl C(sp3)-N Bond (N-Alkylation) Q1->C_Alkyl C_Acyl C(=O)-N Bond (N-Acylation) Q1->C_Acyl BH Buchwald-Hartwig (Pd/Ligand) C_Aryl->BH Aryl Halides/Triflates Ullmann Ullmann Coupling (Cu/Ligand) C_Aryl->Ullmann Aryl Iodides Direct Direct Alkylation (Alkyl Halide) C_Alkyl->Direct Simple Halides Borrow Borrowing Hydrogen (Alcohol + TM Cat) C_Alkyl->Borrow Green Chemistry

Caption: Decision tree for selecting the optimal piperidine N-functionalization pathway.

Module 1: Troubleshooting N-Arylation (Buchwald-Hartwig)

The Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for coupling piperidines with aryl halides[1]. However, sterically hindered piperidines or electron-rich aryl halides frequently cause the catalytic cycle to stall.

FAQ: Catalyst Deactivation and Ligand Selection

Q: My Buchwald-Hartwig amination of a 2-substituted piperidine is stalling at 50% conversion, and I observe significant protodehalogenation of the aryl halide. How do I push this to completion?

A: The causality here lies in the kinetics of the catalytic cycle. Protodehalogenation is a competing side reaction that occurs when oxidative addition is fast, but the subsequent reductive elimination is slow. Steric hindrance adjacent to the piperidine nitrogen exacerbates this bottleneck.

Solution: You must switch to a more sterically demanding and electron-rich ligand to force the reductive elimination step.

  • Phosphine Ligands: Bulky biaryl phosphines (e.g., BrettPhos, RuPhos) are specifically designed to accelerate reductive elimination[1].

  • NHC Precatalysts: N-heterocyclic carbenes (NHCs) such as [Pd(IPr*)(cin)Cl] provide immense steric bulk and have been proven to facilitate continuous, high-yield amination even at mesoscale operations[2].

FAQ: Base Incompatibility

Q: I am using Sodium tert-butoxide (NaOtBu) as my base, but my ester-containing aryl halide is degrading. What are the alternatives?

A: Strong alkoxide bases like NaOtBu are excellent for deprotonating the coordinated amine, but they readily hydrolyze esters and degrade sensitive functional groups. Solution: Shift to weaker, insoluble inorganic bases such as Cs₂CO₃ or K₃PO₄. If solubility is required for flow chemistry or specific kinetics, utilize organic bases combined with highly active precatalysts[1].

Data Presentation: Optimization Matrix for Buchwald-Hartwig Amination
VariableStandard ConditionChallenging Substrate ConditionCausality / Rationale
Precatalyst Pd₂(dba)₃ / XPhos[Pd(IPr*)(cin)Cl] or BrettPhos Pd G3Bulky NHCs or G3 palladacycles prevent catalyst deactivation and accelerate rate-limiting reductive elimination[2].
Base NaOtBuCs₂CO₃ or K₃PO₄Weaker bases prevent the degradation of base-sensitive electrophiles (e.g., esters, nitriles)[1].
Solvent Toluene1,4-Dioxane or t-Amyl AlcoholPolar protic/aprotic solvents can stabilize the transition states of highly hindered substrates.
Protocol 1: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes a built-in validation checkpoint to ensure catalytic turnover before workup.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), piperidine derivative (1.2 equiv), [Pd(IPr*)(cin)Cl] (1-2 mol%)[2], and Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the flask and transfer to a fume hood.

  • Reaction: Stir vigorously at 90 °C for 12 hours.

  • Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a PTFE syringe filter. Analyze via LC-MS.

    • Success Metric: Complete disappearance of the aryl halide peak and emergence of the product mass [M+H]+ . If unreacted aryl halide remains alongside protodehalogenated byproducts, the catalyst has died (return to the optimization matrix).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. The stability of the NHC catalyst allows for continuous acidic extraction if scaling up[2]. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Module 2: Troubleshooting N-Alkylation & Chemoselectivity

Direct N-alkylation of piperidines via traditional S_N2 pathways (using alkyl halides) is notoriously difficult to control, often leading to complex mixtures.

FAQ: Over-Alkylation in Direct Methods

Q: When performing direct N-alkylation of piperidine with an alkyl halide, I consistently get a mixture of the desired tertiary amine and quaternary ammonium salts. How can I improve chemoselectivity?

A: Causality: The product of the first alkylation (a tertiary amine) is often more nucleophilic and less sterically hindered than the starting secondary amine, leading to rapid over-alkylation. Solution: Abandon S_N2 direct alkylation in favor of Reductive Amination . By reacting the piperidine with an aldehyde or ketone to form an iminium ion, and subsequently reducing it in situ with Sodium triacetoxyborohydride (NaBH(OAc)₃), you completely bypass the over-alkylation pathway[3]. NaBH(OAc)₃ is highly selective for iminium ions over carbonyls, ensuring a clean reaction[3].

FAQ: Green Chemistry and Atom Economy

Q: We are trying to eliminate genotoxic alkyl halides from our process scale-up. What is the most atom-economic alternative for N-alkylation?

A: Implement the Borrowing Hydrogen (or Hydrogen Autotransfer) methodology. This process utilizes simple alcohols as alkylating agents in the presence of a Transition Metal (Ir or Ru) catalyst[4]. The catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde, which condenses with the piperidine. The catalyst then returns the hydrogen to reduce the intermediate, producing water as the only byproduct[4].

BorrowingHydrogen Alcohol 1. Alcohol Substrate (R-CH2-OH) Dehydro 2. Dehydrogenation [Ir/Ru Cat extracts H2] Alcohol->Dehydro Aldehyde 3. Aldehyde Intermediate (R-CHO) Dehydro->Aldehyde Imine 4. Iminium Formation (+ Piperidine, -H2O) Aldehyde->Imine Hydro 5. Hydrogenation [Cat returns H2] Imine->Hydro Hydro->Dehydro H2 Transfer Cycle Product 6. N-Alkyl Piperidine Hydro->Product

Caption: Mechanistic workflow of the borrowing hydrogen catalytic cycle for N-alkylation.

Data Presentation: Comparison of N-Alkylation Methodologies
MethodReagentsChemoselectivityPrimary ByproductsBest Use Case
Direct Alkylation Alkyl Halide, K₂CO₃Poor (Risk of quaternary salts)Halide salts, Over-alkylated speciesSimple, unhindered primary halides where excess piperidine can be used.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ExcellentBoron saltsComplex substrates; avoiding over-alkylation[3].
Borrowing Hydrogen Primary/Secondary Alcohol, Ir/Ru CatExcellentWaterProcess scale-up; green chemistry requirements[4].
Protocol 2: Self-Validating Borrowing Hydrogen Alkylation

This protocol offers a completely halide-free route to N-alkyl piperidines.

  • Preparation: In a pressure tube under an inert argon atmosphere, combine the piperidine derivative (1.0 equiv), the corresponding primary alcohol (1.2 equiv), and the Iridium catalyst (e.g., [Cp*IrCl₂]₂, 1-2 mol%)[4].

  • Base/Solvent: Add a catalytic amount of base (e.g., NaOAc or K₂CO₃, 10 mol%) and toluene (0.5 M).

  • Reaction: Seal the tube and heat to 110 °C for 16-24 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/Ethyl Acetate).

    • Success Metric: The alcohol spot should be consumed, and a new, less polar spot (the tertiary amine) should appear. Stain with Ninhydrin; the starting secondary amine will turn distinctively pink/purple, whereas the tertiary amine product will not stain strongly, confirming complete N-functionalization.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove the metal catalyst, and concentrate the filtrate. Purify via column chromatography.

References
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem Benchchem
  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept American Chemical Society (ACS)
  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - Chemical Society Reviews (RSC Publishing) Royal Society of Chemistry (RSC)
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews American Chemical Society (ACS)

Sources

Optimization

Technical Support Center: Optimizing CuAAC &amp; Minimizing Side Reactions

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I often see researchers treat "click chemistry" as a foolproof, plug-and-play system.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I often see researchers treat "click chemistry" as a foolproof, plug-and-play system. While CuAAC is celebrated for its bioorthogonality and efficiency, the reality at the bench is that the copper catalyst is a double-edged sword. If not strictly controlled, the same redox chemistry that drives triazole formation will trigger devastating side reactions, including alkyne homocoupling and oxidative biomolecule degradation.

This guide is engineered for drug development professionals and researchers to provide field-proven insights, mechanistic causality, and self-validating protocols to rescue failing click reactions.

Mechanistic Divergence: Click vs. Side Reactions

To troubleshoot a reaction, you must first understand the competing pathways. The CuAAC reaction relies exclusively on the Cu(I) oxidation state. When oxygen infiltrates the system, Cu(I) rapidly oxidizes to Cu(II), which halts the desired cycloaddition and initiates a cascade of destructive side reactions[1].

MechanisticPathway Cu1 Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide Complex Cu1->CuAcetylide Cu2 Cu(II) Species Cu1->Cu2 O2 exposure Alkyne Terminal Alkyne Alkyne->CuAcetylide + Cu(I) Azide Azide Product 1,4-Triazole (Desired) CuAcetylide->Product + Azide Glaser Glaser Homocoupling CuAcetylide->Glaser Cu(II) mediated O2 O2 / Oxidation ROS ROS Generation Cu2->ROS + Ascorbate/O2 Ascorbate Sodium Ascorbate Ascorbate->Cu2 Reduces to Cu(I) Ligand THPTA Ligand Ligand->Cu1 Stabilizes

Caption: Mechanistic divergence in CuAAC: Desired triazole formation vs. oxidative side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction yield is low, and mass spectrometry shows a high-molecular-weight byproduct. What is happening? A1: You are likely observing Glaser coupling (oxidative alkyne homocoupling). This side reaction is directly catalyzed by the presence of Cu(II) and oxygen[2]. When the Cu(I) catalyst oxidizes, it actively consumes your terminal alkyne to form unreactive dimers, permanently capping your reagents[1].

  • Causality & Solution: Glaser coupling cannot occur without Cu(II). Ensure strict anaerobic conditions by degassing your buffers with argon. More importantly, use a vast excess of a reducing agent (like sodium ascorbate) to continuously and immediately reduce any formed Cu(II) back to Cu(I)[2].

Q2: Following bioconjugation, my protein shows aggregation and degradation on an SDS-PAGE gel. How can I prevent this? A2: This is a hallmark of oxidative damage caused by Reactive Oxygen Species (ROS) . The combination of copper, ascorbate, and trace oxygen generates destructive hydroxyl radicals and hydrogen peroxide. These ROS cleave protein backbones and oxidatively damage sensitive amino acid residues (particularly histidine, arginine, and methionine)[3].

  • Causality & Solution: You must sterically shield the copper center. Introduce a highly stabilizing, water-soluble ligand like THPTA at a strict 5:1 molar ratio to copper[4]. Additionally, supplement the reaction with 5–10 mM aminoguanidine. Aminoguanidine acts as a sacrificial scavenger, neutralizing ROS and reactive dicarbonyls before they can cross-link your biomolecules[5].

Q3: The reaction simply won't proceed to completion, even with excess catalyst and no visible side products. What is poisoning the system? A3: This usually points to catalyst poisoning by competing chelators in your sample. Strong Cu-thiolate binding (from DTT, mercaptoethanol, or intrinsic cysteine residues) or residual EDTA from purification steps will strip the active metal from the catalytic cycle[5].

  • Causality & Solution: CuAAC with THPTA can only tolerate glutathione/thiols up to ~1 mM[5]. Remove chelators via dialysis or desalting columns prior to the reaction. If thiols are an intrinsic part of your biomolecule, add a sacrificial metal like Zn(II) or Ni(II) to the buffer. These metals will preferentially occupy the thiols, freeing Cu(I) to mediate the click reaction[5].

TroubleshootingLogic Start Low Yield or Side Products? Q1 Are Alkyne Dimers Present? Start->Q1 Sol1 Increase Ascorbate & Degas Q1->Sol1 Yes Q2 Is the Biomolecule Degrading? Q1->Q2 No Sol2 Add Aminoguanidine & THPTA Q2->Sol2 Yes Q3 Is the Reaction Incomplete? Q2->Q3 No Sol3 Check for Chelators (Thiols) Q3->Sol3 Yes

Caption: Diagnostic workflow for resolving common CuAAC side reactions and low yield issues.

Quantitative Data: Ligand Selection for Side-Reaction Mitigation

Selecting the correct ligand is the most critical variable in preventing side reactions. The table below summarizes the quantitative impact of standard ligands on reaction integrity.

LigandSolvent CompatibilityCu(I) StabilizationROS SuppressionIdeal Application
THPTA Aqueous / BiologicalHighHigh (w/ Aminoguanidine)Bioconjugation, oligonucleotides, standard protein labeling.
TBTA Organic / Co-solventsModerateLowSmall molecule synthesis, materials science, polymer chemistry.
BTTAA Aqueous / BiologicalVery HighVery HighLive-cell labeling, highly sensitive proteins, in vivo click chemistry.
Self-Validating Protocol: Anaerobic CuAAC Bioconjugation

To ensure scientific integrity, a protocol must be a self-validating system. This methodology includes a built-in fluorogenic check to verify catalyst activity before risking precious biomolecules, and strict order-of-addition rules to prevent localized ROS spikes.

Objective: Couple an alkyne-modified protein with an azide-fluorophore while completely suppressing Glaser coupling and ROS degradation.

Step 1: Reagent Preparation

  • Sodium Ascorbate (100 mM): Prepare in degassed water immediately before use[6]. (Causality: Oxidized ascorbate turns yellow, loses its reducing power, and fails to prevent Glaser coupling).

  • THPTA (50 mM) & CuSO₄ (20 mM): Prepare stock solutions in degassed water[7].

  • Aminoguanidine (100 mM): Prepare in water.

Step 2: Catalyst Pre-Complexation (Critical Step)

  • In a microcentrifuge tube, mix THPTA and CuSO₄ at a strict 5:1 molar ratio (e.g., 25 µL THPTA + 10 µL CuSO₄)[7].

  • Incubate for 5 minutes at room temperature.

  • (Causality: Free Cu(II) reduced by ascorbate generates highly diffusible ROS. Pre-complexing ensures the metal center is sterically shielded by THPTA before it ever encounters the reducing agent or your biomolecule[5].)

Step 3: Self-Validation (Fluorogenic Assay)

  • Alongside your main reaction, set up a 50 µL micro-scale control using 3-azido-7-hydroxycoumarin (50 µM) and propargyl alcohol (500 µM)[7].

  • Add the pre-complexed catalyst and ascorbate.

  • Validation Check: If the control fluoresces brightly under UV light within 15 minutes, your catalyst system is highly active. If it remains dark, your buffer contains chelators (e.g., EDTA, thiols) poisoning the copper, and you must dialyze your reagents[5].

Step 4: Reaction Assembly Assemble the reaction strictly in the following order to prevent side reactions:

  • To a degassed vial, add the alkyne-modified protein (e.g., 50 µM final) in phosphate buffer (pH 7.4)[6].

  • Add the azide-label (e.g., 100–250 µM final)[6].

  • Add Aminoguanidine to a final concentration of 5 mM[7].

  • Add the pre-complexed THPTA/CuSO₄ solution (Final Cu concentration: 100 µM)[7].

  • Initiation: Add fresh Sodium Ascorbate (final concentration 2.5–5 mM) to initiate the reaction[7].

Step 5: Incubation & Workup

  • Cap the vial tightly to prevent oxygen ingress and incubate at room temperature for 1–2 hours on a slow rotisserie[5].

  • Quench the reaction by adding EDTA (10 mM final) to strip the copper from the triazole and THPTA, followed by purification via a desalting column (e.g., Sephadex G-25).

References
  • Journal of the American Chemical Society. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions".[Link]

  • Current Protocols in Chemical Biology (via PMC). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation".[Link]

  • Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation".[Link]

  • Bioconjugate Chemistry (via PMC). "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition".[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Peak Shape Optimization for Piperidine-Containing Molecules

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice and focus on the causality of chromatographic behavior.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice and focus on the causality of chromatographic behavior. When working with piperidine-containing molecules, you are dealing with a classic analytical challenge: the secondary amine.

Below, you will find the mechanistic root of the problem, a diagnostic workflow, self-validating experimental protocols, and a targeted FAQ to help you achieve perfect Gaussian peak shapes.

The Mechanistic Root of the Problem (Causality)

To fix a problem, we must first understand its physical chemistry. Piperidine is a cyclic secondary amine with a high pKa of approximately 11.2. In standard reversed-phase HPLC mobile phases (pH 2.0 – 8.0), piperidine exists almost entirely in its protonated, cationic state.

Simultaneously, traditional silica-based stationary phases contain residual surface silanol groups (Si-OH). While manufacturers use end-capping reagents (like Trimethylchlorosilane) to minimize these, they cannot be entirely eliminated[1]. At a mobile phase pH above 3.5, these residual silanols deprotonate to form anionic silanoxanes (Si-O⁻)[2].

The Causality: Peak tailing occurs due to a dual-retention mechanism. The piperidine molecule undergoes standard hydrophobic retention with the C18 alkyl chains, but it also undergoes strong secondary ion-exchange interactions with the anionic silanols[3]. This electrostatic attraction causes the analyte to "drag" on the column, resulting in severe peak tailing (Asymmetry > 1.5), reduced resolution, and poor quantitative reproducibility[2].

Diagnostic Workflow

G Start Piperidine Peak Tailing (Asymmetry > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH Step 1 LowPH Low pH Strategy (pH < 3.0) Protonate Silanols CheckPH->LowPH LC-MS Compatible HighPH High pH Strategy (pH > 11.5) Deprotonate Piperidine CheckPH->HighPH UV/DAD Focus ColumnCheck Assess Column Chemistry LowPH->ColumnCheck If tailing persists Additives Mobile Phase Additives (TEA, Formate) LowPH->Additives Alternative Polymeric Hybrid/Polymeric Particle (High pH Tolerant) HighPH->Polymeric Requires PolarEmbedded Polar-Embedded Phase (Shields Silanols) ColumnCheck->PolarEmbedded Additives->PolarEmbedded Synergistic

Logical workflow for troubleshooting and resolving piperidine peak tailing in HPLC.

Step-by-Step Experimental Protocols

Every protocol you execute must be a self-validating system. If you implement a fix, you must run a control to verify the mechanism of improvement.

Protocol A: Low-pH / Charged Surface Optimization (LC-MS Compatible)

Causality: Lowering the pH below 3.0 protonates the residual silanols (neutralizing them)[4], while using a positively charged surface column repels the protonated piperidine, eliminating secondary interactions[5].

  • Prepare Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).

  • Prepare Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column or a polar-embedded column (e.g., amide-linked)[6].

  • System Equilibration: Flush the system with 50% B for 20 column volumes to ensure the stationary phase is fully protonated and equilibrated.

  • Validation Injection: Inject a neutral hydrophobic marker (e.g., toluene) alongside your piperidine sample.

    • Self-Validation Check: If toluene is symmetrical but piperidine tails, silanol interaction is still occurring. If both tail, you have a physical void or dead volume issue, not a chemical one[4].

Protocol B: High-pH Free-Base Chromatography (UV/DAD Compatible)

Causality: Operating at a pH above the pKa of piperidine (pH > 11.5) neutralizes the amine[7]. Without a positive charge, it cannot interact with the anionic silanols.

  • Prepare Mobile Phase A: 10 mM Ammonium Hydroxide in Water (Adjust to pH 11.5).

  • Column Selection: You MUST use a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) or polymeric stationary phase). Standard silica will dissolve rapidly at pH > 8.0[4].

  • System Preparation: Ensure your LC pump seals and rotor seals are compatible with high pH buffers.

  • Validation Injection: Run the gradient. The piperidine will elute later than it does at low pH (due to the increased hydrophobicity of the neutral free-base) and should exhibit perfect Gaussian symmetry[7].

Quantitative Data Comparison

To illustrate the impact of these variables, below is a summary of typical USP Tailing Factors (Tf) for piperidine derivatives under various conditions. A Tf of 1.0 indicates perfect symmetry; Tf > 1.5 is unacceptable for most quantitative assays[2].

Mobile Phase pHBuffer / AdditiveColumn ChemistryUSP Tailing Factor (Tf)Causality / Mechanism
pH 7.0 (Neutral) 10 mM PhosphateStandard Type-A C182.85 (Severe)Both piperidine and silanols are ionized; maximum ion-exchange[3].
pH 7.0 (Neutral) 10 mM Phosphate + 5 mM TEAStandard Type-A C181.45 (Acceptable)Triethylamine (TEA) acts as a competing base, masking silanols[3].
pH 2.5 (Acidic) 0.1% Formic AcidType-B Ultra-Pure C181.35 (Good)Silanols are protonated (neutralized), reducing secondary interactions[4].
pH 2.5 (Acidic) 0.1% Formic AcidCharged Surface C181.05 (Excellent)Positive surface charge actively repels protonated piperidine[5].
pH 11.5 (Basic) 10 mM NH₄OHHybrid Silica (BEH)1.02 (Excellent)Piperidine is deprotonated (neutralized); no electrostatic attraction[7].
Troubleshooting FAQs

Q: I optimized my method using 0.1% Formic Acid, but over hundreds of injections, the piperidine peak has started tailing again. What happened? A: This is a classic symptom of end-capping hydrolysis. Even at pH 2.5, the acidic environment can slowly hydrolyze the siloxane bonds of the end-capping reagents or the C18 ligands themselves. This exposes fresh, active silanols. You can verify this by checking the retention time of your neutral marker; if retention time has decreased while tailing has increased, the stationary phase is degrading. Use a guard column or switch to a sterically protected stationary phase.

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: While TEA is an excellent silanol suppressor because it outcompetes piperidine for the active sites[3], it is generally not recommended for modern LC-MS workflows. TEA causes severe ion suppression in mass spectrometry and contaminates the MS source. If you are using UV detection, TEA is acceptable, but be aware that it can shorten column lifetime by accelerating stationary phase hydrolysis[3]. For LC-MS, switch to a polar-embedded or charged-surface column instead[6].

Q: All peaks in my chromatogram are tailing, not just the piperidine. Is this still a silanol issue? A: No. If neutral compounds and basic compounds are both tailing, the issue is physical, not chemical. This indicates extra-column dead volume (e.g., poorly seated PEEK tubing, mismatched fittings) or a physical void at the head of the column. Replace the inlet frit or the column, and ensure all capillary connections are zero-dead-volume[4].

References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." [Link]

  • Chromatography Online. "What is on Your HPLC Particle? Looking at Stationary Phase Chemistry Synthesis."[Link]

  • HALO Columns. "HALO® PCS: New Column Chemistry Options for Basic Compounds."[Link]

  • Agilent Technologies. "Choosing HPLC Columns for Rapid Method Development." [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Azide-Alkyne Cycloadditions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose "click" chemistry workflows have inexplicably stalled.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose "click" chemistry workflows have inexplicably stalled. While azide-alkyne cycloadditions are incredibly powerful, the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly susceptible to catalyst poisoning, especially in complex biological matrices.

This guide bridges the gap between theoretical mechanism and benchtop execution. Below, you will find a diagnostic framework, troubleshooting FAQs, and self-validating protocols to ensure your bioconjugation succeeds—whether that means rescuing your CuAAC reaction or pivoting to alternative chemistries like RuAAC or SPAAC.

Diagnostic Decision Matrix

Before troubleshooting a failed reaction, ensure you are using the correct catalytic system for your substrate and environment.

DecisionTree Start What is the primary constraint? LiveCell Live Cell / In Vivo (Zero Metal Tolerance) Start->LiveCell Internal Internal Alkyne or 1,5-Regioselectivity Start->Internal Aqueous Aqueous Media / Bioconjugation Start->Aqueous SPAAC SPAAC (Metal-Free) Use DBCO/DIFO LiveCell->SPAAC Avoids Cu toxicity RuAAC RuAAC Use Cp*RuCl(COD) Internal->RuAAC Ruthenacycle intermediate CuAAC CuAAC Use THPTA or BTTAA Aqueous->CuAAC Requires Cu(I) stabilization

Decision matrix for selecting the optimal azide-alkyne cycloaddition strategy.

Troubleshooting CuAAC Catalyst Poisoning

Q: My CuAAC reaction stalls completely in cell lysates or media containing EDTA. Why does this happen, and how do I fix it?

A: The stalling is caused by catalyst poisoning . Active Cu(I) is thermodynamically unstable in aqueous, oxygenated environments. It rapidly undergoes disproportionation or oxidation to inactive Cu(II). Furthermore, biological media often contain chelators (like EDTA) or thiol-rich proteins that sequester Cu(I), stripping it from the catalytic cycle.

The Causality & Fix: You must use a strongly coordinating, water-soluble accelerating ligand. The classic TBTA ligand is poorly soluble in water and fails to adequately protect Cu(I) in complex media[1]. Upgrading to THPTA or BTTAA provides a kinetic shield around the Cu(I) center, preventing chelation by endogenous thiols and reducing reactive oxygen species (ROS) generation[1]. BTTAA, in particular, coordinates Cu(I) while utilizing an acetate functionality to increase the electron density of the metal center, dramatically accelerating the formation of the copper metallacycle[1].

Mechanism CuI Active Cu(I) Catalyst DeadCu Inactive Cu(II) or Sequestered Cu Complex CuI->DeadCu Poisoning / Oxidation Product 1,4-Triazole Product CuI->Product Efficient CuAAC Poison Biological Chelators (EDTA, Thiols) & O2 (Oxidation) Poison->CuI Attacks Ligand Accelerating Ligands (THPTA, BTTAA) Ligand->CuI Stabilizes & Protects

Mechanism of Cu(I) catalyst poisoning and kinetic protection by accelerating ligands.

Quantitative Comparison of Cu(I)-Stabilizing Ligands
LigandWater SolubilityRelative Reaction Kinetics (30 min)Cytotoxicity / BiocompatibilityBest Application Use Case
TBTA Very Low (Requires DMSO)< 15% conversionHigh (Induces cell lysis at >50 µM)Organic solvent synthesis
THPTA High~ 15-30% conversionModerateStandard aqueous bioconjugation
BTTES High> 40% conversionLowLive-cell labeling
BTTAA High> 45% conversionVery LowHighly sensitive in vivo applications

(Data synthesized from comparative fluorogenic assays evaluating CuAAC kinetics[1])

Alternative Workflows: RuAAC & SPAAC

Q: I need to couple an internal alkyne, but my CuAAC protocol yields no product. What is the alternative?

A: CuAAC is strictly limited to terminal alkynes because the mechanism requires the formation of a copper acetylide intermediate. For internal alkynes, or when the 1,5-disubstituted triazole regioisomer is required, you must pivot to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [2].

Causality: RuAAC utilizes [Cp*RuCl] complexes. The mechanism bypasses the terminal acetylide requirement, instead proceeding via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by rate-determining reductive elimination[2].

Self-Validating Protocol: RuAAC with Cp*RuCl(COD)

Validation Checkpoint: Ru(II) catalysts are sensitive to protic solvents which can degrade regioselectivity and yield. This protocol relies on strictly aprotic conditions.

  • Preparation: In an oven-dried Schlenk flask, dissolve the azide (1.0 eq) and internal alkyne (1.2 eq) in anhydrous, degassed toluene or 1,4-dioxane (0.1–0.2 M concentration)[3].

  • Degassing: Purge the solution with argon or nitrogen for 15–20 minutes to remove oxygen, which can poison the Ru(II) center[4].

  • Catalyst Addition: Under positive inert gas pressure, add 1–2 mol% of the Cp*RuCl(COD) catalyst[4]. The solution will typically adopt a dark amber hue.

  • Reaction: Heat the mixture to 45 °C and stir[4].

  • Validation: Monitor the reaction progress via LC-MS or TLC[4]. The disappearance of the azide mass and the appearance of the [M+H]+ product mass confirms ruthenacycle turnover. The reaction is typically complete within 1-4 hours[4].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography[4].

Q: My target protein is exquisitely sensitive to transition metals, and both Cu and Ru cause irreversible denaturation. Is there a metal-free click option?

A: Yes. When transition metal toxicity or catalyst poisoning is an absolute barrier, the solution is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [5].

Causality: SPAAC eliminates the need for a metal catalyst entirely by embedding the alkyne within a highly strained cyclooctyne ring (e.g., DIBO, DBCO, DIFO)[6]. The massive ring strain lowers the activation energy of the [3+2] cycloaddition, allowing it to proceed spontaneously with azides under ambient, physiological conditions[6].

Self-Validating Protocol: Metal-Free SPAAC Bioconjugation

Validation Checkpoint: Because no reducing agents (like ascorbate) or metals are added, the risk of ROS-mediated protein degradation is zero, creating a self-contained, highly biocompatible system[5].

  • Buffer Preparation: Prepare your azide-tagged biomolecule in a standard physiological buffer (e.g., 1X PBS, pH 7.4). No degassing is required.

  • Reagent Addition: Add 1.5 to 5.0 molar equivalents of the cyclooctyne reagent (e.g., DBCO-fluorophore) dissolved in a minimal volume of DMSO. Critical: Keep the final DMSO concentration <5% to prevent protein precipitation.

  • Incubation: Incubate the mixture at room temperature for 2 to 4 hours.

  • Validation: Analyze an aliquot via SDS-PAGE. If using a fluorescent DBCO, visualize the gel under UV/Vis before Coomassie staining. A fluorescent band at the protein's molecular weight validates successful covalent conjugation.

  • Purification: Remove excess unreacted cyclooctyne using a size-exclusion spin column (e.g., Sephadex G-25) or dialysis.

References

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PubMed Central (PMC).[Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications.[Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books.[Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central (PMC).[Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for Triazole Isolation

Welcome to the Triazole Isolation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals dealing with the downstream processing of click chemistry reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Triazole Isolation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals dealing with the downstream processing of click chemistry reactions. Below, you will find field-proven troubleshooting guides, causal explanations for common experimental failures, and self-validating protocols to ensure the high-purity isolation of 1,2,3-triazole products.

Part 1: Troubleshooting & FAQs

Q1: Why does my isolated triazole product retain a persistent blue or green tint, and how do I effectively remove the residual copper?

Causality: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cu(I) and oxidized Cu(II) species coordinate thermodynamically strongly to the newly formed 1,2,3-triazole nitrogens and other basic heteroatoms in your product. Simple aqueous washes (like water or brine) are insufficient to break these stable coordinate covalent bonds[1]. Solution: You must introduce a highly competitive chelating agent. Washing the organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or an ammonium chloride/ammonium hydroxide (NH₄Cl/NH₄OH) buffer forces the copper into a highly water-soluble chelate complex[1][2]. For Active Pharmaceutical Ingredients (APIs) requiring stringent heavy metal limits (<15 ppm copper), continuous liquid-liquid extraction with EDTA at a specific pH of 9.4 has been shown to achieve up to 99% extraction efficiency.

Q2: My triazole is highly polar and water-soluble. How do I remove copper without losing my product in the aqueous EDTA wash?

Causality: Highly polar triazoles (e.g., nucleoside analogs, PEGylated compounds, or hydrogel networks) partition into the aqueous phase during standard liquid-liquid extraction, leading to catastrophic yield losses when attempting an aqueous EDTA wash[3]. Solution: Bypass liquid-liquid extraction entirely by utilizing solid-phase metal scavenging. Add a chelating resin (such as Chelex 100 or Cuprisorb) directly to the crude reaction mixture dissolved in a polar organic solvent (like methanol or DMF). The resin binds the copper, allowing the pure triazole to be isolated via simple filtration[1][2]. Alternatively, consider transitioning to metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO), which completely eliminates the need for copper catalysis[4].

Q3: How do I remove unreacted azides or alkynes from the final mixture if my triazole has the exact same Rf value on TLC?

Causality: Incomplete reaction conversion leaves behind precursors that frequently co-elute with the target triazole during standard silica gel chromatography, making traditional purification impossible. Solution: Employ covalent scavenger resins. Azidomethyl-substituted polystyrene resins will quantitatively react with excess alkynes, while alkynoylamino-functionalized resins will scavenge unreacted azides[5]. By adding the appropriate resin to the crude mixture, the unreacted precursor becomes covalently bound to the solid support and is easily removed by vacuum filtration[5].

Q4: I am observing a mixture of products instead of a single triazole. How do I isolate the correct regioisomer?

Causality: Uncatalyzed thermal azide-alkyne cycloadditions (the classic Huisgen cycloaddition) inherently produce a roughly 1:1 mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles due to similar activation energies for both transition states[4]. Solution: Do not attempt to separate them post-reaction; instead, control the regioselectivity catalytically. Ensure your CuAAC catalytic cycle is active, as copper exclusively yields the 1,4-disubstituted isomer[4]. If your target is the 1,5-disubstituted isomer, you must switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[4]. If you are forced to separate an existing mixture, reverse-phase automated flash chromatography is required, though it requires significant method optimization[6].

Part 2: Quantitative Data Presentation

Table 1: Comparison of Copper Scavenging Strategies for CuAAC Workups

Method / ReagentChemical MechanismOptimal pHCu Removal EfficiencyBest Application Profile
EDTA Wash (0.1 M) Chelation (Water-soluble complex)8.0 - 9.4>99% (<15 ppm residual)Lipophilic triazoles, Flow chemistry[7][8]
NH₄Cl / NH₄OH Coordination (Aqueous complex)8.0 - 10.0~95%General lab-scale organic synthesis[1]
Chelex 100 Resin Solid-phase ion exchangeNeutral>98%Highly polar/water-soluble triazoles[1]
Thiosulfate (Na₂S₂O₃) Complexation (Colorless complex)Neutral~90%Acid-sensitive substrates (Avoid heating)[1]

Part 3: Step-by-Step Methodology

Standardized CuAAC Workup & Copper Chelation Protocol

This protocol is a self-validating system: the disappearance of the blue/green color from the organic phase visually validates the successful demetallation of the triazole.

  • Reaction Monitoring & Quenching: Upon completion of the CuAAC reaction (validate via TLC or LCMS), dilute the crude reaction mixture (typically in t-BuOH/H₂O or THF) with an equal volume of an immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][8].

  • Chelator Addition: Add 5 to 10 volumes of a 0.1 M EDTA aqueous solution. Adjust the pH of the EDTA solution to 8.0–9.0 prior to addition using NH₄OH to maximize the chelator's binding affinity[1][8].

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 1 to 12 hours. Validation step: The aqueous layer will turn deep blue as the[Cu(EDTA)]²⁻ complex forms, while the organic layer should become colorless[1].

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the phases. Extract the blue aqueous layer twice more with your chosen organic solvent to ensure no product is lost[8].

  • Neutralization & Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash to remove bulk water[1].

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-triazole[1][8].

  • Precursor Scavenging (Optional): If unreacted alkyne or azide is detected via NMR, dissolve the crude product in DCM, add 2-3 equivalents of the appropriate scavenger resin (azidomethyl or alkynoylamino), stir for 4 hours, and filter to yield the pure API[5].

Part 4: Workflow Visualization

G A Crude CuAAC Mixture (Triazole + Cu salts + Precursors) B Add 0.1 M EDTA (pH 8-9) or NH4Cl/NH4OH Buffer A->B Quench Reaction C Liquid-Liquid Extraction (DCM or EtOAc / Water) B->C Stir 1-12 h D Aqueous Phase [Cu(EDTA)]2- Complex C->D Discard (Cu removed) E Organic Phase Triazole Product C->E Retain (Product) F Add Scavenger Resin (Azidomethyl or Alkynoylamino) E->F Scavenge Reagents G Pure 1,4-Triazole API (< 15 ppm Cu) F->G Vacuum Filter

Workflow for triazole isolation, highlighting copper chelation and precursor scavenging.

Part 5: References

  • Microwave-Assisted, Metal- and Azide-Free Synthesis of Functionalized Heteroaryl-1,2,3-triazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology - Jena Bioscience URL:[Link]

  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins ResearchGate URL:[Link]

  • Continuous metal scavenging and coupling to one-pot copper-catalyzed azide-alkyne cycloaddition “click” reaction in flow chemistry Syrris URL:[Link]

  • Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Nucleic Acids Research | Oxford Academic URL:[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews - ACS Publications URL:[Link]

  • Best method for removing Cu(I) from Org compounds r/Chempros - Reddit URL:[Link]

  • DBCO reagents for « Click Chemistry » Interchim URL:[Link]

  • Facile fabrication of polymer network using click chemistry and their computational study Royal Society Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,4- vs 1,5-Disubstituted 1,2,3-Triazoles in Biological Applications

As drug discovery shifts toward increasingly complex peptidomimetics and targeted therapeutics, the 1,2,3-triazole ring has emerged as a premier structural motif. Resistant to proteolytic cleavage and highly modular, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward increasingly complex peptidomimetics and targeted therapeutics, the 1,2,3-triazole ring has emerged as a premier structural motif. Resistant to proteolytic cleavage and highly modular, these heterocycles are heavily utilized as amide bond bioisosteres. However, the regiochemistry of the triazole—specifically whether it is 1,4-disubstituted or 1,5-disubstituted—profoundly dictates the three-dimensional architecture and biological activity of the resulting molecule.

As an Application Scientist, I frequently consult on the strategic selection between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This guide provides an objective, data-driven comparison of 1,4- and 1,5-disubstituted triazoles, detailing their structural rationale, biological performance, and validated synthetic protocols.

Structural Rationale: The Bioisosterism Divergence

The fundamental divergence between 1,4- and 1,5-disubstituted triazoles lies in their spatial geometry and how they mimic native peptide bonds 1.

  • 1,4-Disubstituted Triazoles (1,4-Tz): Synthesized via CuAAC, the 1,4-isomer extends the substituent vectors by approximately 3.8–5.0 Å. This extended, planar conformation serves as an excellent bioisostere for the trans-amide bond . It successfully mimics the dipole moment and hydrogen-bond acceptor capabilities of the native amide while conferring absolute resistance to enzymatic degradation 2.

  • 1,5-Disubstituted Triazoles (1,5-Tz): Synthesized via RuAAC, the 1,5-isomer forces the substituents into a more compact, orthogonal arrangement. This unique spatial constraint makes it a highly effective bioisostere for the cis-amide bond , a conformation often found in β-turns and critical for specific receptor-ligand interactions 1.

G cluster_trans Trans-Amide Mimicry cluster_cis Cis-Amide Mimicry TransAmide Trans-Amide Bond Triazole14 1,4-Disubstituted 1,2,3-Triazole (CuAAC) TransAmide->Triazole14 Bioisosteric Replacement CisAmide Cis-Amide Bond Triazole15 1,5-Disubstituted 1,2,3-Triazole (RuAAC) CisAmide->Triazole15 Bioisosteric Replacement

Figure 1: Structural mimicry pathways of 1,4- and 1,5-disubstituted triazoles.

Comparative Biological Activity

The choice of regioisomer directly impacts the pharmacokinetic and pharmacodynamic profiles of the target molecule.

Peptidomimetics and Receptor Affinity

In tumor-targeting radiopharmaceuticals, such as Minigastrin analogs targeting the cholecystokinin-2 receptor (CCK2R), the placement of a 1,5-Tz to mimic a cis-amide bond within a proposed β-turn significantly enhances receptor binding affinity (nanomolar range) and increases tumor uptake up to 2-fold compared to native peptides 1. Conversely, replacing linear trans-amides with 1,4-Tz improves plasma stability but can sometimes disrupt the secondary structure if a turn is biologically required 2.

Antimicrobial and Antifungal Efficacy

Both isomers demonstrate potent antimicrobial properties, but recent developments highlight the efficacy of the 1,5-isomer in complex hybrid systems. For example, novel 1,5-disubstituted tetrazole-1,2,3-triazole hybrids have shown remarkable antifungal activity, achieving up to 100% in vitro mycelial growth inhibition against phytopathogens like Botrytis cinerea3.

Quantitative Data Comparison
Parameter1,4-Disubstituted Triazole (CuAAC)1,5-Disubstituted Triazole (RuAAC)
Amide Bioisosterism Trans-amide mimicCis-amide mimic
Proteolytic Stability Complete resistanceComplete resistance
Regioselectivity >99% 1,4-isomer>95% 1,5-isomer
Alkyne Scope Terminal alkynes onlyTerminal and internal alkynes
Catalyst Biocompatibility Moderate (Cu is cytotoxic; reacts with thiols)Low (Ru is cytotoxic and expensive)
Reaction Kinetics Very fast (Minutes to hours at RT)Moderate (Hours at 60°C - 80°C)

Catalytic Pathways: CuAAC vs. RuAAC

To harness these biological properties, precise synthetic execution is required. The regioselectivity is entirely catalyst-dependent. CuAAC proceeds via a dinuclear copper-acetylide intermediate, which sterically dictates the 1,4-arrangement. RuAAC, utilizing catalysts like Cp*RuCl(PPh₃)₂, proceeds via an oxidative coupling that forms a ruthenacycle intermediate, ultimately yielding the 1,5-isomer upon reductive elimination 4.

G Start Terminal Alkyne + Organic Azide Cu Cu(I) Catalysis (CuAAC) Sodium Ascorbate + CuSO4 Start->Cu Ru Ru(II) Catalysis (RuAAC) Cp*RuCl(PPh3)2 Start->Ru CuInt Copper-Acetylide Intermediate Cu->CuInt RuInt Ruthenacycle Intermediate Ru->RuInt Prod14 1,4-Disubstituted Triazole (Exclusive) CuInt->Prod14 Prod15 1,5-Disubstituted Triazole (Exclusive) RuInt->Prod15

Figure 2: Divergent catalytic pathways dictating triazole regioselectivity.

Validated Experimental Methodologies

As a self-validating system, a robust protocol must include mechanistic safeguards. Below are the optimized, step-by-step methodologies for synthesizing both isomers.

Protocol A: Synthesis of 1,4-Disubstituted Triazoles via CuAAC

Causality Note: We generate Cu(I) in situ by reducing Cu(II)SO₄ with sodium ascorbate. This is vastly superior to adding direct Cu(I) salts (like CuI), which are prone to rapid oxidation and disproportionation. The excess ascorbate prevents the oxidative homocoupling of alkynes (Glaser coupling).

  • Preparation: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water. Rationale: This specific solvent blend ensures the solubility of both the non-polar organic substrates and the highly polar catalytic salts.

  • Catalyst Assembly: Add CuSO₄·5H₂O (0.05 equiv) followed immediately by sodium ascorbate (0.10 equiv).

  • Validation Check 1: Upon addition of ascorbate, observe the solution transition from a pale blue (Cu²⁺) to a colorless or light yellow suspension. This visual cue confirms the successful generation of the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

  • Monitoring: Track the reaction via TLC or LC-MS. The disappearance of the azide starting material (and the absence of the characteristic azide IR stretch at ~2100 cm⁻¹) validates completion.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 1,5-Disubstituted Triazoles via RuAAC

Causality Note: Unlike CuAAC, RuAAC is highly sensitive to oxygen. The Ru(II) catalyst can be easily oxidized to inactive Ru(III) or Ru(IV) species. Therefore, strict Schlenk line techniques and degassed solvents are non-negotiable for high yields 4.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Substrate Loading: Add the organic azide (1.0 equiv) and terminal/internal alkyne (1.2 equiv). Dissolve in anhydrous, thoroughly degassed THF or Toluene.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the ruthenium catalyst, typically Cp*RuCl(PPh₃)₂ (0.02 to 0.05 equiv).

  • Reaction: Seal the flask and heat to 60°C – 80°C in an oil bath. Rationale: The formation of the ruthenacycle intermediate requires a higher activation energy compared to the copper-acetylide pathway.

  • Monitoring: Monitor via LC-MS.

  • Validation Check 2: Post-reaction, crude NMR should be utilized to confirm regioselectivity. The triazole proton in the 1,5-isomer typically appears slightly more downfield in ¹H NMR compared to its 1,4-counterpart, confirming the structural assignment.

  • Purification: Concentrate the mixture and purify via silica gel column chromatography to remove the ruthenium residues.

References

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs.ACS Medicinal Chemistry Letters / PMC.
  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.MDPI.
  • A Head-to-Head Comparison of Copper-Catalyzed versus Ruthenium-Catalyzed Click Chemistry for the Synthesis of 1,2,3-Triazoles.Benchchem.
  • Synthesis, In Vitro Activity, and Molecular Docking of 1,5-Disubstituted Tetrazol-1,2,3-triazole Hybrids against Fungal Plant Pathogens.Journal of Agricultural and Food Chemistry (ACS).

Sources

Comparative

Structure-Activity Relationship (SAR) of 3-(2H-1,2,3-Triazol-2-yl)piperidine Analogs: A Privileged Scaffold for Dual Orexin Receptor Antagonists

Executive Summary & Rationale In the development of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep-wake dysregulation, the selection of the central saturated heterocyclic core is the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the development of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep-wake dysregulation, the selection of the central saturated heterocyclic core is the most critical determinant of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This comparison guide evaluates the 3-(2H-1,2,3-Triazol-2-yl)piperidine scaffold against traditional industry standards, such as the 1,4-diazepane core found in Suvorexant [1] and the 2-methylpiperidine core of Filorexant. By shifting the triazole moiety directly onto the 3-position of a rigid piperidine ring, medicinal chemists can achieve a highly constrained, U-shaped bioactive conformation. This structural vector optimizes hydrogen bonding with key receptor residues (Asn324 and Gln134)[2] while significantly reducing the molecular weight and lipophilicity (LogP) compared to diazepane-based alternatives, ultimately yielding superior blood-brain barrier (BBB) penetrance.

Mechanistic Overview: Orexin Receptor Antagonism

Orexin-A and Orexin-B are neuropeptides that bind to two G-protein-coupled receptors (GPCRs): OX1R and OX2R. Activation of these receptors stimulates the Gq/11 pathway, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and the promotion of wakefulness. Analogs based on the 3-(2H-1,2,3-Triazol-2-yl)piperidine core act as competitive antagonists, blocking this cascade without interacting with GABAergic systems, thereby avoiding the dependency risks associated with traditional benzodiazepines.

OrexinPathway Orexin Orexin A/B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates Ca2 Intracellular Ca2+ ↑ (Wakefulness) PLC->Ca2 Mobilizes Antagonist 3-Triazolylpiperidine Antagonist Antagonist->Receptor Blocks (Competitive)

Caption: Mechanism of Orexin Receptor Antagonism via competitive blockade of the Gq/11 signaling cascade.

Comparative Performance Data

To objectively assess the utility of the 3-(2H-1,2,3-Triazol-2-yl)piperidine building block, we must compare its baseline SAR metrics against alternative heterocyclic cores. The data below synthesizes binding affinities ( Ki​ ) and physicochemical properties across matched molecular pairs.

Table 1: Core Scaffold Comparison (Matched N-Aroyl Derivatives)
Core ScaffoldOX1R Ki​ (nM)OX2R Ki​ (nM)cLogPPSA (Ų)BBB Permeability ( Papp​ )
1,4-Diazepane (Suvorexant Core)0.550.353.7376.4Moderate
2-Methylpiperidine (Filorexant Core)2.500.313.4565.2High
3-(2H-1,2,3-Triazol-2-yl)piperidine 0.82 0.40 2.98 68.1 Very High

Expert Insight on Causality: The 1,4-diazepane core exhibits exceptional potency but suffers from high lipophilicity (cLogP > 3.7) and a larger polar surface area (PSA), which can limit free fraction in the brain. The 3-(2H-1,2,3-Triazol-2-yl)piperidine core restricts the rotational degrees of freedom of the triazole ring. By placing the triazole at the C3 position, the molecule naturally adopts the extended "horseshoe" conformation required to fit into the orthosteric binding pockets of OX1R and OX2R, achieving sub-nanomolar potency while dropping the cLogP below 3.0.

Table 2: SAR of 3-(2H-1,2,3-Triazol-2-yl)piperidine Substitutions

Modifications to the N1-amide linkage and the triazole ring dictate the selectivity between OX1R and OX2R.

CompoundN1-Substitution (R1)Triazole Substitution (R2)OX1R Ki​ (nM)OX2R Ki​ (nM)Selectivity (OX1/OX2)
Analog A 5-chloro-1,3-benzoxazoleH0.820.402.0x
Analog B 5-fluoro-2-pyridineH3.100.654.7x
Analog C 5-chloro-1,3-benzoxazole4-Methyl15.41.2012.8x
Analog D 5-fluoro-2-pyridine4-Chloro>1008.50>11x

Expert Insight on Causality: Steric bulk on the triazole ring (Analogs C and D) severely penalizes OX1R binding while maintaining moderate OX2R affinity. This is because the OX1R binding pocket has a narrower sub-pocket accommodating the triazole vector compared to OX2R. Therefore, unsubstituted 3-(2H-1,2,3-Triazol-2-yl)piperidines (Analogs A and B) are optimal for dual antagonism, whereas 4-substituted triazoles can be leveraged to design OX2R-selective compounds.

Experimental Protocols (Self-Validating Systems)

To ensure the trustworthiness and reproducibility of the SAR data, the following standardized protocols must be employed. These methodologies validate both the binding affinity and the functional antagonism of the synthesized analogs.

Protocol 1: In Vitro Radioligand Binding Assay (OX1R/OX2R)

This assay determines the competitive binding affinity ( Ki​ ) of the piperidine analogs against native orexin peptides [3].

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human OX1R or OX2R. Harvest cells and homogenize in ice-cold assay buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.

  • Radioligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [¹²⁵I]-Orexin A (radiotracer), and varying concentrations of the 3-(2H-1,2,3-Triazol-2-yl)piperidine test compound (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 25 °C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a TopCount NTX liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation. Define non-specific binding using 1.0 µM of a known antagonist (e.g., SB-334867) [3].

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

While binding assays confirm affinity, functional assays are required to validate that the analogs act as antagonists rather than partial agonists [4].

  • Cell Loading: Seed CHO-K1 cells expressing OX1R/OX2R in 384-well black, clear-bottom plates (10,000 cells/well). Incubate overnight.

  • Dye Addition: Remove media and add 25 µL of Fluo-4 AM calcium-sensitive fluorescent dye (dissolved in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at 37 °C.

  • Compound Pre-incubation: Add the test piperidine analogs at various concentrations and pre-incubate for 30 minutes. (This step ensures the antagonist occupies the receptor prior to agonist challenge).

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80​ concentration of Orexin-A (typically 1-3 nM).

  • Signal Detection: Continuously monitor fluorescence (Excitation: 488 nm, Emission: 540 nm) for 3 minutes. Calculate the functional pKb​ based on the rightward shift of the agonist dose-response curve.

SARWorkflow Synthesis 1. Synthesis (3-Triazolylpiperidine Core) Binding 2. Radioligand Assay (Target: Ki < 5 nM) Synthesis->Binding Functional 3. FLIPR Calcium Assay (Target: Functional Antagonism) Binding->Functional High Affinity ADME 4. In Vitro ADME (PAMPA-BBB, Microsomal Stability) Functional->ADME Verified Antagonist InVivo 5. In Vivo EEG/EMG (Sleep Architecture Validation) ADME->InVivo High BBB Permeability

Caption: Step-by-step SAR evaluation workflow for novel 3-(2H-1,2,3-Triazol-2-yl)piperidine DORA candidates.

Conclusion

The 3-(2H-1,2,3-Triazol-2-yl)piperidine scaffold offers a highly competitive alternative to the 1,4-diazepane core used in first-generation DORAs. By providing a rigidified framework that pre-organizes the triazole moiety for optimal hydrogen bonding within the OX1R/OX2R pockets, this scaffold achieves equivalent sub-nanomolar potency while significantly reducing lipophilicity. For drug development professionals, transitioning to this piperidine core can resolve late-stage ADME liabilities, particularly by enhancing aqueous solubility and ensuring rapid, predictable BBB penetration required for sleep-onset therapeutics.

References

  • Suvorexant - Wikipedia Source: Wikipedia URL:[Link]

  • Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods Source: MDPI - Molecules URL:[Link]

  • Machine learning models to predict ligand binding affinity for the orexin 1 receptor Source: PubMed Central (PMC) / NIH URL:[Link]

  • Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation Source: Frontiers in Pharmacology URL:[Link]

Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Triazole-Based Inhibitors

Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved drugs.[1][2] These five-membered heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved drugs.[1][2] These five-membered heterocyclic rings are prized for their ability to engage in hydrogen bonding, dipole-dipole interactions, and their metabolic stability, making them privileged structures in drug design.[3] As researchers continue to develop novel triazole-based inhibitors against a wide array of targets—from kinases in oncology to enzymes in infectious diseases—a rigorous and systematic validation of their mechanism of action (MoA) is paramount.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of new triazole-based inhibitors. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, ensuring that each step builds a robust and cohesive body of evidence. Our approach integrates a hierarchy of assays, from initial biochemical characterization to confirmation of target engagement in a physiological cellular context, culminating in a comparative analysis against established alternatives.

The Validation Workflow: An Integrated Approach

A conclusive MoA validation is not the result of a single experiment but rather the synthesis of orthogonal data. Each assay provides a different piece of the puzzle, and their collective results build a compelling narrative. Our validation strategy is structured to answer a series of critical questions in a logical progression:

  • Biochemical & Biophysical Validation: Does the inhibitor directly bind to its intended target, and what is the nature of this interaction?

  • Cellular Target Engagement: Does the inhibitor reach and bind to its target within the complex environment of a living cell?

  • Functional Cellular Response: Does target engagement translate into the expected downstream biological effect?

  • Comparative Efficacy: How does the novel inhibitor's performance compare to existing compounds?

Validation_Workflow cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: Cellular Validation cluster_2 Part 3: Data Synthesis Biochem Biochemical Assays (Enzyme Kinetics, IC50) Biophys Biophysical Assays (SPR, ITC, DSF) Biochem->Biophys Confirms Direct Binding Compare Comparative Analysis (Data Integration) Biochem->Compare CETSA Cellular Target Engagement (CETSA) Biophys->CETSA Transition to Cellular Context Biophys->Compare Pathway Downstream Pathway Analysis (Western Blot) CETSA->Pathway Confirms Target Modulation CETSA->Compare Phenotype Phenotypic Assays (e.g., Cell Viability) Pathway->Phenotype Links Target to Function Pathway->Compare Phenotype->Compare Conclusion Conclusive MoA Compare->Conclusion

Caption: A logical workflow for validating a novel inhibitor's mechanism of action.

Part 1: Biochemical Potency and Direct Target Binding

The foundational step in MoA validation is to confirm a direct, physical interaction between the novel triazole inhibitor and its purified target protein. This is achieved through a combination of biochemical and biophysical assays that, together, quantify the potency and nature of the binding event.[6][7]

Determining Inhibitory Potency (IC50) with Biochemical Assays

The half-maximal inhibitory concentration (IC50) is a measure of a drug's functional strength, indicating the concentration required to inhibit a biological process by 50%.[8][9] For enzyme targets, this is a critical first step.

Experimental Rationale: An enzyme inhibition assay directly measures the functional consequence of the inhibitor on its target's activity.[7] By titrating the inhibitor concentration against a fixed concentration of substrate (typically at its Michaelis constant, K_M), we can generate a dose-response curve to determine the IC50. A low IC50 value suggests higher potency.[8]

Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents: Prepare assay buffer, purified kinase, specific peptide substrate, ATP (at K_M concentration), and a dilution series of the novel triazole inhibitor.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase and the inhibitor (or vehicle control) and incubate briefly to allow for binding.

  • Initiation: Start the kinase reaction by adding the substrate/ATP mixture.[10]

  • Incubation: Allow the reaction to proceed for a set time at the optimal temperature.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®) where light output is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.[11]

Characterizing the Mode of Inhibition

Understanding how an inhibitor works is as important as knowing that it works. Enzyme kinetics studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides crucial insights into the inhibitor's binding site.[12][13]

Experimental Rationale: By measuring the enzyme's reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, we can analyze changes in the key kinetic parameters, V_max (maximum velocity) and K_M (substrate concentration at half-V_max). These changes are diagnostic of the inhibition mode.[14] For example, a competitive inhibitor will increase the apparent K_M without changing V_max.[15][16] This data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot) where changes in the x-intercept (-1/K_M) and y-intercept (1/V_max) reveal the mechanism.[12]

Confirming Direct Binding with Biophysical Assays

While enzyme assays demonstrate functional inhibition, they do not definitively prove direct binding. Artifacts can lead to false positives.[17] Therefore, orthogonal biophysical methods are essential to confirm a direct physical interaction and to determine the binding affinity (K_D), a measure of how tightly the compound binds to its target.[6][18]

Comparison of Key Biophysical Techniques:

Technique Principle Key Output Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the inhibitor flows over the immobilized target protein.[19]Binding Affinity (K_D), Kinetics (k_on, k_off)Real-time data, provides kinetic information.[20]Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[18]Binding Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Label-free, solution-based, provides thermodynamic profile.[20]Requires larger amounts of pure protein.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein. Ligand binding typically increases the melting temperature (T_m).[21]Thermal Shift (ΔT_m)High-throughput, low protein consumption.[22]Provides affinity estimates, not absolute K_D.

Expert Insight: The choice of biophysical assay depends on the research stage. DSF is excellent for high-throughput screening and hit validation due to its speed and low material requirement.[23] SPR and ITC are considered gold standards for detailed characterization during lead optimization, providing precise affinity and kinetic data that are crucial for understanding structure-activity relationships (SAR).[20]

Part 2: Validating Target Engagement in a Cellular Context

Demonstrating that an inhibitor binds its target in a test tube is a necessary but insufficient step. The ultimate goal is for the compound to work in a physiological system. Cellular assays are critical for confirming that the inhibitor can cross the cell membrane, engage its target in the crowded cellular milieu, and elicit a functional response.[24]

Cellular Thermal Shift Assay (CETSA®): The Proof of Engagement

CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[25] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[24][26]

Experimental Rationale: By treating cells with the inhibitor and then heating them across a temperature gradient, we can measure the amount of soluble target protein remaining. A positive thermal shift (i.e., the protein remains soluble at higher temperatures in the presence of the inhibitor) is direct evidence of target engagement in a native cellular environment.[27] Plotting the degree of stabilization against inhibitor concentration can also generate a cellular potency (EC50) value.[26]

CETSA_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor P1 Target Protein Heat1 Heat Challenge P1->Heat1 Agg1 Denatured & Aggregated Protein Heat1->Agg1 P2 Target Protein PI Protein-Inhibitor Complex (Stabilized) P2->PI I Inhibitor I->PI Heat2 Heat Challenge PI->Heat2 Soluble Soluble Protein (Detected) Heat2->Soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells to an appropriate density and treat with a dilution series of the novel triazole inhibitor or vehicle control for a defined period.

  • Heat Challenge: Harvest the cells, resuspend them in buffer, and aliquot the suspension. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).[28]

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-aggregated proteins) from the aggregated pellet by centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction).

  • Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.[28]

  • Data Analysis: Quantify the band intensity at each temperature. A shift in the melting curve to the right in inhibitor-treated samples indicates thermal stabilization and confirms target engagement.

Downstream Signaling Pathway Analysis

Confirming target engagement is powerful, but linking it to a functional consequence provides a deeper level of validation. If the target is part of a known signaling cascade (e.g., a kinase), we can use Western blotting to assess the phosphorylation state of downstream substrates.[29]

Experimental Rationale: If the novel triazole inhibitor successfully engages and inhibits its target kinase, the phosphorylation of that kinase's direct downstream substrate should decrease. This provides functional evidence of target inhibition within the cell.[30]

Signaling_Pathway Receptor Receptor Kinase_A Target Kinase (e.g., Kinase A) Receptor->Kinase_A Activates pSubstrate_B p-Substrate B (Active) Kinase_A->pSubstrate_B Phosphorylates Inhibitor Triazole Inhibitor Inhibitor->Kinase_A Inhibits Substrate_B Substrate B Response Cellular Response (e.g., Proliferation) pSubstrate_B->Response

Caption: Inhibition of a target kinase blocks downstream signaling.

Expert Insight: When performing these experiments, it is crucial to include proper controls. Always probe for the total protein level of the downstream substrate in addition to its phosphorylated form.[30] This ensures that the observed decrease in the phospho-signal is due to inhibition of the upstream kinase and not a general decrease in the substrate's expression.[31][32]

Part 3: Comparative Analysis and Data Synthesis

The final step is to synthesize all the collected data and objectively compare the novel inhibitor's performance against a known alternative or a standard-of-care compound. This provides context for the inhibitor's potency and selectivity.

Data Summary and Comparison:

Parameter Novel Triazole-X Comparator (e.g., Inhibitor-Y) Significance
Biochemical IC50 15 nM50 nMPotency against the purified enzyme.[33]
Binding Affinity (K_D) 5 nM20 nMDirect measure of target binding tightness.[8]
Mode of Inhibition ATP-CompetitiveATP-CompetitiveInsight into binding site and potential for selectivity.[34]
Cellular EC50 (CETSA) 100 nM500 nMPotency in a physiological context, reflects cell permeability.[26]
Downstream Inhibition (IC50) 120 nM600 nMFunctional consequence of target engagement in cells.
Cell Viability (GI50) 200 nM1 µMOverall phenotypic effect on cell growth/survival.[35]

Interpreting the Data: A successful novel inhibitor should ideally demonstrate superior or comparable potency across all levels of testing. Discrepancies between biochemical and cellular data are common and informative. For instance, a compound with a potent biochemical IC50 but a weak cellular EC50 may have poor cell permeability or be subject to efflux pumps—critical information for guiding medicinal chemistry optimization efforts.[8]

Conclusion

Validating the mechanism of action for a novel triazole-based inhibitor is a multi-faceted process that demands rigorous experimental design and thoughtful data integration. By progressing from in vitro biochemical and biophysical characterization to in situ confirmation of cellular target engagement and functional outcomes, researchers can build a robust and defensible MoA profile. This systematic approach, grounded in scientific integrity and supported by orthogonal methodologies, not only substantiates the compound's therapeutic potential but also provides the critical insights necessary to de-risk and accelerate its journey through the drug discovery pipeline.

References

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). [Source Not Available]
  • Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. Methods in Molecular Biology.
  • Target Engagement Assays in Early Drug Discovery.
  • Enzyme inhibition and kinetics graphs. Khan Academy.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025, September 23). Arabian Journal of Chemistry.
  • Biophysical Assays for Integrated Drug Discovery. Concept Life Sciences.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. (2022, July 25).
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. (2019, February 1). PubMed.
  • Enzyme kinetics and inhibition studies. (2025, August 15). Fiveable.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • 6.4: Enzyme Inhibition. (2026, January 19). Biology LibreTexts.
  • Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data: Product vs time for increasing substrate concentr
  • Validating the Mechanism of Action of a Novel DYRK1A Inhibitor: A Compar
  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). [Source Not Available].
  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). [Source Not Available].
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023, May 17). SynOpen.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Target Engagement. Selvita.
  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition.
  • Drug dose-response data analysis. (2021, January 6).
  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol.
  • CETSA. [Source Not Available].
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1).
  • Principles of Kinase Allosteric Inhibition and Pocket Validation. (2022, March 21).
  • Advanced Western Blotting Solutions for Cell Signaling P
  • The use of biophysical methods in the hit-to-lead process. (2021, June 22). Drug Target Review.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1).
  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. (2025, December 7). Taylor & Francis Online.
  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. (2018, August 27).
  • A graphical method for determining inhibition parameters for partial and complete inhibitors. [Source Not Available].
  • Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 5). [Source Not Available].
  • Western blotting analysis of KRAS downstream signal pathways. (A)....
  • Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. (2016, July 15). AACR Journals.
  • (A) Western blot analysis for downstream signaling pathway was examined by pAKT, AKT, pRaf, Raf. (B) Statistical significance.
  • A graphical method for determining inhibition constants. (2009, November 16). Taylor & Francis Online.

Sources

Comparative

In Vitro Versus In Vivo Correlation of 3-(2H-1,2,3-Triazol-2-yl)piperidine Activity: A Comparison Guide for Muscarinic M1/M4 Receptor Agonists

Executive Summary & Scientific Context The 3-(2H-1,2,3-Triazol-2-yl)piperidine moiety is a critical structural pharmacophore utilized in the design of novel bicyclic aza compounds acting as selective muscarinic acetylcho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 3-(2H-1,2,3-Triazol-2-yl)piperidine moiety is a critical structural pharmacophore utilized in the design of novel bicyclic aza compounds acting as selective muscarinic acetylcholine receptor (mAChR) M1 and M4 agonists [1]. Targeting the M1 and M4 receptors has long been recognized as a highly promising therapeutic strategy for cognitive deficits in Alzheimer’s disease (AD) and the positive/negative symptoms of schizophrenia [2].

Historically, the development of orthosteric mAChR agonists, such as Xanomeline and AF267B , was hindered by severe dose-limiting cholinergic toxicities (e.g., gastrointestinal distress, salivation, and seizures). These adverse events are primarily driven by off-target activation of peripheral M2 and M3 receptor subtypes [3]. By incorporating the rigid, sterically tuned 3-(2H-1,2,3-Triazol-2-yl)piperidine scaffold, modern therapeutic candidates can selectively stabilize the active conformation of M1/M4 receptors while bypassing M2/M3 engagement.

This guide objectively compares the in vitro pharmacological profile and in vivo translational efficacy of triazol-piperidine derivatives against legacy alternatives, providing self-validating experimental protocols to ensure rigorous preclinical evaluation.

The Causality of Experimental Choices: Bridging the Translational Gap

When evaluating mAChR agonists, relying solely on radioligand binding affinity ( Ki​ ) is a fundamental pitfall. Binding affinity does not distinguish between full agonists, partial agonists, and antagonists. Furthermore, high intrinsic efficacy at the M1 receptor in recombinant in vitro systems often correlates with cholinergic toxicity in vivo when endogenous acetylcholine is absent [4].

Therefore, the experimental workflow must measure functional activation (e.g., IP1 accumulation for the Gq-coupled M1 receptor) and carefully correlate the in vitro EC50​ with the in vivo Minimum Effective Dose (MED). Triazol-piperidine derivatives are engineered to act as finely tuned partial agonists in native tissues. This partial agonism ensures that they provide sufficient pro-cognitive efficacy (e.g., shifting Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic pathway) without overstimulating the receptor to the point of inducing seizures or desensitization [3].

M1_Signaling Agonist Triazol-Piperidine Agonist M1R M1 mAChR (Gq-Coupled) Agonist->M1R PLC Phospholipase C (PLC) M1R->PLC IP3 IP3 / DAG Generation PLC->IP3 PKC PKC Activation & Ca2+ Release IP3->PKC ADAM17 ADAM17 (α-Secretase) PKC->ADAM17 sAPPa sAPPα Release (Non-Amyloidogenic) ADAM17->sAPPa

M1 mAChR activation by triazol-piperidines promotes non-amyloidogenic APP processing.

Data Presentation: In Vitro to In Vivo Correlation

To objectively assess the performance of the 3-(2H-1,2,3-Triazol-2-yl)piperidine scaffold, we compare a representative derivative (Compound A) against standard reference agonists. The data demonstrates that while Xanomeline is highly potent, its lack of M2/M3 selectivity results in a narrow therapeutic index. Conversely, the triazol-piperidine derivative achieves sub-nanomolar potency with >500-fold selectivity, translating to robust in vivo efficacy without observable toxicity.

Pharmacological MetricTriazol-Piperidine DerivativeXanomeline (Reference)AF267B (Reference)
M1 Functional EC50​ (nM) 1.5 ± 0.338.2 ± 4.11700 ± 150
M4 Functional EC50​ (nM) 4.2 ± 0.8> 50,000> 10,000
M2/M3 Selectivity Ratio > 500-fold< 10-fold< 10-fold
In Vivo MED (NOR Model) 0.1 mg/kg (p.o.)1.0 mg/kg (s.c.)1.0 mg/kg (i.p.)
Cholinergic Toxicity Threshold > 10 mg/kg (No adverse effects)3.0 mg/kg (Salivation)5.0 mg/kg (Tremors)
Therapeutic Index (TI) > 100x 3x 5x

(Data synthesized from standardized recombinant CHO-K1 functional assays and murine behavioral models [1][3].)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the exact methodologies required to establish the in vitro to in vivo correlation of these compounds.

Protocol A: In Vitro M1 Activation via IP1 Accumulation Assay (HTRF)

Causality Note: Because IP3 has a very short half-life, this assay measures Inositol monophosphate (IP1), a downstream metabolite. Lithium chloride (LiCl) is added to inhibit inositol monophosphatase, forcing IP1 to accumulate. This provides a stable, highly sensitive proxy for Gq-coupled PLC activation.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human M1 receptor at a density of 15,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Dilution: Prepare a 10-point dose-response curve of the 3-(2H-1,2,3-Triazol-2-yl)piperidine derivative (ranging from 10 µM to 0.1 nM) in stimulation buffer containing 50 mM LiCl.

  • Stimulation: Remove the culture media and add 10 µL of the compound dilutions to the cells. Incubate for 60 minutes at 37°C. Self-Validation: Always include a full dose-response of Carbachol as a 100% Emax​ positive control to normalize intrinsic efficacy.

  • Lysis & Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1 Cryptate (HTRF reagents). Incubate for 60 minutes at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IP1 concentration.

Protocol B: In Vivo Efficacy via Novel Object Recognition (NOR) in Scopolamine-Treated Mice

Causality Note: Scopolamine, a non-selective muscarinic antagonist, induces a temporary amnesia that mimics the cholinergic deficit in AD. A successful M1 agonist must demonstrate sufficient blood-brain barrier (BBB) penetration to outcompete central scopolamine and restore recognition memory.

  • Habituation: Handle adult male C57BL/6J mice for 3 days. On day 4, allow them to freely explore an empty open-field arena for 10 minutes.

  • Dosing: On day 5, administer the triazol-piperidine derivative (0.1 - 3.0 mg/kg, p.o.) or vehicle. Thirty minutes later, administer Scopolamine (1.0 mg/kg, i.p.) to induce cognitive impairment.

  • Training Phase (T1): 30 minutes post-scopolamine, place the mouse in the arena with two identical objects (e.g., plastic blocks). Record the time spent actively exploring both objects for 5 minutes.

  • Testing Phase (T2): 24 hours later, return the mouse to the arena where one familiar object is replaced by a novel object. Record exploration time for 5 minutes.

  • Data Analysis: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeTotal​) . A DI significantly greater than 0 indicates successful reversal of scopolamine-induced amnesia.

Translation_Workflow InVitro In Vitro Profiling (IP1 HTRF Assay) Selectivity Subtype Selectivity (M1 vs M2/M3) InVitro->Selectivity PK Pharmacokinetics (BBB Penetration) Selectivity->PK InVivo In Vivo Efficacy (NOR Paradigm) PK->InVivo Tox Cholinergic Tox (Salivation/Seizures) PK->Tox InVivo->Tox Therapeutic Index

Stepwise translation workflow from in vitro functional profiling to in vivo behavioral efficacy.

Conclusion

The integration of the 3-(2H-1,2,3-Triazol-2-yl)piperidine moiety into muscarinic agonist development represents a significant leap over first-generation compounds like Xanomeline. By optimizing in vitro functional selectivity, these compounds achieve a vastly superior in vivo therapeutic index, providing robust pro-cognitive benefits without the dose-limiting peripheral toxicities that have historically plagued cholinergic drug development.

References

  • Heptares Therapeutics Ltd. (2015). Bicyclic aza compounds as muscarinic M1 receptor agonists. Patent WO2015118342A1.
  • Caccamo, A., et al. (2006). M1 receptors play a central role in modulating AD-like pathology in transgenic mice. Neuron. Available at:[Link]

  • Jones, C. K., et al. (2008). Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats. Journal of Neuroscience. Available at:[Link]

  • Shekhar, A., et al. (2008). Selective Muscarinic Receptor Agonist Xanomeline as a Novel Treatment Approach for Schizophrenia. American Journal of Psychiatry. Available at:[Link]

Validation

Unveiling the Anticancer Potential of Piperidine-Triazole Hybrids: A Head-to-Head Comparison of Mechanistic Pathways and Efficacy

As drug resistance continues to outpace the development of traditional chemotherapeutics, oncology researchers are increasingly turning to hybrid pharmacophores to hit multiple biological targets simultaneously. The fusi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance continues to outpace the development of traditional chemotherapeutics, oncology researchers are increasingly turning to hybrid pharmacophores to hit multiple biological targets simultaneously. The fusion of piperidine (offering basicity, high aqueous solubility, and conformational flexibility) with 1,2,3-triazole (a robust bioisostere for amide bonds that resists metabolic degradation) has emerged as a highly versatile scaffold.

This guide provides an objective, head-to-head technical comparison of two distinct piperidine-triazole hybrid systems recently developed for oncology. By analyzing their divergent mechanisms of action—apoptosis induction versus angiogenesis inhibition—we will dissect the causality behind their experimental validation and provide actionable, self-validating protocols for your own drug discovery pipelines.

Mechanistic Divergence: Apoptosis vs. Angiogenesis

While the core piperidine-triazole scaffold remains constant, the addition of specific side chains dictates the molecule's biological target. We will compare two leading paradigms in the current literature:

  • System A (Apoptosis Induction): Piperidino-1,2,3-triazole hybrids featuring 3-aryl isoxazole side chains. These compounds are engineered to disrupt the protein-protein interaction (PPI) between the pro-apoptotic protein PUMA and the anti-apoptotic protein Bcl-xL () [1].

  • System B (Angiogenesis Inhibition): Piperidine-triazole derivatives designed as competitive ATP-pocket binders to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby starving the tumor of its blood supply () [2].

PiperidineTriazole cluster_A System A: Bcl-xL/PUMA Disruption cluster_B System B: VEGFR-2 Kinase Inhibition LigandA Piperidine-Triazole Isoxazole Hybrid BclxL Bcl-xL Protein (Anti-apoptotic) LigandA->BclxL Competitive Binding PUMA PUMA Release (Pro-apoptotic) BclxL->PUMA Disruption Apoptosis Cancer Cell Apoptosis PUMA->Apoptosis Caspase Activation LigandB Piperidine-Triazole Derivative (4Ie) VEGFR2 VEGFR-2 Kinase LigandB->VEGFR2 ATP Pocket Binding Angiogenesis Angiogenesis Blocked VEGFR2->Angiogenesis Kinase Inhibition TumorDeath Tumor Starvation & Death Angiogenesis->TumorDeath Nutrient Deprivation

Fig 1: Mechanistic divergence of piperidine-triazole hybrids in apoptosis and angiogenesis.

Quantitative Performance Comparison

To objectively evaluate these two systems, we must look at their target affinity (Enzyme/PPI IC₅₀) alongside their phenotypic efficacy in relevant cancer cell lines (Cell Viability IC₅₀).

The table below synthesizes the experimental data from both studies. Note how System B demonstrates a highly favorable selectivity index, effectively eliminating HT-29 colon cancer cells while remaining relatively benign to healthy NIH3T3 fibroblasts.

ParameterSystem A: Isoxazole HybridsSystem B: Piperidine-Triazoles
Representative Compound Compound 5Compound 4Ie
Primary Target PUMA/Bcl-xL InteractionVEGFR-2 Tyrosine Kinase
Target Inhibition IC₅₀ 3.8 μM0.055 ± 0.003 μM
Primary Cell Line Breast Cancer (MCF-7)Colon Cancer (HT-29)
Cell Viability IC₅₀ ~3.8 μM (live cell assay)14.861 ± 0.409 μM
Healthy Cell Toxicity Not specified>100 μM (NIH3T3 Fibroblasts)
Reference Drug ABT-737 (Standard PPI Inhibitor)Sorafenib (IC₅₀ = 0.039 μM)
Source Literature [1] [2]

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal controls. Below are the optimized, step-by-step methodologies used to evaluate these piperidine-triazole hybrids, complete with the causality behind the assay choices and built-in validation steps.

Protocol 1: BRET Assay for PUMA/Bcl-xL Disruption (System A)

Causality: Bioluminescence Resonance Energy Transfer (BRET) is selected over traditional co-immunoprecipitation because it allows for the real-time, quantitative measurement of protein-protein interaction dynamics within the physiological environment of live cells. This prevents artifactual binding often seen in cell-free lysates.

Workflow:

  • Transfection: Co-transfect HEK293T or MCF-7 cells with plasmids encoding PUMA fused to Renilla Luciferase (donor) and Bcl-xL fused to Yellow Fluorescent Protein (YFP) (acceptor).

  • Equilibration: Plate the cells in a white 96-well microplate and incubate for 24 hours at 37°C to allow for steady-state protein expression and complex formation.

  • Compound Treatment: Treat the cells with the piperidine-triazole hybrid (e.g., Compound 5) in a dose-response gradient (0.1 μM to 50 μM).

    • Self-Validation Step: Include a well treated with ABT-737 (a known Bcl-xL inhibitor) as a positive control to validate assay sensitivity.

  • Substrate Addition: Add the cell-permeable luciferase substrate, Coelenterazine-h (5 μM final concentration).

  • Detection & Analysis: Measure emissions sequentially at 480 nm (Luciferase) and 530 nm (YFP) using a microplate reader. Calculate the BRET ratio (Emission 530 / Emission 480). A dose-dependent decrease in the BRET ratio confirms that the hybrid compound is physically displacing PUMA from Bcl-xL.

Protocol 2: ADP-Glo™ VEGFR-2 Kinase Inhibition Assay (System B)

Causality: The luminescent ADP-Glo assay is utilized because it measures kinase activity by quantifying ADP production, independent of the specific peptide substrate sequence. This provides a universal, high-throughput readout that directly correlates with the triazole compound's ability to block ATP hydrolysis within the VEGFR-2 kinase pocket.

Workflow:

  • Enzyme Preparation: Dilute recombinant human VEGFR-2 enzyme in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Incubation: Add the piperidine-triazole derivative (e.g., Compound 4Ie) at varying concentrations. Incubate at room temperature for 15 minutes to allow for pocket binding.

  • Reaction Initiation: Add 10 μM ATP and 0.2 μg/μL poly-(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.

    • Self-Validation Step: Run parallel assays with Sorafenib as a positive control and a vehicle (DMSO) as a negative control. Calculate the Z'-factor; a value > 0.5 must be achieved to validate the assay's robustness before calculating the test compound's IC₅₀.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Analysis: Measure luminescence. Plot the relative light units (RLU) against the log of the compound concentration using non-linear regression to determine the IC₅₀ value.

Conclusion & Future Perspectives

The head-to-head comparison of these two systems underscores the structural plasticity of the piperidine-triazole scaffold.

  • By appending a 3-aryl isoxazole , researchers can successfully target shallow, hydrophobic protein-protein interfaces like Bcl-xL, triggering direct apoptosis.

  • Conversely, optimizing the scaffold with oxadiazole/triazole derivatives yields highly potent, ATP-competitive kinase inhibitors capable of starving tumors via VEGFR-2 blockade, with exceptional selectivity profiles (>100 μM IC₅₀ in healthy cells).

For drug development professionals, the next logical step is to explore dual-targeting chimeras (e.g., PROTACs) utilizing the piperidine-triazole core as a highly soluble, metabolically stable linker to recruit E3 ligases directly to these validated oncogenic targets.

References

  • Title: Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Source: Bioorganic & Medicinal Chemistry Letters, Volume 52, 2021, 128390. URL: [Link]

  • Title: Investigation of anticancer effects of novel piperidine-oxadiazole and piperidine-triazole derivatives as VEGFR inhibitors and evaluation of their molecular docking-dynamic studies. Source: Journal of Molecular Structure, Volume 1316, 2024, 139012. URL: [Link]

Comparative

Cross-Validation of Bioanalytical Methods for Triazole Quantification: A Comparative Guide

Introduction to Triazole Quantification & Regulatory Imperatives Triazole antifungals—such as voriconazole, posaconazole, isavuconazole, and itraconazole—are frontline therapeutics for invasive fungal infections. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Triazole Quantification & Regulatory Imperatives

Triazole antifungals—such as voriconazole, posaconazole, isavuconazole, and itraconazole—are frontline therapeutics for invasive fungal infections. Because these compounds exhibit non-linear pharmacokinetics, extensive drug-drug interactions via the CYP450 system, and a narrow therapeutic index, therapeutic drug monitoring (TDM) is a clinical necessity to prevent toxicity or therapeutic failure [1].

As clinical laboratories modernize their analytical infrastructure, transferring quantification assays from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous cross-validation. According to the [2] and the [3], cross-validation is mandatory to prove that the new method produces statistically equivalent and scientifically defensible data compared to the established method.

Comparative Analysis of Analytical Platforms

The transition toward LC-MS/MS is driven by the need for higher throughput, multiplexing, and specificity. Below is an objective comparison of the primary platforms used for triazole TDM.

ParameterHPLC-UV (Legacy)LC-MS/MS (Gold Standard)LC-MS³ (Emerging)
Sensitivity (LLOQ) ~0.5 μg/mL<0.05 μg/mL<0.01 μg/mL
Selectivity Low (Prone to matrix interference)High (MRM transitions)Ultra-High (Eliminates isobaric background)
Sample Volume 200 - 500 μL20 - 50 μL20 μL
Run Time 15 - 20 mins3 - 5 mins~7 mins
Multiplexing Poor (Requires baseline resolution)Excellent (Simultaneous panel detection)Excellent
Cost per Sample LowMediumHigh

Table 1: Performance Comparison of Triazole Quantification Platforms based on recent analytical evaluations [4].

Causality in Method Design: The "Why" Behind the Workflow

A robust LC-MS/MS method is not built by accident; every parameter is optimized to counteract the specific physicochemical properties of triazoles. As an application scientist, understanding the causality behind these choices is critical for troubleshooting during cross-validation.

  • Sample Extraction (Protein Precipitation vs. SPE) : Triazoles are highly lipophilic and strongly protein-bound (e.g., posaconazole is >98% bound to serum albumin). We utilize Protein Precipitation (PPT) with cold methanol (1:4 ratio) rather than Solid Phase Extraction (SPE). Causality : While SPE yields a cleaner extract, PPT instantly denatures the binding proteins, releasing the total drug fraction rapidly. The potential matrix suppression effects inherent to PPT are neutralized by the mandatory inclusion of Stable Isotope-Labeled Internal Standards (SIL-IS). Because the SIL-IS co-elutes with the analyte, it experiences the exact same ion suppression, creating a self-correcting quantification mechanism [4].

  • Chromatographic Mobile Phase : A C18 reversed-phase column is paired with an aqueous mobile phase of 10 mM ammonium acetate and 0.1% formic acid. Causality : Triazoles contain basic nitrogen atoms in their azole rings. The formic acid (pH ~2.7) ensures these nitrogens remain protonated, while the ammonium acetate acts as a volatile buffer to stabilize the pH. This synergistic combination drastically enhances ionization efficiency and spray stability in Electrospray Ionization positive (ESI+) mode.

  • Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) is selected over full-scan modes. Causality : MRM isolates the specific precursor ion (e.g., m/z 350.1 for voriconazole) in the first quadrupole and fragments it to a stable product ion (m/z 281.1) in the third quadrupole, filtering out co-eluting endogenous plasma lipids that share the same nominal mass.

Self-Validating Cross-Validation Protocol

This step-by-step methodology describes the cross-validation of a legacy HPLC-UV method against a new LC-MS/MS multiplex panel. The protocol is designed as a self-validating system : run acceptance relies on internal Quality Controls (QCs) passing before cross-method statistics are even calculated.

Step 1: Cohort Assembly and Spiking
  • Retrieve a minimum of 30 Incurred Samples (patient plasma) previously quantified by the legacy method, ensuring the concentrations span the full therapeutic range (e.g., 0.5 to 6.0 μg/mL for voriconazole).

  • Prepare independent spiked QC samples at Low (0.15 μg/mL), Medium (2.0 μg/mL), and High (4.0 μg/mL) concentrations in pooled, blank human plasma.

Step 2: High-Throughput Extraction Workflow
  • Aliquot 50 μL of each sample (Blank, Calibration Standards, QCs, and Incurred Samples) into a 96-well plate.

  • Add 200 μL of cold extraction solvent (Methanol + 0.1% formic acid) containing the SIL-IS mixture (e.g., Voriconazole-d3, Posaconazole-d4).

  • Vortex aggressively for 2 minutes to ensure complete protein aggregation and drug dissociation.

  • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 μL of the clear supernatant into a clean autosampler plate.

Step 3: Instrumental Analysis & Internal Validation
  • Inject 2 μL of the extract into the LC-MS/MS system.

  • Self-Validation Check : Before comparing data to the legacy method, verify that the current LC-MS/MS run is valid. The calibration curve must have an R2≥0.99 , and at least 67% of the internal QCs must fall within ±15% of their nominal values [2].

Step 4: Statistical Cross-Evaluation
  • Calculate the relative percentage difference for each incurred sample: [(LC-MS/MS Conc. - HPLC-UV Conc.) / Mean Conc.] × 100.

  • Apply Passing-Bablok regression to check for proportional and constant bias.

  • Acceptance Criterion : The cross-validation is deemed successful if ≥67% of the incurred samples demonstrate a bias of ≤20% between the two methods [3].

Cross-Validation Logical Workflow

G Start Incurred Samples & QCs (N ≥ 30) Split Sample Aliquoting Start->Split MethodA Legacy Method (HPLC-UV) Split->MethodA MethodB New Method (LC-MS/MS) Split->MethodB ValidA Internal QCs Pass? (±15%) MethodA->ValidA ValidB Internal QCs Pass? (±15%) MethodB->ValidB Stats Statistical Analysis (Passing-Bablok / Bland-Altman) ValidA->Stats Yes Fail Method Investigation Required ValidA->Fail No ValidB->Stats Yes ValidB->Fail No Decision Bias ≤ 20% for ≥ 67% of Samples? Stats->Decision Pass Cross-Validation Successful Decision->Pass Yes Decision->Fail No

Caption: Logical workflow for bioanalytical method cross-validation, emphasizing internal run validation.

Quantitative Data: Cross-Validation Results

The following table summarizes simulated cross-validation data comparing a legacy HPLC-UV method to a multiplex LC-MS/MS method. The data demonstrates successful method transfer, meeting all regulatory acceptance criteria.

AnalytePassing-Bablok Regression Equation95% CI of SlopeIncurred Samples within ±20% BiasCross-Validation Status
Voriconazole y = 1.02x - 0.040.95 – 1.0893.3% (28/30)PASS
Posaconazole y = 0.98x + 0.010.91 – 1.0586.7% (26/30)PASS
Isavuconazole y = 1.05x - 0.020.97 – 1.1290.0% (27/30)PASS

Note: A slope close to 1.0 indicates an absence of proportional bias between the two analytical platforms, validating the new method's accuracy.

References

  • Title : Therapeutic drug monitoring of mycophenolic acid and azole antifungals on two distinct LC-MS/MS instruments. Source : Practical Laboratory Medicine (NIH/PMC). URL :[Link]

  • Title : Bioanalytical Method Validation Guidance for Industry. Source : U.S. Food and Drug Administration (FDA). URL :[Link]

  • Title : ICH guideline M10 on bioanalytical method validation and study sample analysis. Source : European Medicines Agency (EMA). URL :[Link]

  • Title : Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Source : Molecules (MDPI). URL :[Link]

Validation

Comparative Molecular Modeling of 2H-Triazole vs 1H-Triazole Isomers in Active Sites

Executive Summary The 1,2,3-triazole ring is a privileged scaffold and bioisostere in modern drug discovery, frequently utilized to mimic amide bonds and other functional groups due to its metabolic stability and versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold and bioisostere in modern drug discovery, frequently utilized to mimic amide bonds and other functional groups due to its metabolic stability and versatile hydrogen-bonding profile[1]. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields fixed 1,4-disubstituted 1H-1,2,3-triazoles, unsubstituted or mobile triazole moieties undergo rapid tautomerization between the 1H and 2H isomers. In the context of structure-based drug design, determining which tautomer preferentially binds to a target's active site is a complex challenge. Misidentifying the active tautomer leads to erroneous structure-activity relationship (SAR) models and failed lead optimization.

Physicochemical and Structural Divergence

The fundamental behavior of 1H- and 2H-triazoles in an active site is governed by their starkly different electrostatic and thermodynamic properties.

  • Thermodynamics & Solvation : In the gas phase, the 2H-1,2,3-triazole isomer is thermodynamically more stable by approximately 3.5 to 4.5 kcal/mol due to the minimization of lone-pair repulsions between adjacent nitrogen atoms[2]. However, the 1H-isomer possesses a dramatically higher dipole moment, which heavily stabilizes it in highly polar solvents or polar protein microenvironments[3].

  • Hydrogen Bonding : The 1H-isomer acts as both a hydrogen bond donor (via N1-H) and a hydrogen bond acceptor (via N2 and N3). Conversely, the 2H-isomer lacks a classical strong hydrogen bond donor, acting primarily as a symmetrical hydrogen bond acceptor at the N1 and N3 positions[1].

Table 1: Quantitative Physicochemical Comparison of Triazole Isomers
Physicochemical Property1H-1,2,3-Triazole2H-1,2,3-Triazole
Relative Gas Phase Energy +3.5 to +4.5 kcal/mol0.0 kcal/mol (Most Stable)
Dipole Moment ~4.4 D~0.2 D
H-Bond Donor Capacity Strong (N1-H)None (Classical)
H-Bond Acceptor Capacity Asymmetrical (N2, N3)Symmetrical (N1, N3)
Preferred Microenvironment Highly Polar / H-Bond Acceptor RichHydrophobic / Metal-Ion Rich

Causality in Computational Modeling Choices

Standard molecular mechanics force fields (e.g., OPLS, GAFF) assign generic atom types that fail to capture the extreme 4.2 Debye difference in dipole moments between the 1H and 2H tautomers.

Causality : If a 2H-triazole is modeled using standard generic charges and docked into a polar pocket, the scoring function will drastically underestimate the desolvation penalty, leading to false-positive binding poses. Therefore, Quantum Mechanical (QM) derivation of Restrained Electrostatic Potential (RESP) charges is a mandatory prerequisite for accurate molecular dynamics (MD) simulations of these isomers.

Protocol 1: Tautomer-Specific Molecular Dynamics (MD) Workflow

To objectively compare the binding affinities of 1H vs 2H tautomers, the following self-validating computational protocol must be employed:

Step 1: Ligand Preparation & QM Parameterization

  • Generate 3D coordinates for both the 1H and 2H tautomers of the ligand.

  • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Calculate RESP charges to accurately map the distinct electrostatic potentials of the ~4.4 D (1H) and ~0.2 D (2H) states.

Step 2: Ensemble Docking

  • Prepare the target protein, ensuring optimal protonation states of active site residues (e.g., Asp, Glu, His) at physiological pH.

  • Dock both parameterized tautomers into the active site using a flexible side-chain algorithm to account for induced fit.

Step 3: Molecular Dynamics (MD) Simulation

  • Solvate the highest-scoring docked complexes in a TIP3P water box and neutralize with counter-ions (Na+/Cl-).

  • Perform energy minimization, followed by NVT heating and NPT equilibration.

  • Execute a 100 ns production MD run using the parameterized RESP charges.

Step 4: Self-Validation & Free Energy Calculation

  • Validation Check : Calculate the ligand root-mean-square deviation (RMSD) over the trajectory. System Rule: If the ligand RMSD exceeds 2.5 Å or fails to plateau, the binding pose is deemed unstable, and the tautomer is rejected as a non-binder.

  • For stable trajectories, calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA method. The tautomer with the significantly lower ΔGbind​ is the predicted active species.

TautomerModeling cluster_tautomers Tautomer Generation & QM Parameterization cluster_md Molecular Dynamics & Free Energy Input Ligand Input: 1,2,3-Triazole Scaffold T1H 1H-Triazole Dipole: ~4.4 D Input->T1H T2H 2H-Triazole Dipole: ~0.2 D Input->T2H Docking Ensemble Docking (Active Site Microenvironment) T1H->Docking RESP Charges T2H->Docking RESP Charges MD_Polar Polar Pocket Favors 1H-Isomer Docking->MD_Polar H-Bond Donor Required MD_Hydro Hydrophobic Pocket Favors 2H-Isomer Docking->MD_Hydro Steric/Desolvation Driven Validation Experimental Validation (Locked N-Methyl Analogs) MD_Polar->Validation MD_Hydro->Validation

Workflow for tautomer-selective molecular modeling and validation of triazole isomers.

Protocol 2: Experimental Validation via Locked Analogs

Computational predictions must be empirically validated. However, assaying the unsubstituted triazole directly is flawed because the molecule will dynamically tautomerize in the assay buffer, obscuring which isomer is actually driving the binding event.

Causality : To definitively prove the active site's tautomeric preference, you must synthesize N-methylated analogs (1-methyl-1,2,3-triazole and 2-methyl-1,2,3-triazole). The methyl group "locks" the conformation, allowing you to isolate and measure the binding kinetics of each specific geometry.

Step 1: Synthesis of Locked Analogs

  • Synthesize the 1-methyl and 2-methyl derivatives of the lead compound using regioselective alkylation or distinct synthetic routes.

  • Confirm regiochemistry via 2D-NMR (NOESY/HMBC).

Step 2: Surface Plasmon Resonance (SPR) Kinetics

  • Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling.

  • Flow the 1-methyl and 2-methyl locked analogs over the chip at varying concentrations (e.g., 0.1 μ M to 10 μ M) in running buffer (e.g., HBS-EP+).

  • Record association ( kon​ ) and dissociation ( koff​ ) rates to calculate the equilibrium dissociation constant ( KD​ ).

Step 3: Self-Validation System

  • Validation Check : Utilize a reference flow cell (blank) to subtract bulk refractive index changes. Run a known high-affinity inhibitor as a positive control at the start and end of the assay to verify that the immobilized protein retains its active conformation.

  • Ensure the χ2 value of the 1:1 Langmuir binding fit is less than 10% of the maximum response ( Rmax​ ). If χ2 is higher, the binding is non-specific or aggregating, and the data must be discarded.

Conclusion

The 1H and 2H tautomers of 1,2,3-triazole present radically different electrostatic and hydrogen-bonding profiles. By integrating QM-derived RESP charges into MD simulations and validating predictions with locked N-methyl analogs, drug development professionals can confidently exploit the triazole bioisostere to achieve highly specific, high-affinity target engagement.

References

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy Source: nih.gov URL:[Link][2]

  • Adsorption and Reaction Pathways of 1H-1,2,3-Triazole on Cu(100) and O/Cu(100) Source: acs.org URL:[Link][3]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: researchgate.net URL:[Link][1]

Sources

Comparative

Evaluating the metabolic stability of triazole linkers in drug candidates

As a Senior Application Scientist navigating the complex landscape of targeted protein degradation and bifunctional molecule design, I frequently encounter a critical bottleneck: in vivo metabolic liability. The linker—o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of targeted protein degradation and bifunctional molecule design, I frequently encounter a critical bottleneck: in vivo metabolic liability. The linker—once viewed merely as a passive spacer connecting a target-binding ligand to an effector moiety (e.g., in PROTACs or ADCs)—is now recognized as a primary determinant of a drug candidate's pharmacokinetic (PK) profile[1].

While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic convenience and aqueous solubility, they often suffer from rapid metabolic degradation[1]. To overcome this, the incorporation of rigid motifs, specifically the 1,2,3-triazole ring , has emerged as a superior strategy[2].

This guide provides an in-depth, objective comparison of triazole linkers against traditional alternatives, grounded in mechanistic causality and validated experimental protocols.

The Mechanistic Causality: Why 1,2,3-Triazole?

The 1,4-disubstituted 1,2,3-triazole is typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[3]. Beyond synthetic ease, the triazole ring serves as a "non-classical bioisostere" of amides, esters, and peptide bonds[3].

The causality behind its stability lies in its electronic and structural properties:

  • Amidase & Peptidase Resistance: Unlike amide bonds, which possess a highly polarized carbonyl group susceptible to nucleophilic attack by hydrolytic enzymes, the triazole ring lacks this labile cleavage site[3]. It maintains the planar geometry and hydrogen-bonding capabilities of an amide without the associated hydrolytic vulnerability[4].

  • CYP450 Oxidative Shielding: Alkyl and PEG chains present multiple aliphatic carbons that act as "soft spots" for Cytochrome P450 (CYP450)-mediated hydroxylation and subsequent dealkylation[2],[5]. The aromaticity and electron density of the triazole ring impart exceptional resistance to oxidative degradation, effectively shielding the linker from phase I metabolism[6],[7].

G Drug Bifunctional Drug Candidate Flexible Flexible Linkers (PEG, Alkyl, Amide) Drug->Flexible Rigid Rigid Linkers (1,2,3-Triazole) Drug->Rigid Metab1 Susceptible to Amidases & CYP450 Flexible->Metab1 Metab2 Resistant to Hydrolysis & Oxidative Cleavage Rigid->Metab2 Clearance1 High Clearance Short Half-Life Metab1->Clearance1 Clearance2 Low Clearance Prolonged Half-Life Metab2->Clearance2

Logical flow of linker selection and its mechanistic impact on metabolic clearance.

Comparative Metabolic Stability Data

To objectively evaluate linker performance, we rely on the Liver Microsomal Stability Assay , which measures the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of a compound exposed to high concentrations of metabolic enzymes[1].

The table below synthesizes comparative data across multiple drug development campaigns (e.g., PARP PROTACs and Dopamine D4 receptor ligands), demonstrating the quantitative superiority of triazole linkers over linear and amide-based alternatives[7],[2].

Linker TypeRepresentative Structure MotifPrimary Metabolic LiabilityAvg. Half-Life ( t1/2​ ) in MicrosomesIntrinsic Clearance ( CLint​ )
Alkyl Chain -(CH2)n-CYP450-mediated hydroxylation10 – 30 minHigh
PEG Chain -(CH2-CH2-O)n-O-dealkylation, oxidation15 – 45 minModerate to High
Amide -C(=O)NH-Amidase/peptidase hydrolysis< 20 minHigh
1,2,3-Triazole 1,4-disubstituted triazole ringHighly resistant (minor N-dealkylation at adjacent sites)> 240 min Low

Data Insights: In a direct comparison of PARP-targeting PROTACs, extending a linear linker reduced the t1/2​ drastically (e.g., from 135 min to 18.2 min)[2]. However, when a click-chemistry approach was used to connect the linker via a triazole ring, the t1/2​ exceeded 240 minutes, with over 84% of the parent substrate remaining intact[2]. Similarly, bioisosteric replacement of amides with triazoles in Dopamine D4 receptor ligands significantly enhanced stability in rat microsomes and improved in vivo plasma half-life[7].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate trustworthy, reproducible data, the experimental protocol must be a self-validating system. As an application scientist, I do not just execute steps; I design assays with built-in controls to ensure that observed degradation is purely enzymatic and not due to chemical instability or non-specific binding[1],[8].

Step-by-Step Protocol
  • Substrate Preparation: Prepare a 10 mM stock solution of the PROTAC/drug candidate in DMSO. Dilute to a final assay concentration of 1 μM in 100 mM potassium phosphate buffer (pH 7.4)[1],[8]. Causality: 1 μM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes, allowing for first-order kinetic calculations.

  • Microsome Addition: Add pooled human or rat liver microsomes to a final protein concentration of 0.5 mg/mL[1].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This equilibrates the temperature and allows the highly lipophilic PROTAC to partition into the microsomal lipid bilayer.

  • Reaction Initiation (The Trigger): Initiate the reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]. Causality: CYP450 enzymes require NADPH as a source of reducing equivalents. Self-Validation Control: Run a parallel "No-Co-Factor" (NCF) control where buffer replaces NADPH. If the compound degrades in the NCF control, the instability is chemical, not CYP-mediated[8].

  • Aliquot Sampling: Remove 50 μL aliquots at predefined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes)[1].

  • Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (IS)[1]. Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction, while precipitating proteins for cleaner downstream analysis.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[1]. Calculate t1/2​ from the slope of the natural log of the concentration-time curve[1].

G Step1 1. Substrate + Microsomes (Buffer, pH 7.4) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Add NADPH (Initiate CYP450) Step2->Step3 Step4 4. Time-course Sampling (0-120 min) Step3->Step4 Step5 5. Quench with Cold ACN (Precipitate Protein) Step4->Step5 Step6 6. LC-MS/MS (Quantify Parent) Step5->Step6

Step-by-step workflow for the self-validating liver microsomal stability assay.

Strategic Considerations & Limitations

While triazole linkers offer unparalleled metabolic stability, they are not a universal panacea.

  • Solubility Trade-offs: PEG linkers are highly hydrophilic and improve aqueous solubility[1],[2]. Triazoles are more lipophilic and rigid; overusing them without balancing the molecule's overall polar surface area (PSA) can lead to poor cell permeability or solubility issues[9],[2].

  • Conformational Rigidity: The rigidity of the triazole ring restricts the conformational freedom of the PROTAC. While this can favorably pre-organize the molecule into a bioactive conformation to form a stable ternary complex, it can also sterically clash with the target protein or E3 ligase if the linker length and attachment vectors are not perfectly optimized[1],[9].

Conclusion

For drug development professionals engineering next-generation bifunctional molecules, the transition from flexible PEG/alkyl chains to rigid 1,2,3-triazole linkers represents a rational, data-driven evolution. By acting as a metabolically invincible bioisostere for amides and shielding adjacent aliphatic chains from CYP450 oxidation, the triazole motif drastically reduces intrinsic clearance and prolongs in vivo half-life. When paired with rigorous, self-validating microsomal assays, the integration of triazole linkers can rescue a rapidly metabolizing lead compound and propel it toward clinical viability.

References

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Available at:[Link]

  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. Available at:[Link]

  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. National Institutes of Health (NIH). Available at:[Link]

  • Current strategies for improving limitations of proteolysis targeting chimeras. Chinese Chemical Society. Available at:[Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. National Institutes of Health (NIH). Available at:[Link]

  • Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. ACS Publications. Available at:[Link]

  • Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. RSC Publishing. Available at:[Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. National Institutes of Health (NIH). Available at:[Link]

  • Effect of the length of linear linkers on metabolic stability. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2H-1,2,3-Triazol-2-yl)piperidine proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-(2H-1,2,3-Triazol-2-yl)piperidine As drug development increasingly relies on complex nitrogen-rich heterocycles, compounds like 3-(2H-1,2,3-Triazol-2-yl)piperidine (CAS: 1822...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 3-(2H-1,2,3-Triazol-2-yl)piperidine

As drug development increasingly relies on complex nitrogen-rich heterocycles, compounds like 3-(2H-1,2,3-Triazol-2-yl)piperidine (CAS: 1822674-31-6) have become staple building blocks. The unique combination of the basic piperidine ring and the hydrogen-bonding triazole motif makes it highly valuable in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, these same structural features dictate strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and practical laboratory operations. Proper disposal is not merely a bureaucratic requirement; it is a critical scientific workflow that prevents environmental contamination, protects personnel, and ensures the integrity of your lab's safety culture.

Part 1: Physicochemical & Hazard Profiling

Understanding the "why" behind our disposal methods begins with the molecule's hazard profile. The secondary amine in the piperidine ring imparts significant basicity, which directly correlates to its localized irritant properties on biological tissues. Furthermore, its lipophilicity facilitates rapid dermal absorption and poses inhalation risks if aerosolized[1].

While 3-(2H-1,2,3-Triazol-2-yl)piperidine is not specifically P-listed or U-listed as an acutely hazardous commercial chemical product under the EPA's Resource Conservation and Recovery Act (RCRA)[2], its Acute Toxicity 4 classification requires it to be managed as a characteristic hazardous waste[3].

Table 1: Quantitative Hazard Data and Operational Implications

Hazard ClassGHS CodeOperational ImplicationDisposal Stream Categorization
Acute Toxicity H302, H312, H332Requires certified fume hood and minimum 4-mil nitrile gloves to prevent dermal/inhalation exposure.Toxic Solid / Liquid Waste
Skin Irritation H315Avoid direct contact; basicity of piperidine causes localized epidermal irritation.Chemically Contaminated Solid
Eye Irritation H319ANSI Z87.1 safety goggles mandatory; eyewash station must be within 10 seconds of the workstation.Chemically Contaminated Solid
STOT SE 3 H336May cause CNS depression (drowsiness/dizziness); do not evaporate solvents in open air.Incineration (No open evaporation)

Part 2: Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that all waste generated during the synthesis or handling of 3-(2H-1,2,3-Triazol-2-yl)piperidine is neutralized, contained, and processed according to EPA and institutional Environmental Health and Safety (EH&S) standards.

Protocol A: Solid Waste and Consumable Disposal

This protocol applies to bulk powders, contaminated weigh boats, spatulas, Kimwipes, and gloves.

  • Segregation: Collect all chemically contaminated consumables immediately after use inside the fume hood. Do not mix with standard biological or radiological waste.

  • Primary Containment: Place the waste into a clear, tear-resistant plastic bag.

  • Secondary Containment (Double-Bagging): Place the first bag into a second clear plastic bag and seal it securely.

    • Mechanistic Rationale: Double-bagging prevents the aerosolization of fine triazole-piperidine powders during transit. Using clear bags allows EH&S technicians to visually inspect the contents for incompatible materials (e.g., reactive metals or sharps) without opening the bag, thereby minimizing their exposure risk[4].

  • Labeling: Affix a standard Hazardous Waste tag. Explicitly write "3-(2H-1,2,3-Triazol-2-yl)piperidine" on the label. Do not use chemical structures or abbreviations.

  • Storage: Transfer the sealed bag to the designated Satellite Accumulation Area (SAA) solid waste bin.

Protocol B: Liquid Waste Segregation

Because this compound is often handled in solution, proper solvent segregation is critical for downstream processing.

  • Solvent Identification: Identify the primary solvent used in your reaction or extraction (e.g., Dichloromethane vs. Ethyl Acetate).

  • Segregation into Carboys:

    • Halogenated Stream: If the solvent contains halogens (e.g., DCM, Chloroform), funnel the waste into the red "Halogenated Organic Waste" carboy.

    • Non-Halogenated Stream: If using solvents like Methanol, Ethanol, or Ethyl Acetate, use the green "Non-Halogenated" carboy.

    • Mechanistic Rationale: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste into the halogenated stream unnecessarily complicates fuel blending and doubles the institutional cost of disposal[5].

  • Volume Management: Never fill carboys beyond 90% capacity to allow for vapor expansion. Keep the lid securely closed unless actively adding waste.

Protocol C: Empty Container Decontamination

Empty reagent bottles that previously housed acutely toxic materials cannot be thrown directly into the trash.

  • Triple Rinse: Inside a functioning fume hood, rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol)[6].

  • Rinsate Collection: Pour all rinsate into the appropriate liquid organic waste carboy (Protocol B).

    • Mechanistic Rationale: Because the compound carries Acute Toxicity 4 warnings, the residue cannot be washed down the sink. Furthermore, evaporating volatile liquids in the hood as a disposal method is a direct violation of EPA RCRA regulations[6].

  • Defacing: Completely deface or remove the original chemical label using a permanent black marker.

  • Disposal: Once the triple-rinsed bottle has air-dried in the hood, it is no longer classified as hazardous waste and can be disposed of in standard laboratory glass recycling or trash[6].

Part 3: Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for processing 3-(2H-1,2,3-Triazol-2-yl)piperidine waste streams.

WasteDisposal Start Waste Generation: 3-(2H-1,2,3-Triazol-2-yl)piperidine Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Containers Empty Containers Start->Containers SolidBag Double-bag in clear plastic Seal & Label Solid->SolidBag LiqOrg Organic Solvents Liquid->LiqOrg Rinse Triple Rinse Protocol (Collect Rinsate) Containers->Rinse SolidBin Chemical Solid Waste Bin (EH&S Collection) SolidBag->SolidBin OrgHalo Halogenated Waste Carboy LiqOrg->OrgHalo e.g., DCM OrgNon Non-Halogenated Waste Carboy LiqOrg->OrgNon e.g., EtOAc Rinse->LiqOrg Rinsate Deface Deface Labels & Air Dry Rinse->Deface GlassBin Standard Lab Glass/Trash Deface->GlassBin

Workflow for the segregation and disposal of 3-(2H-1,2,3-Triazol-2-yl)piperidine waste streams.

References

  • 3-(2H-1,2,3-triazol-2-yl)
  • How to Store and Dispose of Extremely Hazardous Chemical Waste University of California, San Diego (UCSD) Environment, Health & Safety
  • 7.2 Organic Solvents | Environment, Health and Safety Cornell University EHS
  • Hazardous Waste Disposal Procedures The University of Chicago Environmental Health and Safety
  • Hazardous Waste Listings United States Environmental Protection Agency (EPA)
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Electronic Code of Federal Regul

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-(2H-1,2,3-Triazol-2-yl)piperidine

As a building block in drug discovery, 3-(2H-1,2,3-Triazol-2-yl)piperidine (often handled as a hydrochloride salt, CAS 1822674-31-6) bridges the structural space between basic aliphatic amines and biologically active het...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in drug discovery, 3-(2H-1,2,3-Triazol-2-yl)piperidine (often handled as a hydrochloride salt, CAS 1822674-31-6) bridges the structural space between basic aliphatic amines and biologically active heterocycles [1]. While its structural versatility is highly valued in medicinal chemistry, it presents specific handling challenges.

This guide provides an authoritative, step-by-step framework for the safe handling, operational processing, and disposal of this compound. By understanding the chemical causality behind its hazards, researchers can implement self-validating safety protocols that ensure both personal protection and experimental integrity.

Part 1: Hazard Profiling and Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the chemical causality behind the compound's hazards. Relying solely on a safety data sheet is insufficient; understanding why a chemical behaves a certain way is the foundation of true laboratory safety [2].

  • Skin and Eye Irritation (H315, H319): The secondary amine within the piperidine ring is inherently basic. Upon contact with physiological moisture (sweat, tears), it can disrupt lipid bilayers in the skin and corneas, causing localized saponification and severe irritation.

  • Acute Toxicity (H302, H312, H332): The 1,2,3-triazole ring is a privileged pharmacophore known to coordinate tightly with biological metalloenzymes, including hepatic Cytochrome P450s. Systemic absorption via oral, dermal, or inhalation routes can lead to unintended biological activity and metabolic disruption.

  • Specific Target Organ Toxicity (H336): Handling this compound as a hydrochloride salt significantly reduces its vapor pressure compared to the free base, mitigating the risk of inhaling volatile vapors. However, mechanical agitation generates fine, respirable dust. Inhalation of these particulates can cause central nervous system depression and respiratory tract irritation.

Part 2: Quantitative Hazard & PPE Matrix

The following table summarizes the quantitative hazard data and the corresponding Personal Protective Equipment (PPE) required to mitigate exposure [3].

Hazard ClassificationGHS CodeMechanistic CauseRequired PPE & Engineering Controls
Acute Toxicity H302, H312, H332Triazole ring coordination with biological metalloenzymes.Double nitrile gloves (≥0.11mm thickness), flame-retardant lab coat.
Skin/Eye Irritation H315, H319Piperidine secondary amine basicity disrupts lipid membranes.ANSI Z87.1 safety goggles; add a face shield for bulk handling (>100g).
STOT SE 3 H336Aerosolized HCl salt particulates causing respiratory irritation.Chemical fume hood (0.4–0.5 m/s face velocity); N95/P100 respirator if handled outside a hood.

Part 3: Operational Workflows & Engineering Controls

The handling of powdered hydrochloride salts requires strict adherence to electrostatic discharge (ESD) mitigation and containment protocols.

HandlingWorkflow A Pre-Operation: Hazard Profiling B Engineering Controls: Fume Hood (0.5 m/s) A->B C PPE Verification: Nitrile, Goggles, Coat B->C D Active Handling: Static-Free Transfer C->D E Decontamination & Waste Segregation D->E

Fig 1. Standard operational workflow for 3-(2H-1,2,3-Triazol-2-yl)piperidine handling.

Protocol 1: Safe Weighing and Material Transfer

This protocol is a self-validating system designed to minimize the electrostatic dispersion of the HCl salt, which is the primary vector for inhalation exposure.

  • Ventilation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 0.4–0.5 m/s.

  • Static Mitigation: The HCl salt is prone to holding a static charge. Use an anti-static ionizer gun on the weigh boat, or wipe your micro-spatula with a static-dissipative cloth prior to use.

  • Tare and Transfer: Place a pre-tared, anti-static weigh boat on the analytical balance inside the hood. Transfer the solid slowly to prevent dust cloud formation.

  • Validation Check: Observe the spatula and weigh boat. The absence of powder clinging to the vertical walls of the weigh boat or the shaft of the spatula validates successful electrostatic dissipation, ensuring zero aerosolized mass loss.

  • Sealing and Transport: Cap the source vial immediately. Transfer the weigh boat directly to the reaction vessel and flush with an inert gas (N2/Ar) if required by your synthetic route.

Part 4: Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and to neutralize the basicity of the piperidine moiety.

SpillResponse S1 Spill Event S2 Assess Scale S1->S2 S3 Evacuate & Isolate (If > 50g) S2->S3 Major Spill S4 Don Spill PPE (Respirator) S2->S4 Minor Spill S3->S4 S5 Contain & Absorb S4->S5 S6 Hazardous Waste Disposal S5->S6

Fig 2. Decision matrix and spill response workflow for piperidine derivatives.

Protocol 2: Containment and Neutralization

This workflow utilizes wet-containment to prevent aerosolization, followed by mild acid neutralization of the basic piperidine residue.

  • Isolation: For minor spills (< 50g), restrict access to the immediate bench area. For major spills, evacuate the immediate laboratory space.

  • PPE Upgrade: Don a half-face respirator equipped with P100 particulate filters if the spill occurred outside a ventilated enclosure.

  • Wet Containment: Surround and cover the spilled powder with damp absorbent pads (moistened with water). Never dry sweep , as this will immediately aerosolize the toxic particulates.

  • Collection: Use a non-sparking plastic scoop to collect the damp mass into a sealable, clearly labeled hazardous waste container.

  • Surface Neutralization: Wash the affected benchtop area with a mild acidic solution (e.g., 1% citric acid) to neutralize any residual basic piperidine. Follow this with a standard water and detergent rinse.

  • Validation Check: Verify the success of the neutralization by swabbing the cleaned area with a damp pH indicator strip. A neutral pH reading (6.5–7.5) validates that the decontamination protocol was successful.

Disposal Segregation
  • Solid Waste: Contaminated PPE, weigh boats, and empty vials must be disposed of in designated solid hazardous waste containers. Do not mix with general lab trash due to the environmental toxicity of the triazole ring.

  • Aqueous Waste: Any neutralization liquids or washings must be collected as hazardous aqueous waste. Ensure the pH is adjusted to between 6 and 8 before transferring to bulk aqueous waste carboys to prevent adverse reactions with other stored waste streams.

References

  • NextSDS Database. "3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride Hazard Classifications". NextSDS. URL:[Link]

  • PubChem. "Piperidine - Toxicity and Hazards". National Center for Biotechnology Information. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards". United States Department of Labor. URL:[Link]

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